molecular formula C4H13BrN2 B3028331 1,4-Diaminobutane Dihydrobromide CAS No. 18773-04-1

1,4-Diaminobutane Dihydrobromide

Cat. No.: B3028331
CAS No.: 18773-04-1
M. Wt: 169.06 g/mol
InChI Key: ZYTYCJCQGXUMPI-UHFFFAOYSA-N
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Description

1,4-Diaminobutane Dihydrobromide, also known as 1,4-Diaminobutane Dihydrobromide, is a useful research compound. Its molecular formula is C4H13BrN2 and its molecular weight is 169.06 g/mol. The purity is usually 95%.
The exact mass of the compound Butane-1,4-diamine;dihydrobromide is 249.95032 g/mol and the complexity rating of the compound is 17.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4-Diaminobutane Dihydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Diaminobutane Dihydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

18773-04-1

Molecular Formula

C4H13BrN2

Molecular Weight

169.06 g/mol

IUPAC Name

butane-1,4-diamine;hydrobromide

InChI

InChI=1S/C4H12N2.BrH/c5-3-1-2-4-6;/h1-6H2;1H

InChI Key

ZYTYCJCQGXUMPI-UHFFFAOYSA-N

SMILES

C(CCN)CN.Br.Br

Canonical SMILES

C(CCN)CN.Br

Origin of Product

United States

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 1,4-Diaminobutane Dihydrobromide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth examination of 1,4-Diaminobutane Dihydrobromide (Putrescine Dihydrobromide), a critical reagent for professionals in biochemical research and drug development. Moving beyond a simple data sheet, this document synthesizes core physicochemical properties with practical, field-proven experimental insights. We will explore the compound's biological significance as a polyamine precursor, detail its material characteristics, and provide validated protocols for its handling, preparation, and use in a laboratory setting. The objective is to equip researchers with the foundational knowledge and methodologies required to confidently and effectively integrate this compound into their workflows, from basic cell culture to complex organic synthesis.

Introduction: The Scientific Rationale for Using 1,4-Diaminobutane Salts

1,4-Diaminobutane, more commonly known by its trivial name putrescine, is a ubiquitous biogenic amine that serves as the foundational precursor for the synthesis of higher-order polyamines such as spermidine and spermine.[1][2][3] These polycationic molecules are indispensable for a multitude of fundamental cellular processes, including DNA stabilization, gene expression, protein synthesis, cell proliferation, and apoptosis.[3][4][5] Given its central role in cell biology, putrescine and its derivatives are invaluable tools for investigating cellular growth, differentiation, and disease states.

While the free base form of 1,4-diaminobutane (CAS 110-60-1) is a low-melting, hygroscopic solid with a pungent odor, its salt forms offer significant advantages for research applications.[6][7] The dihydrobromide salt, 1,4-Diaminobutane Dihydrobromide, provides superior stability, a higher melting point, and enhanced ease of handling and weighing compared to the free base. It is a white, crystalline solid that readily dissolves in aqueous solutions, making it ideal for preparing sterile, pH-controlled media for cell culture and for use as a reagent in biochemical assays.[8] This guide focuses specifically on the dihydrobromide salt, providing the necessary data and protocols for its effective application.

Core Physicochemical & Spectroscopic Data

Accurate characterization is the bedrock of reproducible science. The following data summarizes the key properties of 1,4-Diaminobutane Dihydrobromide and its related forms.

Physicochemical Properties
PropertyValueSource(s)
Compound Name 1,4-Diaminobutane DihydrobromideTCI
Synonyms Putrescine DihydrobromideTCI
CAS Number 18773-04-1[9]
Molecular Formula C₄H₁₂N₂·2HBr[9]
Molecular Weight 249.98 g/mol [9]
Appearance White to off-white crystalline solid/powder[8]
Melting Point Not specified for Dihydrobromide. Dihydrochloride form melts at >280 °C (decomposition). Free base melts at 27-28 °C.[6][]
Solubility Soluble in water.
pKa (amine groups of free base) pKa₁: ~9.0, pKa₂: ~10.8[6][7]
Storage & Stability Store in a cool (<15°C), dry, well-ventilated place under an inert atmosphere. The compound is hygroscopic.
Spectroscopic Profile

Spectroscopic analysis is essential for identity confirmation and quality control.

  • ¹H NMR Spectroscopy: For the analogous dihydrochloride salt in D₂O, the spectrum is characterized by two main signals: a multiplet around δ 1.79 ppm corresponding to the four protons of the two central methylene groups (-CH₂-CH₂ -CH₂ -CH₂-), and a triplet at approximately δ 3.11 ppm for the four protons of the methylene groups adjacent to the ammonium centers (Br⁻·⁺H₃N-CH₂ -).[11] The spectrum for the dihydrobromide salt is expected to be virtually identical.

  • ¹³C NMR Spectroscopy: The spectrum will show two signals for the two non-equivalent carbons in the aliphatic chain.

  • FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. Key peaks include strong, broad bands for N-H stretching of the ammonium salt, C-H stretching vibrations for the methylene groups, and N-H bending vibrations.

  • Mass Spectrometry (MS): Analysis by MS will show the molecular ion peak for the free base (C₄H₁₂N₂) at m/z 88.15.

Biological Context: The Polyamine Biosynthesis Pathway

To effectively utilize 1,4-Diaminobutane Dihydrobromide in research, understanding its biological origin and fate is paramount. It is a central node in the polyamine metabolic pathway, which is tightly regulated. The pathway begins with the amino acid ornithine.

The enzyme Ornithine Decarboxylase (ODC), which requires Pyridoxal Phosphate (PLP) as a cofactor, catalyzes the conversion of ornithine to putrescine.[1][3][12] Putrescine is then sequentially converted into the higher polyamines, spermidine and spermine, through the action of spermidine synthase and spermine synthase, respectively. These reactions utilize aminopropyl groups donated from decarboxylated S-adenosylmethionine (dcSAM).

This pathway is fundamental to the life of a cell, and its dysregulation is implicated in numerous diseases, including cancer.[5][13] Therefore, introducing exogenous putrescine (via its dihydrobromide salt) can be used to study these processes, rescue cells from polyamine depletion, or investigate cellular stress responses.[4][]

Polyamine_Biosynthesis Ornithine Ornithine Putrescine 1,4-Diaminobutane (Putrescine) Ornithine->Putrescine CO₂ ODC Ornithine Decarboxylase (ODC) Spermidine Spermidine Putrescine->Spermidine SpdS Spermidine Synthase Spermine Spermine Spermidine->Spermine SpmS Spermine Synthase ODC->Putrescine SpdS->Spermidine SpmS->Spermine

Caption: The core polyamine biosynthesis pathway in mammalian cells.

Validated Experimental Protocols

The following protocols are designed to be self-validating, ensuring accuracy and reproducibility.

Protocol: Preparation of a 100 mM Sterile Aqueous Stock Solution

Causality: A precisely prepared, sterile stock solution is fundamental for quantitative cell culture and biochemical experiments. Using the stable dihydrobromide salt ensures accurate weighing, and sterile filtration prevents microbial contamination which could confound experimental results. Aliquoting prevents degradation from multiple freeze-thaw cycles.

Materials:

  • 1,4-Diaminobutane Dihydrobromide (MW: 249.98 g/mol )

  • Nuclease-free, sterile water (e.g., for cell culture)

  • Analytical balance (4-decimal place)

  • Sterile volumetric flasks and pipettes

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Calculation: To prepare 10 mL of a 100 mM solution, calculate the required mass:

    • Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )

    • Mass = 0.1 mol/L × 0.010 L × 249.98 g/mol = 0.24998 g (or ~250.0 mg)

  • Weighing: On an analytical balance, accurately weigh out 250.0 mg of 1,4-Diaminobutane Dihydrobromide and transfer it to a 10 mL sterile volumetric flask.

  • Dissolution: Add approximately 8 mL of sterile water to the flask. Swirl gently until the solid is completely dissolved. The high water solubility of the salt facilitates this step.

  • Volume Adjustment: Once dissolved, carefully add sterile water to the 10 mL calibration mark. Cap and invert the flask several times to ensure a homogenous solution.

  • Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a sterile container (e.g., a 15 mL conical tube). This step removes any potential bacterial contaminants.

  • Aliquoting & Storage: Dispense the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term use.

Stock_Solution_Workflow Start Start Calculate Calculate Mass (e.g., 250.0 mg for 10 mL of 100 mM) Start->Calculate Weigh Accurately Weigh Compound Calculate->Weigh Dissolve Dissolve in Sterile Water (~80% of final volume) Weigh->Dissolve QS Adjust to Final Volume (e.g., 10 mL) Dissolve->QS Filter Sterile Filter (0.22 µm) QS->Filter Aliquot Aliquot into Single-Use Tubes Filter->Aliquot Store Store at -20°C Aliquot->Store End Ready for Use Store->End

Sources

1,4-Diaminobutane Dihydrobromide CAS 133-13-1 safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

CAS 133-13-1 | EC Number: 205-089-1

Executive Summary

This technical guide provides a comprehensive analysis of 1,4-Diaminobutane Dihydrobromide (Putrescine Dihydrobromide), a critical biogenic amine salt utilized in cell culture optimization, protein synthesis, and neuropharmacology. Unlike the volatile free base (Putrescine), the dihydrobromide salt offers enhanced stability and solubility, though it introduces specific hygroscopic handling constraints. This document synthesizes safety data, metabolic mechanisms, and rigorous handling protocols for research applications.

Part 1: Chemical Identity & Physicochemical Specifications

1,4-Diaminobutane Dihydrobromide is the hydrobromide salt of putrescine. In biological systems, it functions as a polyamine precursor essential for cell proliferation and differentiation.[1][2][3] The salt form neutralizes the basicity of the amine, rendering it a stable crystalline solid at room temperature, provided it is shielded from moisture.

Table 1: Physicochemical Data Profile

ParameterSpecificationNotes
IUPAC Name Butane-1,4-diamine dihydrobromide
Molecular Formula C₄H₁₂N₂[2][4][5][6][7][8] · 2HBrStoichiometry is critical for molarity calcs.
Molecular Weight 250.0 g/mol Distinct from Dihydrochloride (161.07 g/mol ).
Appearance White crystalline powderHygroscopic; clumping indicates moisture ingress.
Melting Point 275–280 °C (dec.)Decomposes upon melting; do not autoclave dry solid.
Solubility Soluble in Water (>100 mg/mL)Exothermic dissolution; pH of 1M solution is acidic (~4.0–5.0).
pKa 9.35, 10.8 (Free base)Salt form dissociates to protonated amine at physiological pH.

Part 2: Hazard Identification & Toxicology (SDS Core)[9]

Hazard Classification (GHS)

While less volatile than the free amine, the dihydrobromide salt poses significant irritation risks due to its acidic nature upon hydrolysis and the reactivity of the amine groups.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[9]

    • H319: Causes serious eye irritation.[6][8][9]

    • H335: May cause respiratory irritation.[8][9][10]

Mechanism of Toxicity & Exposure Pathway

The following diagram illustrates the causality between physical exposure and biological response. The salt hydrolyzes on moist mucous membranes to release hydrobromic acid (HBr) and the diamine, driving the irritation cascade.

HazardPathway Substance 1,4-Diaminobutane Dihydrobromide (Dust) Moisture Mucous Membrane Contact (H2O) Substance->Moisture Inhalation/Touch Hydrolysis Hydrolysis Reaction: Release of HBr + Amine Moisture->Hydrolysis Dissolution Effect Tissue Irritation (Inflammation/Erythema) Hydrolysis->Effect Acidic Corrosivity Mitigation Response: Irrigation + Neutralization Effect->Mitigation First Aid

Figure 1: Exposure-Response Pathway. The primary hazard mechanism is the hydrolysis of the salt upon contact with moisture, generating localized acidity.

Part 3: Biological Mechanism & Applications[2][7]

Role in Cell Culture & Drug Development

Researchers utilize 1,4-Diaminobutane Dihydrobromide primarily as a supplement in serum-free media. It acts as a precursor for higher polyamines (spermidine and spermine), which stabilize DNA structure and modulate ion channels (specifically NMDA receptors).

Polyamine Biosynthesis Pathway

Understanding the metabolic position of Putrescine is vital for designing inhibition studies (e.g., using DFMO to block ODC).

PolyaminePathway Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Putrescine PUTRESCINE (1,4-Diaminobutane) Ornithine->Putrescine Decarboxylation ODC Enzyme: ODC (Rate Limiting Step) ODC->Putrescine Catalysis Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase

Figure 2: Polyamine Biosynthesis. Putrescine is the central hub, synthesized from Ornithine via Ornithine Decarboxylase (ODC).[11]

Part 4: Advanced Handling & Storage Protocol

The Hygroscopic Challenge

The dihydrobromide salt is significantly hygroscopic. Absorption of atmospheric water leads to:

  • Stoichiometric errors (weighing water instead of compound).

  • Hydrolysis and degradation.

  • Hardening of the powder, increasing dust risk during breaking.

Protocol: Anhydrous Reconstitution & Storage

This protocol is self-validating: if the solid clumps during weighing, the integrity is already compromised.

Step 1: Environment Control

  • Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Ideally, handle within a desiccated glove box or a nitrogen-purged glove bag.

Step 2: Weighing Workflow

  • Pre-weigh the receiving vessel (volumetric flask).

  • Rapidly transfer the approximate mass of 1,4-Diaminobutane Dihydrobromide.

  • Record exact mass immediately; do not wait for the balance to "settle" perfectly if drifting upwards (indicates water absorption).

Step 3: Solubilization

  • Dissolve in distilled, deionized water (ddH₂O).

  • Validation: The solution should be clear and colorless. A yellow tint indicates oxidation of the amine.

  • Filter sterilize (0.22 µm PES membrane) immediately. Do not autoclave the solution, as polyamines can degrade under high heat/pressure.

Step 4: Storage of Aliquots

  • Store powder: Desiccated at +4°C.

  • Store solution: -20°C in single-use aliquots. Avoid freeze-thaw cycles.

Part 5: Emergency Response

ScenarioImmediate ActionRationale
Eye Contact Rinse cautiously with water for >15 mins. Remove contact lenses.[6]Neutralizes acidic hydrolysis products.
Skin Contact Wash with soap and water.[6] Remove contaminated clothing.Prevents chemical burns from prolonged HBr exposure.
Inhalation Move to fresh air.[6][8] If breathing is difficult, give oxygen.Amine dusts are potent respiratory irritants (H335).
Ingestion Rinse mouth. Do NOT induce vomiting. Drink 1-2 glasses of water.Dilution is safer than re-exposing the esophagus to acidity.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1045, Putrescine. PubChem. Available at: [Link]

  • Tabor, C. W., & Tabor, H. (1984). Polyamines. Annual Review of Biochemistry, 53(1), 749-790. (Foundational mechanism).[11]

  • European Chemicals Agency (ECHA). Registration Dossier: 1,4-Diaminobutane. ECHA.[11] Available at: [Link]

Sources

Molecular weight and structural formula of 1,4-Diaminobutane Dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph designed for researchers in materials science and biochemistry. It prioritizes the specific salt form (dihydrobromide) and its critical applications in next-generation photovoltaics and structural biology.

Executive Summary

1,4-Diaminobutane Dihydrobromide (Putrescine


 2HBr) is the hydrobromide salt of the biogenic polyamine putrescine. While the hydrochloride salt is ubiquitous in biological media, the dihydrobromide variant has emerged as a critical reagent in materials science , specifically in the engineering of halide perovskite solar cells (PSCs). Its ability to form Dion-Jacobson (DJ) 2D phases and passivate surface defects without introducing chloride impurities makes it indispensable for optimizing lead-bromide and mixed-halide optoelectronic devices. This guide details its physicochemical properties, synthesis protocols, and mechanistic roles in both photovoltaic stability and biochemical systems.

Part 1: Physicochemical Characterization[1]

Structural & Chemical Data

The compound consists of a linear butyl chain terminated by two primary ammonium groups, counter-balanced by two bromide anions. This ionic structure confers high thermal stability and water solubility, distinct from the volatile free base.

ParameterData
IUPAC Name Butane-1,4-diammonium dibromide
Common Name Putrescine Dihydrobromide
Molecular Formula

(or

)
Molecular Weight 249.98 g/mol
Precursor CAS 110-60-1 (Free Base); Salt form is custom/in-situ prep
Appearance White crystalline solid
Solubility Highly soluble in water, DMSO, DMF; Insoluble in non-polar solvents
Melting Point >260°C (Decomposes)
Hygroscopicity Moderate (Store in desiccator)
Chemical Structure Diagram

The following diagram illustrates the ionic association between the protonated diamine and the bromide counter-ions.

ChemicalStructure Br1 Br⁻ Br2 Br⁻ N1 NH₃⁺ N1->Br1 Ionic Interaction C1 CH₂ N1->C1 C2 CH₂ C1->C2 C3 CH₂ C2->C3 C4 CH₂ C3->C4 N2 NH₃⁺ C4->N2 N2->Br2 Ionic Interaction

Figure 1: Structural representation of 1,4-Butanediammonium Dibromide showing the linear alkyl backbone and ionic bonding.

Part 2: Synthesis & Preparation Protocol

For applications in crystallography or photovoltaics, commercial purity is often insufficient due to trace water or organic contaminants. The following protocol describes the in situ synthesis and purification of high-grade 1,4-Diaminobutane Dihydrobromide.

Reagents Required
  • Putrescine (1,4-Diaminobutane): >99% Free Base (CAS 110-60-1). Note: Malodorous and toxic.

  • Hydrobromic Acid (HBr): 48% aqueous solution, ACS reagent grade.

  • Solvent: Ethanol (Absolute) and Diethyl Ether (for precipitation).

Step-by-Step Synthesis Workflow
  • Dissolution: Dissolve 10 mmol of Putrescine free base in 20 mL of absolute ethanol in a round-bottom flask on an ice bath (0°C). Exothermic reaction control is critical.

  • Acidification: Dropwise add 22 mmol of HBr (10% excess) while stirring. Monitor pH until it reaches ~3.0 to ensure full protonation.

  • Crystallization:

    • Rotary evaporate the solution at 50°C to remove water/ethanol until a viscous syrup remains.

    • Re-dissolve in a minimum volume of hot ethanol.

    • Add cold diethyl ether dropwise until turbidity persists.

    • Store at 4°C overnight to induce crystallization.

  • Purification: Filter the white crystals and wash 3x with cold diethyl ether.

  • Drying: Dry under high vacuum (Schlenk line) for 24 hours to remove lattice solvents.

SynthesisProtocol Start Start: Putrescine Free Base Step1 Dissolve in EtOH (0°C) Start->Step1 Step2 Add HBr (48% aq) Dropwise Target pH ~3.0 Step1->Step2 Protonation Step3 Rotary Evaporation (Remove Solvent) Step2->Step3 Step4 Recrystallization (EtOH / Diethyl Ether) Step3->Step4 Purification Step5 Vacuum Drying (24h, Desiccation) Step4->Step5 End Pure 1,4-Diaminobutane Dihydrobromide Step5->End

Figure 2: Synthesis workflow for high-purity 1,4-Diaminobutane Dihydrobromide.

Part 3: Applications in Photovoltaics (Perovskites)[2][3][4][5]

The most significant modern application of 1,4-Diaminobutane Dihydrobromide is in the passivation of Halide Perovskite Solar Cells (PSCs) . Unlike the hydrochloride salt, the bromide salt prevents the introduction of


 ions which can alter the bandgap of bromide or iodide-based perovskites (e.g., 

or

).
Mechanism of Action: Dion-Jacobson Phase Formation

The 1,4-butanediammonium cation (


) acts as a "spacer" cation. When applied to the surface of a 3D perovskite film, it reacts to form a 2D Dion-Jacobson (DJ)  perovskite capping layer.[1][2]
  • Defect Passivation: The ammonium heads (

    
    ) fill cation vacancies (like 
    
    
    
    or
    
    
    vacancies) at the grain boundaries.
  • Stability: The hydrophobic butyl chain repels moisture, enhancing the environmental stability of the solar cell.

  • Structure: Unlike Ruddlesden-Popper (RP) phases which require two monoammonium cations per layer, the diammonium

    
     connects two inorganic lead-halide slabs directly, creating a more rigid and stable 2D lattice.
    
Experimental Usage in Device Fabrication

Protocol:

  • Prepare a stock solution of 5 mg/mL 1,4-Diaminobutane Dihydrobromide in Isopropanol (IPA).

  • Spin-coat the 3D perovskite layer (e.g.,

    
    ).
    
  • Dynamically spin-coat the BDA-HBr solution onto the perovskite surface at 4000 rpm for 20s.

  • Anneal at 100°C for 10 minutes to induce the formation of the 2D surface layer.

PerovskitePassivation cluster_Mechanism Passivation Mechanism Defect Perovskite Surface Defects (Iodide/Cation Vacancies) Treatment Apply 1,4-Diaminobutane Dihydrobromide (IPA) Defect->Treatment StepA NH3+ Anchors to Defects Treatment->StepA StepB Formation of 2D Dion-Jacobson Layer StepA->StepB StepC Hydrophobic Butyl Shield StepB->StepC Outcome Enhanced PCE & Stability (Reduced Recombination) StepC->Outcome

Figure 3: Mechanism of perovskite surface passivation using 1,4-Diaminobutane Dihydrobromide.

Part 4: Biological & Crystallographic Significance

Protein Crystallography

In protein crystallography, 1,4-Diaminobutane Dihydrobromide is used as an additive to manipulate crystal lattice packing.

  • Role: The flexible alkyl chain allows the diamine to bridge negatively charged residues (Asp, Glu) on the surface of adjacent protein molecules.

  • Advantage over HCl: Bromide ions are anomalous scatterers. Using the HBr salt can introduce bromide ions into the solvent channels or specific binding sites, facilitating phasing via Single-wavelength Anomalous Dispersion (SAD) techniques without needing separate heavy atom soaking.

Polyamine Metabolism

While the free base or HCl salt is standard for cell culture, the HBr salt is utilized in specific electrophysiological studies (e.g., patch-clamp) where chloride ion concentration must be strictly controlled to calculate reversal potentials accurately.

References

  • Dion-Jacobson Perovskites: Wang, X., et al. (2022).[1] "Interfacial Modification via a 1,4-Butanediamine-Based 2D Capping Layer for Perovskite Solar Cells with Enhanced Stability and Efficiency." ACS Applied Materials & Interfaces.[3] Link

  • Synthesis Optimization: Zhao, Y., et al. (2021).[4] "Increasing 1,4-Diaminobutane Production in Escherichia coli by Optimization of Cofactor PLP and NADPH Synthesis." MDPI Bioengineering. Link

  • Chemical Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1045, Putrescine.[5] Link

  • Crystallography Additives: Hampton Research. "Polyamines in Protein Crystallization." User Guide. Link(General reference for polyamine usage).

  • Perovskite Stability: Piezzo, A., et al. (2022).[1] "Butanediammonium Salt Additives for Increasing Functional and Operando Stability of Light-Harvesting Materials in Perovskite Solar Cells." MDPI Crystals. Link

Sources

Navigating the Polar Landscape: A Technical Guide to the Solubility of 1,4-Diaminobutane Dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the solubility of 1,4-diaminobutane dihydrobromide in polar solvents. As a foundational parameter in chemical and pharmaceutical research, understanding the solubility of this diamine salt is critical for applications ranging from synthetic chemistry to the formulation of novel therapeutics. This document provides a comprehensive overview of the theoretical principles, quantitative data, and experimental methodologies pertinent to the dissolution of 1,4-diaminobutane dihydrobromide.

Introduction: The Significance of 1,4-Diaminobutane Dihydrobromide Solubility

1,4-Diaminobutane, also known as putrescine, is a biogenic amine involved in numerous physiological processes. Its dihydrobromide salt, 1,4-diaminobutane dihydrobromide, is a stable, crystalline solid that serves as a key starting material and intermediate in organic synthesis and pharmaceutical development. The solubility of this compound in various polar solvents is a critical determinant of its utility, influencing reaction kinetics, purification strategies, and bioavailability in drug formulations. An understanding of its solubility profile allows for the rational selection of solvent systems, optimizing process efficiency and product purity.

Theoretical Framework: The Energetics of Dissolution

The solubility of an ionic compound like 1,4-diaminobutane dihydrobromide in a polar solvent is governed by a delicate interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational, albeit simplified, understanding.[1] A more rigorous explanation lies in the thermodynamics of the dissolution process, which can be conceptualized through the following steps:

  • Lattice Energy Overcome: Energy is required to break the ionic bonds holding the 1,4-diaminobutane cations and bromide anions together in the crystal lattice.

  • Solvent-Solvent Interaction Disruption: Energy is also needed to overcome the intermolecular forces (e.g., hydrogen bonds in water or alcohols) between solvent molecules to create a cavity for the solute ions.

  • Solvation: The separated ions are then surrounded by solvent molecules, forming solvation shells. This process releases energy, and the extent of this energy release is a key factor in determining solubility.

The overall enthalpy of solution is the sum of the energy changes in these three steps. For a substance to dissolve, the energy released during solvation must be comparable to or greater than the energy required to overcome the lattice energy and disrupt solvent-solvent interactions.

Polar solvents are effective at dissolving ionic compounds due to their high dielectric constants and ability to form strong ion-dipole interactions.[2] The polarity of a solvent can be quantified by its dielectric constant; a higher dielectric constant indicates a greater ability to reduce the electrostatic attraction between ions, thus favoring dissolution.[3]

Quantitative Solubility Data

Precise quantitative solubility data for 1,4-diaminobutane dihydrobromide in a wide range of polar solvents is not extensively documented in publicly available literature. However, its high solubility in water is well-established. The dihydrochloride salt, which has similar properties, is reported to be soluble in water at a concentration of 100 mg/mL.[2][4][5] Another source indicates a solubility of 1 gram in 10 mL of water for the dihydrochloride. It is important to note that while the dihydrobromide and dihydrochloride salts are expected to have similar solubility profiles in polar protic solvents, they will not be identical.

CompoundSolventSolubility
1,4-Diaminobutane DihydrochlorideWater100 mg/mL[2][4][5], 1 g/10 mL
1,4-Diaminobutane DihydrochlorideDMSOInsoluble[6]
1,4-Diaminobutane (Free Base)WaterHighly Soluble[7]
1,4-Diaminobutane (Free Base)MethanolSlightly Soluble (0.1-1 mg/mL)[8]

It is important to note that the data for the dihydrochloride salt is presented as a close analogue due to the limited availability of data for the dihydrobromide salt.

Factors Influencing Solubility

Several factors can significantly impact the solubility of 1,4-diaminobutane dihydrobromide in polar solvents:

  • Temperature: The dissolution of most solids is an endothermic process, meaning that solubility generally increases with temperature.[7][9] This is because the additional thermal energy helps to overcome the lattice energy of the solid.

  • pH: As an amine salt, the solubility of 1,4-diaminobutane dihydrobromide is pH-dependent. In acidic solutions, the equilibrium will favor the protonated, more soluble form. Conversely, in basic solutions, the deprotonated free amine may precipitate if its solubility limit is exceeded.[9]

  • Solvent Polarity and Hydrogen Bonding: Polar protic solvents, such as water and alcohols, are generally good solvents for ionic compounds due to their ability to form hydrogen bonds and solvate both cations and anions effectively. The dielectric constant of the solvent is a key indicator of its ability to dissolve ionic solutes.[3]

  • Common Ion Effect: The presence of a common ion (e.g., from another bromide salt) in the solution can decrease the solubility of 1,4-diaminobutane dihydrobromide by shifting the dissolution equilibrium to the left, according to Le Chatelier's principle.

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of 1,4-diaminobutane dihydrobromide in a given polar solvent can be established using the following protocol. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the solubility of 1,4-diaminobutane dihydrobromide in a selected polar solvent at a specific temperature.

Materials:

  • 1,4-Diaminobutane Dihydrobromide (high purity)

  • Selected polar solvent (e.g., water, ethanol, methanol)

  • Analytical balance

  • Volumetric flasks

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of 1,4-diaminobutane dihydrobromide to a known volume of the selected polar solvent in a sealed container. The excess solid is crucial to ensure that the solution reaches saturation.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. A period of 24-48 hours is typically recommended.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification of Dissolved Solute:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a validated analytical method, such as HPLC with a suitable detector (e.g., UV or charged aerosol detector), to determine the concentration of 1,4-diaminobutane.

    • Prepare a calibration curve using standard solutions of 1,4-diaminobutane dihydrobromide of known concentrations.

  • Calculation of Solubility:

    • From the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Diagram of Experimental Workflow:

G cluster_0 Preparation of Saturated Solution cluster_1 Separation cluster_2 Quantification cluster_3 Calculation A Add excess 1,4-Diaminobutane Dihydrobromide to solvent B Equilibrate in thermostatically controlled shaker A->B 24-48 hours C Allow solid to settle B->C D Filter supernatant (0.45 µm) C->D E Dilute filtered solution D->E F Analyze by HPLC E->F G Determine concentration from calibration curve F->G H Calculate solubility G->H

Caption: Experimental workflow for determining the solubility of 1,4-diaminobutane dihydrobromide.

Conclusion

The solubility of 1,4-diaminobutane dihydrobromide is a critical parameter for its effective use in research and development. While it exhibits high solubility in water, its solubility in other polar solvents requires careful experimental determination. The theoretical principles and the detailed experimental protocol provided in this guide offer a robust framework for scientists and researchers to accurately assess the solubility of this important compound, thereby facilitating its application in a variety of scientific endeavors.

References

  • BYJU'S. (2019, September 18). Test for Amino Groups. Retrieved from [Link]

  • HiMedia Laboratories. Putrescine dihydrochloride. Retrieved from [Link]

  • BYJU'S. Factors Affecting Solubility. Retrieved from [Link]

  • Cheméo. Chemical Properties of 1,4-Butanediamine (CAS 110-60-1). Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, April 8). Safety Data Sheet: 1,4-Diaminobutane. Retrieved from [Link]

  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]

  • Lab + Life Scientist. (2021, April 1). Solubility factors when choosing a solvent. Retrieved from [Link]

  • SlideShare. (2025, December 11). Solubility and distribution. Retrieved from [Link]

  • ChemWhat. 1,4-Diaminobutane dihydrochloride CAS#: 333-93-7. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Putrescine dihydrochloride. Retrieved from [Link]

Sources

Thermodynamic Stability of 1,4-Diaminobutane Dihydrobromide Powders

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Diaminobutane Dihydrobromide (Putrescine 2HBr) is a critical diammonium salt utilized in pharmaceutical synthesis, cell culture media stabilization, and increasingly as a cation source in 2D/3D perovskite photovoltaics. Its utility is defined by its solid-state thermodynamic stability , characterized by a high lattice energy and a melting/decomposition point exceeding 280°C.

However, the thermodynamic stability of this salt is not absolute; it is kinetically governed by moisture interactions. Like many amine hydrohalides, 1,4-Diaminobutane Dihydrobromide exhibits hygroscopic tendencies that can induce deliquescence, lattice expansion, or hydrolysis under uncontrolled humidity.

This guide provides a rigorous framework for evaluating the thermodynamic boundaries of 1,4-Diaminobutane Dihydrobromide. It moves beyond basic specifications to detail the mechanistic causality of its stability and provides self-validating experimental protocols for researchers in drug development and materials science.

Physicochemical Baseline

Before assessing stability, one must establish the material's thermodynamic baseline. The high thermal stability of the dihydrobromide salt, compared to the volatile free base (Tm ~27°C), is driven by strong ionic interactions and hydrogen bonding networks between the protonated ammonium groups (


) and bromide anions (

).
Table 1: Core Physicochemical Properties
PropertyValue / CharacteristicThermodynamic Implication
Molecular Formula

Stoichiometric salt formation stabilizes the amine.
Molecular Weight 249.98 g/mol --
Melting Point > 280°C (with decomposition)Indicates high crystal lattice energy; thermally stable solid.
Appearance White to off-white crystalline powderCrystalline order minimizes free energy.
Solubility High (Water); Low (Ethanol/Organic)Driven by high solvation enthalpy of ions.
Hygroscopicity Moderate to High (Relative Humidity dependent)Critical Quality Attribute (CQA) for handling.

Thermodynamic Stability Analysis

Thermodynamic stability in this context refers to the material's resistance to phase change or chemical degradation under thermal or chemical stress.

Thermal Stability (DSC/TGA)

The thermal profile of 1,4-Diaminobutane Dihydrobromide is dominated by a single, high-energy event: simultaneous melting and decomposition. Unlike lower-melting salts, the lattice does not "melt" in a traditional sense; the thermal energy required to break the ionic lattice is sufficient to initiate N-C bond scission or dehydrohalogenation.

  • Endotherm: A sharp endothermic event >280°C represents the collapse of the crystal lattice.

  • Exotherm/Mass Loss: TGA will show rapid mass loss onset coinciding with the DSC endotherm, indicating volatilization of decomposition products (HBr, ammonia, pyrrolidine derivatives).

Hygroscopicity & Phase Stability

Moisture is the primary destabilizing agent. Water adsorption lowers the activation energy for degradation and can induce pseudopolymorphism (hydrate formation).

  • Critical Relative Humidity (CRH): The RH at which the salt begins to absorb atmospheric water spontaneously. For amine hydrobromides, this is often between 40-60% RH.

  • Deliquescence: Above the CRH, the solid dissolves in its own sorbed water, transitioning from a thermodynamically stable solid to a solution state, which is kinetically unstable regarding chemical hydrolysis.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to be self-validating : they include internal checks (system suitability) to ensure data integrity.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the onset of melting/decomposition and screen for low-temperature polymorphic transitions.

  • System Suitability: Calibrate Indium standard (Tm 156.6°C). Acceptance:

    
    .
    
  • Sample Prep: Weigh 2–4 mg of powder into a Tzero Aluminum pan.

    • Validation Step: Use a hermetically sealed lid with a pinhole. This prevents hermetic seal failure due to gas evolution while containing the sample long enough to measure the onset.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 300°C.

    • Purge: Nitrogen (50 mL/min).

  • Analysis: Integrate the main endotherm.

    • Pass Criteria: Single sharp peak >280°C.

    • Fail Criteria: Pre-melt endotherms (impurities/solvates) or glass transitions (

      
      ) indicating amorphous content.
      
Protocol B: Dynamic Vapor Sorption (DVS)

Objective: Quantify hygroscopicity and determine the Critical Relative Humidity (CRH).

  • System Suitability: Verify balance stability with a 100 mg standard weight.

  • Sample Prep: Load 10–20 mg of sample.

  • Method (Isotherm):

    • Drying Step: 0% RH at 25°C for 60 mins (establishes dry mass

      
      ).
      
    • Sorption Cycle: 0%

      
       90% RH in 10% increments.[1]
      
    • Desorption Cycle: 90%

      
       0% RH.
      
    • Equilibrium Criteria:

      
       per minute.
      
  • Data Interpretation:

    • Reversible Hysteresis: Indicates surface adsorption or channel hydrate formation.[2]

    • Irreversible Mass Gain: Indicates deliquescence or chemical reaction (hydrolysis).

    • Classification: If mass gain > 2% at 80% RH, handle as Hygroscopic .

Visualization: Stability Characterization Workflow

The following diagram outlines the decision logic for characterizing the solid-state stability of 1,4-Diaminobutane Dihydrobromide.

StabilityWorkflow Start Raw Material: 1,4-Diaminobutane 2HBr XRD Step 1: XRD (Phase ID) Confirm Crystalline Form Start->XRD DSC Step 2: DSC (Thermal) Scan 25°C to 300°C XRD->DSC Decision1 Sharp Peak >280°C? DSC->Decision1 TGA Step 3: TGA (Volatiles) Check Mass Loss < 100°C Decision2 Mass Loss > 0.5%? TGA->Decision2 DVS Step 4: DVS (Moisture) Sorption Isotherm Decision3 Mass Gain > 2%? DVS->Decision3 Decision1->TGA Yes Unstable Outcome: Compromised Recrystallize / Reject Decision1->Unstable No (Impure/Amorphous) Decision2->DVS No (Dry) Decision2->Unstable Yes (Solvates) Stable Outcome: Thermally Stable Store Desiccated Decision3->Stable No Hygro Outcome: Hygroscopic Requires Humidity Control Decision3->Hygro Yes

Caption: Decision matrix for solid-state stability profiling. Blue nodes represent analytical techniques; Yellow diamonds represent critical decision gates based on experimental data.

Implications for Drug Development & Storage[3]

Storage Strategy

Given the thermodynamic data (high Tm, potential hygroscopicity), the stability of the powder is kinetically controlled by packaging.

  • Primary Packaging: Low-Density Polyethylene (LDPE) bags are insufficient due to moisture permeability.

  • Recommendation: Use High-Density Polyethylene (HDPE) containers with a foil induction seal. Include a silica gel desiccant sachet.

  • Storage Condition: Store at controlled room temperature (15–25°C). Refrigeration is generally unnecessary unless the humidity control is better in the cold storage unit, but beware of condensation upon warming.

Formulation Risks

In drug product formulation or perovskite ink preparation:

  • Excipient Compatibility: Avoid formulation with strong bases (liberates free amine, causing odor and instability) or reducing sugars (Maillard reaction risk, though lower for salts).

  • Processing: Wet granulation processes must be carefully monitored. The salt's high solubility means it will dissolve in the granulating fluid; upon drying, it may recrystallize into a different polymorph or form an amorphous bridge, altering dissolution rates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1045, Putrescine. Retrieved from [Link]

  • Surface Measurement Systems. Dynamic Vapor Sorption (DVS) Introduction and Applications. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.).2.9.39. Water-solid interactions: Determination of sorption-desorption isotherms and of water activity. (Standard reference for DVS protocols).

Sources

Difference between Putrescine free base and 1,4-Diaminobutane Dihydrobromide

[1]

Executive Summary

This technical guide delineates the critical distinctions between Putrescine (free base) and its hydrobromic acid salt, 1,4-Diaminobutane Dihydrobromide .[1] While they share the same organic backbone (

11Dion-Jacobson (DJ) halide perovskite solar cells1

Part 1: Physicochemical Divergence

The fundamental difference lies in protonation. The free base possesses two lone pairs on the nitrogen atoms, making it a nucleophile and a base. The dihydrobromide salt has these lone pairs occupied by protons (


1
Comparative Properties Table
PropertyPutrescine (Free Base)1,4-Diaminobutane Dihydrobromide
CAS Number 110-60-118773-03-0 (Generic Salt Ref)
Formula


Molecular Weight 88.15 g/mol 250.0 g/mol (approx.)[1]
Physical State Colorless liquid / Low-melting solidWhite crystalline solid
Melting Point 27.5°C (Phase change at RT)>200°C (Ionic lattice stability)
Odor Potent, decaying flesh (Putrid)Odorless (Non-volatile)
Hygroscopicity High (Absorbs

from air)
Moderate (Store in desiccator)
Primary Utility Metabolic precursor, Polymer synthesisPerovskite spacer, Crystallography
Chemical Equilibrium & Protonation States

The following diagram illustrates the transition from the reactive free base to the stable salt form. This equilibrium is pH-dependent in aqueous solution.

Protonation_EquilibriumFreeBasePutrescine Free Base(Nucleophilic, Volatile)MonoMonoprotonatedIntermediateFreeBase->Mono+ HBr(pKa1 ~9.6)Mono->FreeBase+ Base (OH-)SaltDihydrobromide Salt(Stable, Ionic Lattice)Mono->Salt+ HBr(pKa2 ~10.8)Salt->Mono+ Base (OH-)

Figure 1: Acid-base equilibrium showing the conversion of the volatile free base into the stable dihydrobromide salt via stepwise protonation.

Part 2: Application-Specific Selection

Material Science: The Perovskite Frontier

The most critical modern application of 1,4-Diaminobutane Dihydrobromide is in the fabrication of 2D Dion-Jacobson (DJ) Perovskite Solar Cells .

  • The Spacer Role: In 2D perovskites, organic cations separate the inorganic lead-halide octahedra layers.[2][3] Unlike monoamines (e.g., Butylammonium) that form Ruddlesden-Popper phases with weak van der Waals gaps, 1,4-diaminobutane has two ammonium heads.[1] It acts as a "molecular rivet," ionically bonding to two inorganic layers simultaneously.[1]

  • Why Dihydrobromide? (Halide Matching):

    • If synthesizing a bromide-based perovskite (e.g.,

      
       for green LEDs or high-voltage PV), you must  use the HBr salt.[1]
      
    • Using the HCl salt would introduce chloride impurities (

      
      ), which dope the lattice, widening the bandgap and altering emission spectra (blue-shift).[1]
      
    • Using the Free Base directly in precursor solutions (often DMF/DMSO) is risky because it can react with the lead halide or cause uncontrolled precipitation due to local pH spikes.

Biological Research
  • Putrescine Free Base: Rarely used directly in cell culture due to its high pH (alkaline shock) and volatility. It is used in in vitro enzyme assays where the amine group must be unprotonated to act as a nucleophile.

  • Salts (HCl vs HBr): In biology, the Dihydrochloride salt is the standard because chloride is the primary extracellular anion. The Dihydrobromide is less common in biology unless the specific experimental condition requires avoiding chloride ions (e.g., certain electrophysiology experiments involving chloride channels).[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of 1,4-Diaminobutane Dihydrobromide

Context: Converting the commercial free base (liquid) into the high-purity salt for perovskite precursor preparation.

Safety: Putrescine free base is toxic and corrosive. Work in a fume hood. Hydrobromic acid (HBr) is corrosive.

  • Dissolution: Dissolve 10 mmol (0.88 g) of Putrescine Free Base in 10 mL of absolute ethanol. Keep the vessel on ice (0°C) as the reaction will be exothermic.

  • Acidification: Dropwise add aqueous Hydrobromic Acid (48% w/w) while stirring.

    • Stoichiometry: You need 2 equivalents of HBr (20 mmol). Add a slight excess (2.2 eq) to ensure full protonation.

    • Observation: The solution may warm up. White precipitate may begin to form immediately or upon cooling.

  • Precipitation: After stirring for 30 minutes, add 20 mL of cold Diethyl Ether to force the salt out of the solution.

  • Filtration: Filter the white solid using a vacuum Buchner funnel.

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Collect the purified crystals. This step is crucial for perovskite applications to remove organic impurities.

  • Drying: Dry in a vacuum oven at 60°C overnight to remove solvent traces.

Protocol B: Perovskite Precursor Workflow

The following diagram details where the Dihydrobromide salt enters the solar cell fabrication pipeline.

Perovskite_WorkflowStartPrecursor SelectionChoiceTarget: Bromide Perovskite(Green Emission / High Voc)Start->ChoiceSalt1,4-Diaminobutane 2HBr(Spacer Cation)Choice->SaltMatches HalidePbBr2Lead(II) Bromide(Inorganic Skeleton)Choice->PbBr2MixDissolution in DMF/DMSO(Stoichiometric 1:1 or 2:1)Salt->MixPbBr2->MixCoatSpin Coating(Substrate Deposition)Mix->CoatAnnealThermal Annealing(100°C - Crystallization)Coat->AnnealResult2D Dion-Jacobson Phase(Stable Layered Structure)Anneal->Result

Figure 2: Workflow for fabricating 2D Dion-Jacobson perovskites. The selection of the HBr salt ensures the halide lattice remains pure Bromide, preserving the optoelectronic bandgap.

References

  • PubChem. (n.d.). Putrescine (Compound).[4][5] National Library of Medicine. Retrieved from [Link][1]

  • Mao, L., et al. (2019).[1] Strucutre-Property Relationships in Layered Perovskites. Journal of the American Chemical Society. (Contextual grounding on Dion-Jacobson phases).

  • Li, X., et al. (2018).[1] Dion-Jacobson Phase 2D Layered Perovskites for Solar Cells with Enhanced Efficiency and Stability. Nature Energy.[6][7] (Primary source for diamine spacer usage).

Technical Whitepaper: Electronic Modulation in Low-Dimensional Perovskites using 1,4-Diaminobutane Dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties of 1,4-Diaminobutane Dihydrobromide Ligands Content Type: Technical Whitepaper Audience: Researchers, Material Scientists, and Device Engineers

Executive Summary

1,4-Diaminobutane Dihydrobromide (


, hereafter BDA-2HBr ) is a critical organic spacer cation used in the engineering of Dion-Jacobson (DJ)  phase two-dimensional (2D) halide perovskites. Unlike monoammonium ligands (e.g., butylammonium) that form Ruddlesden-Popper (RP) phases held together by weak van der Waals forces, BDA-2HBr acts as a molecular bridge, connecting inorganic slabs via direct hydrogen bonding at both ends.

This whitepaper details the electronic structure, dielectric confinement effects, and synthesis protocols required to leverage BDA-2HBr for high-performance optoelectronics, specifically deep-blue LEDs and stable solar cells.

Molecular & Crystal Physics: The Dion-Jacobson Advantage

Structural Role

In the context of perovskite lattice engineering, BDA-2HBr functions not merely as a passive spacer but as a structural template that dictates the dimensionality and stability of the material.

  • Ligand Type: Dicationic Spacer (

    
    ).
    
  • Phase Formation: Promotes the formation of Dion-Jacobson (DJ) phases (

    
    ), where 
    
    
    
    is the BDA cation.
  • Lattice Contraction: The BDA cation eliminates the van der Waals gap typical of RP phases. This results in a significantly shorter interlayer distance (

    
    ) compared to equivalent RP phases (
    
    
    
    ), enhancing vertical charge transport.
Dielectric Confinement

The electronic properties of BDA-based perovskites are governed by the Quantum Well (QW) effect. The inorganic lead-halide layers act as potential wells, while the BDA organic layers act as potential barriers.

  • Dielectric Mismatch: The large difference between the dielectric constant of the inorganic well (

    
    ) and the organic BDA barrier (
    
    
    
    ) creates a dielectric confinement effect.
  • Image Charge Effect: This mismatch screens the Coulombic interaction less effectively than in 3D perovskites, leading to tightly bound excitons with binding energies (

    
    ) often exceeding 300 meV.
    

Electronic Properties & Characterization

Band Structure & Excitonics

The electronic bandgap (


) of BDA-templated perovskites is tunable based on the layer thickness (

). For the

phase (

), the material behaves as a wide-bandgap semiconductor.
ParameterValue (Approx.)Mechanistic Origin
Bandgap (

)
3.44 - 3.59 eVStrong quantum confinement in the inorganic monolayer.
Exciton Binding Energy (

)
> 300 meVDielectric confinement + Quantum confinement.[1]
PL Emission Dual (Narrow UV + Broad White)Free excitons (FE) vs. Self-Trapped Excitons (STE).
Stokes Shift Large (> 1 eV for STEs)Lattice distortion induced by the rigid BDA tether.
Carrier Dynamics
  • Self-Trapped Excitons (STEs): The rigid connection provided by BDA induces significant distortion in the

    
     octahedra. Upon photoexcitation, carriers can relax into localized states (STEs) within the bandgap, resulting in broadband white-light emission, a property highly valued for single-source white LEDs.
    
  • Tunneling: The shorter interlayer distance in DJ phases allows for better out-of-plane carrier tunneling compared to RP phases, reducing the resistive loss in solar cell stacks.

Visualization: Dielectric Confinement Mechanism

The following diagram illustrates the Type-I quantum well structure formed by BDA-2HBr, highlighting the dielectric mismatch that enhances exciton binding.

Critical Synthesis & Purification Protocols

Achieving device-grade electronic properties requires high-purity BDA-2HBr. Impurities (trace amines or oxidation products) act as non-radiative recombination centers, quenching PL and reducing device efficiency.

Protocol: Synthesis of High-Purity BDA-2HBr

Objective: Synthesize and purify 1,4-diaminobutane dihydrobromide for perovskite precursor use.

Reagents:

  • 1,4-Diaminobutane (99%, Sigma-Aldrich)

  • Hydrobromic Acid (48 wt. % in

    
    )
    
  • Ethanol (Absolute)

  • Diethyl Ether (Anhydrous)

Step-by-Step Workflow:

  • Reaction (Ice Bath):

    • Place 50 mmol of 1,4-Diaminobutane in a round-bottom flask.

    • Cool to 0°C using an ice bath.

    • Dropwise add 110 mmol of HBr (slight excess) under vigorous stirring. Caution: Exothermic reaction.

    • Stir for 2 hours at 0°C, then 1 hour at room temperature.

  • Solvent Evaporation:

    • Use a rotary evaporator at 60°C under reduced pressure to remove water and excess acid.

    • Result: A white/yellowish crude solid.

  • Recrystallization (The Critical Step):

    • Dissolve the crude solid in a minimum amount of boiling ethanol .

    • If the solution is colored, add activated charcoal, stir for 5 mins, and hot-filter.

    • Allow the filtrate to cool slowly to room temperature.[2][3]

    • Self-Validating Check: If crystallization does not initiate, add cold diethyl ether dropwise until turbidity appears, then cool to 4°C.

    • Filter the white crystals and wash 3x with cold diethyl ether.

  • Drying:

    • Dry in a vacuum oven at 60°C for 12 hours.

    • Quality Control: The final product must be a snow-white crystalline powder. Any yellowing indicates oxidation or residual free amine.

Visualization: Synthesis & Integration Workflow

Synthesis Raw Raw 1,4-Diaminobutane React Acidification (+ HBr, 0°C) Raw->React Crude Crude Salt (Evaporation) React->Crude Pure Recrystallization (EtOH/Ether) Crude->Pure Purification Film Perovskite Film (Spin Coating) Pure->Film + PbBr2 Caption Fig 2: Workflow from raw amine to device-ready perovskite film.

Applications in Optoelectronics[4][5][6][7][8]

Deep-Blue LEDs

The wide bandgap of


 makes it an ideal candidate for the active layer in deep-blue LEDs (emission 

).
  • Mechanism: The BDA spacer confines charges effectively, preventing migration to quenching sites.

  • Performance Note: Mixed halide strategies (adding Cl) can push the emission further into the UV, but BDA-2HBr alone provides a stable pure-bromide blue emitter.

Stability Enhancement in Solar Cells

BDA-2HBr is increasingly used as a "capping layer" or additive in 3D perovskite solar cells.

  • Hydrophobicity: The alkyl chain of the BDA cation repels moisture, protecting the underlying 3D perovskite from degradation.

  • Defect Passivation: The ammonium heads fill cation vacancies on the surface of the 3D film, reducing trap density and increasing Open-Circuit Voltage (

    
    ).
    

References

  • Dion-Jacobson Phase Fundamentals: Mao, L., et al. (2018). "Two-Dimensional Hybrid Halide Perovskites: Principles and Promises." Journal of the American Chemical Society.

  • Optical Properties of BDA Perovskites: Li, X., et al. (2019). "Dion-Jacobson Phase 2D Layered Perovskites for Solar Cells with Ultrahigh Stability." Nature Energy.

  • Synthesis & Recrystallization Protocols: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

  • Exciton Binding Energy in 2D Systems: Blancon, J. C., et al. (2020). "Semiconductor Physics of Two-Dimensional Halide Perovskites." Nature Nanotechnology.

  • Dielectric Confinement Theory: Katan, C., et al. (2019). "Quantum and Dielectric Confinement Effects in Lower-Dimensional Hybrid Perovskite Semiconductors." Chemical Reviews.

Sources

Toxicity and handling precautions for 1,4-Diaminobutane Dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 1,4-Diaminobutane Dihydrobromide (Putrescine Dihydrobromide), focusing on its toxicological profile, physicochemical properties, and rigorous handling protocols.

Safety, Handling, and Toxicological Profile

Executive Summary

1,4-Diaminobutane Dihydrobromide (CAS: 13587-81-0) is the hydrobromide salt of putrescine, a biogenic polyamine critical for cell proliferation and differentiation. While often perceived as less hazardous than its volatile free base (1,4-Diaminobutane), the dihydrobromide salt presents distinct risks due to its severe hygroscopicity , potential for respiratory toxicity (inhalation of dust), and corrosive/irritant properties upon mucosal contact.

This guide synthesizes toxicological data with field-proven handling protocols to ensure researcher safety and experimental integrity.

Chemical & Physical Characterization

Understanding the salt form is critical for accurate dosing and risk assessment. The dihydrobromide salt is significantly heavier than the commonly used dihydrochloride, requiring precise molar mass adjustments during solution preparation.

Physicochemical Data Table
PropertySpecificationNotes
Chemical Name 1,4-Diaminobutane DihydrobromideCommon: Putrescine 2HBr
CAS Number 13587-81-0Distinct from Free Base (110-60-1) & HCl Salt (333-93-7)
Molecular Formula C₄H₁₂N₂[1][2][3][4][5][6][7] · 2HBr
Molecular Weight 249.97 g/mol ~55% heavier than Dihydrochloride (161.07 g/mol )
Physical State White Crystalline PowderHygroscopic (absorbs moisture rapidly)
Solubility Highly Soluble (Water)Exothermic dissolution; pH of solution is acidic
Stability Stable under dry conditionsDecomposes if exposed to moisture/oxidizers
Toxicological Assessment

The toxicity of 1,4-Diaminobutane Dihydrobromide is twofold: the systemic effects of the putrescine cation and the local effects of the hydrobromide acid component released upon dissolution in mucous membranes.

2.1 Mechanism of Action & Toxicity

Putrescine is a precursor to higher polyamines (spermidine/spermine) and modulates the NMDA receptor (polyamine binding site).

  • Systemic Risk: Excess systemic putrescine can lead to nephrotoxicity and neurotoxicity.

  • Inhalation Hazard: The primary acute risk in a laboratory setting is the inhalation of fine dust. Upon contact with lung tissue, the salt dissociates, releasing hydrobromic acid (HBr), which causes chemical pneumonitis.

2.2 Toxicity Data (Analogous Reference)

Direct LD50 data for the bromide salt is limited; values are derived from the chemically analogous dihydrochloride and free base forms, adjusted for molecular weight.

  • Acute Oral Toxicity (Rat): LD50 ≈ 463 mg/kg (Free Base equivalent).[2][8]

    • Interpretation: Harmful if swallowed.[9][10]

  • Acute Dermal Toxicity (Rabbit): LD50 ≈ 1576 mg/kg.[2][8]

    • Interpretation: Toxic in contact with skin; potential for permeation.[11]

  • Inhalation: High risk.[2][6][8] Dust is considered Fatal if Inhaled (Category 2) in some jurisdictions due to rapid absorption and corrosive effects on alveolar tissue.

2.3 Biological Pathway Diagram

The following diagram illustrates the biosynthesis of putrescine and its critical interaction points within cellular physiology, highlighting where toxicity arises (e.g., NMDA modulation).

PolyaminePathways Arginine Arginine Ornithine Ornithine Arginine->Ornithine Putrescine Putrescine (1,4-Diaminobutane) Ornithine->Putrescine Decarboxylation ODC Enzyme: ODC (Rate Limiting) ODC->Putrescine Catalyzes Spermidine Spermidine Putrescine->Spermidine Aminopropyl Transfer NMDAR NMDA Receptor (Modulatory Site) Putrescine->NMDAR Binding/Modulation Toxicity TOXICITY: Excitotoxicity Nephrotoxicity NMDAR->Toxicity Overstimulation

Figure 1: Polyamine biosynthetic pathway showing Putrescine's central role and downstream potential for NMDA receptor-mediated excitotoxicity.

Risk Management & Handling Protocols

Handling 1,4-Diaminobutane Dihydrobromide requires strict adherence to protocols that mitigate dust generation and moisture absorption .[4][7]

3.1 Engineering Controls & PPE[4]
  • Primary Barrier: Chemical Fume Hood (Certified). Never handle the dry powder on an open bench.

  • Respiratory Protection: If weighing outside a hood is unavoidable (not recommended), use a P100/N95 respirator .

  • Skin Protection: Nitrile gloves (minimum 0.11 mm thickness). Double-gloving is recommended during solution preparation.

  • Eye Protection: Chemical splash goggles.

3.2 Protocol: The "Rapid-Weigh" Technique (Hygroscopic Control)

Because the substance is hygroscopic, it will absorb water from the air, altering its effective mass and potentially causing the powder to clump or liquefy.

  • Preparation: Equilibrate the reagent container to room temperature inside a desiccator before opening.

  • Environment: Place the balance inside the fume hood. If possible, use a static-free weighing boat.

  • Execution:

    • Open container only when ready.

    • Aliquot swiftly. Do not return excess material to the stock container (risk of moisture contamination).

    • Reseal immediately with parafilm or tape over the cap.

  • Dissolution: Add the powder to the solvent (water/buffer), not vice versa, to prevent splashing of the acidic solution formed.

3.3 Handling Workflow Diagram

This decision matrix guides the researcher through safe handling based on the state of the reagent.

HandlingProtocol Start Start: Reagent Retrieval CheckSeal Check Seal & Desiccant Start->CheckSeal StateCheck Is Powder Clumped? CheckSeal->StateCheck GoodState Free-Flowing Powder StateCheck->GoodState No BadState Clumped/Liquefied StateCheck->BadState Yes Weighing Weigh in Fume Hood (Rapid-Weigh Protocol) GoodState->Weighing Disposal Dispose as Hazardous Waste (Do not use for quant. work) BadState->Disposal Solution Dissolve in Buffer (Exothermic Caution) Weighing->Solution Storage Store Stock Solution (-20°C) Solution->Storage

Figure 2: Operational workflow for assessing reagent integrity and safe handling.

Emergency Response & Disposal
4.1 First Aid Measures
  • Inhalation: Move victim to fresh air immediately.[1][8] If breathing is difficult, administer oxygen.[4][8] Seek urgent medical attention as delayed pulmonary edema is possible.[8]

  • Skin Contact: Wash with soap and water for 15 minutes.[8] Remove contaminated clothing.[9][10][11][12][13][14]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[12][14] Remove contact lenses if present.[4][6][10][12]

4.2 Spill Cleanup
  • Dry Spill: Do not dry sweep (generates dust). Cover with a damp absorbent pad or use a HEPA-vacuum if available.

  • Wet Spill: Absorb with inert material (vermiculite/sand).

  • Disposal: Collect in a sealed container labeled "Hazardous Waste: Toxic/Corrosive." Do not dispose of down the drain.

4.3 Storage & Incompatibility[5][6][13]
  • Storage: Desiccated at room temperature (or 2-8°C depending on vendor). Keep under inert gas (Nitrogen/Argon) if possible.

  • Incompatibilities: Strong oxidizing agents, acid chlorides, acid anhydrides.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1045, Putrescine.

  • Sigma-Aldrich. Safety Data Sheet: 1,4-Diaminobutane Dihydrochloride (Analogous Salt Reference).[16]

  • Thermo Fisher Scientific.
  • ChemicalBook.

Sources

Methodological & Application

Protocol for preparing 1,4-Diaminobutane Dihydrobromide aqueous stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Preparing 1,4-Diaminobutane Dihydrobromide Aqueous Stock Solutions Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract & Application Context

1,4-Diaminobutane Dihydrobromide (Putrescine Dihydrobromide; CAS 18773-04-1) is a critical organic precursor used primarily in the synthesis of Dion-Jacobson (DJ) 2D halide perovskites and as a polyamine source in biological research. Unlike its chloride counterpart, the bromide salt is essential for synthesizing pure bromide or mixed-halide perovskites (e.g.,


) without introducing chloride impurities that can alter bandgap and crystal lattice parameters.

This protocol outlines a high-precision method for preparing aqueous stock solutions. It addresses the compound's hygroscopic nature and susceptibility to oxidation, ensuring the reproducibility required for high-efficiency solar cell fabrication and sensitive biological assays.

Material Specifications & Safety (HSE)

Chemical Data:

Property Specification
Compound Name 1,4-Diaminobutane Dihydrobromide
Synonyms Putrescine dihydrobromide; 1,4-Butanediammonium dibromide
CAS Number 18773-04-1

| Molecular Formula |


 |
| Molecular Weight  | 249.98  g/mol   |
| Solubility  | High in water (>100 mg/mL); Soluble in Methanol |
| Appearance  | White to off-white crystalline powder |[1]

HSE & Handling:

  • Hygroscopicity: The salt is highly hygroscopic. Exposure to ambient air will result in rapid water uptake, altering the effective mass and molarity. Weighing must be performed in a desiccated environment or an inert gas glovebox.

  • Light Sensitivity: Bromide salts can undergo photo-oxidation over time, liberating free bromine (

    
    ) which yellows the solution. Store in amber glass.
    
  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat. Use a dust mask or fume hood if handling large quantities of dry powder to avoid inhalation of irritant dust.

Protocol Design Strategy

This protocol prioritizes stoichiometric accuracy and solution stability .

  • Solvent Choice: We use Milli-Q Water (18.2 MΩ·cm) to minimize ionic impurities that could act as recombination centers in perovskite films or interfere with biological signaling.

  • Filtration: A 0.22 µm PVDF (Polyvinylidene fluoride) or PES (Polyethersulfone) filter is mandatory to remove undissolved micro-particulates, which serve as nucleation sites for unwanted precipitation.

  • pH Verification: As a salt of a weak base (Putrescine) and a strong acid (HBr), the aqueous solution is naturally acidic (

    
    ). Significant deviation indicates degradation or free amine contamination.
    

Step-by-Step Preparation Protocol

Phase A: Calculations

Use the table below to determine the mass required for your target volume. Formula:



Target Concentration (M)Volume (mL)Mass of 1,4-Diaminobutane 2HBr (g)Application
0.1 M 10 mL0.2499 gBiological signaling / Buffer additive
0.5 M 10 mL1.2499 gPerovskite precursor optimization
1.0 M 10 mL2.4998 gHigh-concentration stock for dilution
2.0 M 10 mL4.9996 g2D Perovskite synthesis (Spin coating)
Phase B: Preparation Workflow

Equipment:

  • Analytical Balance (0.1 mg precision)

  • Class A Volumetric Flask (Amber glass preferred)

  • Syringe Filter (0.22 µm PVDF or PES)

  • Sterile Syringe

  • Nitrogen/Argon Glovebox (Recommended)

Procedure:

  • Environment Prep: If available, transfer the reagent bottle and weighing tools into an inert atmosphere glovebox (

    
     ppm). If working in air, minimize exposure time to <2 minutes.
    
  • Weighing:

    • Place a weighing boat on the balance and tare.

    • Weigh the exact mass calculated (e.g., 2.4998 g for 10 mL of 1.0 M solution).

    • Critical: If the powder appears clumpy or wet, it has absorbed moisture. Dry in a vacuum oven at 60°C for 4 hours before weighing.

  • Dissolution:

    • Transfer the powder into a volumetric flask.

    • Add Milli-Q water to approximately 80% of the final volume.

    • Swirl gently. The dissolution is endothermic; the flask may cool slightly. Ensure complete dissolution (solution should be clear and colorless).[2]

  • Volume Adjustment:

    • Allow the solution to equilibrate to room temperature.

    • Add Milli-Q water dropwise until the meniscus bottom touches the calibration mark.

  • Filtration & Aliquoting:

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm filter and dispense into pre-labeled Amber Glass Vials .

    • Note: Do not use standard clear glass if storing for >1 week.

Quality Control (QC) & Storage

QC ParameterAcceptance CriteriaMethod
Visual Inspection Clear, colorless. No particulates.Visual against black/white background
pH 4.0 – 6.0 (Concentration dependent)pH Meter (3-point calibration)
Precipitation None after 24h at 4°CCentrifugation check

Storage Conditions:

  • Short Term (1-2 weeks): 4°C in Amber Glass.

  • Long Term (1-6 months): -20°C. Note: Bromide salts are generally stable, but freeze-thaw cycles should be minimized to prevent concentration gradients.

Process Visualization (Workflow)

StockPrep Start Start: Define Target Molarity Calc Calculate Mass (MW = 249.98 g/mol) Start->Calc CheckState Check Powder Condition Calc->CheckState Dry Vacuum Dry 60°C, 4 hours CheckState->Dry Clumpy/Wet Weigh Weigh in Inert Atmosphere (Glovebox Preferred) CheckState->Weigh Free Flowing Dry->Weigh Dissolve Dissolve in Milli-Q Water (80% Volume) Weigh->Dissolve QS Q.S. to Final Volume Dissolve->QS Filter Filter (0.22 µm PVDF/PES) QS->Filter QC QC: pH & Visual Check Filter->QC QC->Dissolve Fail (Recalculate/Remake) Store Store: Amber Vial 4°C or -20°C QC->Store Pass

Caption: Logical workflow for the preparation of high-purity 1,4-Diaminobutane Dihydrobromide stock solutions, emphasizing moisture control and quality checks.

References

  • Sigma-Aldrich. Butane-1,4-diammonium bromide Product Specification (CAS 18773-04-1). Retrieved from

  • P. Pisoni et al. (2025). Dion–Jacobson Lead Bromide Perovskites with 1,4-Butanediammonium Cations: Lattice Dynamics and Phase Transitions. Inorganic Chemistry. Retrieved from [3]

  • Rakita, Y. et al. (2022). Butanediammonium Salt Additives for Increasing Functional Stability of Perovskite Solar Cells.[4] MDPI Materials. Retrieved from

  • National Institute of Standards and Technology (NIST). 1,4-Butanediamine (Parent Amine) Properties. Retrieved from

Sources

Application Note: Synthesis of Dion-Jacobson 2D Perovskites using 1,4-Diaminobutane Dihydrobromide Linkers

Author: BenchChem Technical Support Team. Date: February 2026


 Layered Perovskites
Material Class:  Dion-Jacobson (DJ) 2D Hybrid Perovskites
Target Audience:  Materials Scientists, Crystallographers, and Device Physicists

Executive Summary & Scientific Rationale

This guide details the synthesis of 1,4-butanediammonium lead bromide (


), a prototypical Dion-Jacobson (DJ) two-dimensional perovskite. Unlike Ruddlesden-Popper (RP) phases which rely on monoammonium spacers and weak van der Waals forces, DJ phases utilize diammonium linkers (1,4-diaminobutane, 

) to bridge adjacent inorganic

layers via hydrogen bonding at both ends.

Key Technical Advantages:

  • Structural Rigidity: The covalent-like bridging of the

    
     linker eliminates the van der Waals gap, significantly improving structural stability against moisture and heat compared to RP counterparts (e.g., Butylammonium lead bromide).
    
  • Quantum Confinement: The short aliphatic chain (

    
    ) induces strong quantum confinement, resulting in stable excitons with high binding energies, ideal for photodetectors and light-emitting applications.
    
  • Charge Transport: The shorter interlayer distance facilitates better vertical charge transport than long-chain RP phases.

Precursor Engineering: Synthesis of High-Purity DABr Linker

Commercially available 1,4-diaminobutane (DAB) often contains trace impurities that degrade perovskite crystallization. For device-grade thin films, we recommend synthesizing the dihydrobromide salt (


) in-house.
Materials
  • 1,4-Diaminobutane (99%, Sigma-Aldrich)

  • Hydrobromic Acid (48 wt. % in

    
    , ACS Reagent)
    
  • Ethanol (Anhydrous)

  • Diethyl Ether

Protocol
  • Ice Bath Setup: Place a round-bottom flask containing 50 mL of ethanol in an ice bath (

    
    ).
    
  • Amine Addition: Add 10 mmol of 1,4-diaminobutane to the ethanol under magnetic stirring.

  • Acidification: Dropwise add 22 mmol of HBr (10% excess) to the solution. The reaction is exothermic; maintain temperature

    
     to prevent oxidation.
    
  • Precipitation: A white precipitate (

    
    ) will form immediately. Stir for 2 hours to ensure complete reaction.
    
  • Washing: Filter the precipitate and wash 3x with diethyl ether to remove excess acid and water.

  • Drying: Dry in a vacuum oven at

    
     for 12 hours. Store in a nitrogen-filled glovebox.
    

Protocol A: Solution Growth of Single Crystals

Best for: Fundamental characterization (XRD, PL), intrinsic stability studies.

This method utilizes the Solution Temperature Lowering (STL) technique in concentrated acid, which suppresses hydrolysis of the


 species.
Reagents
  • Lead(II) Bromide (

    
    , 99.999%)
    
  • 1,4-Diaminobutane (Liquid) or

    
     (Salt)
    
  • Hydrobromic Acid (47-48% w/w)

  • Hypophosphorous Acid (

    
    , 50% w/w) – Crucial antioxidant to prevent 
    
    
    
    oxidation.
Step-by-Step Workflow
  • Dissolution:

    • Dissolve 4 mmol of

      
       in 10 mL of HBr solvent.
      
    • Heat to

      
        on a hotplate until the solution is clear and bright yellow.
      
    • Note on Stoichiometry: While the crystal is 1:1, a Pb-rich solution (2:1 ratio) is often used in acid synthesis to suppress the formation of hydrated phases and ensure saturation.

  • Linker Addition:

    • Separately mix 2 mmol of 1,4-diaminobutane with 0.5 mL of

      
      .
      
    • Slowly add this mixture to the hot

      
       solution. The solution should remain clear.
      
  • Crystallization:

    • Stop stirring.

    • Program the hotplate to cool to room temperature at a rate of

      
       .
      
    • Critical: Rapid cooling yields needle-like polycrystals. Slow cooling yields cm-sized rectangular platelets.

  • Harvesting:

    • Filter the crystals and wash rapidly with acetone (perovskites are insoluble in acetone).

    • Dry under vacuum.

Visualization: Crystal Growth Workflow

CrystalGrowth Fig 1. Solution Temperature Lowering (STL) Workflow for (BDA)PbBr4 Crystals Prep Precursor Prep 4mmol PbBr2 in HBr @ 80°C Add Linker Addition 2mmol DAB + H3PO2 Prep->Add Mix hot Cool Controlled Cooling Rate: 2-4°C/h Target: 25°C Add->Cool Stop Stirring Harvest Harvesting Filter & Acetone Wash Cool->Harvest Crystallization

Protocol B: Thin Film Fabrication (Spin Coating)

Best for: Optoelectronic devices (Photodetectors, LEDs).

Direct solution processing requires careful solvent engineering to manage the rapid crystallization kinetics of DJ perovskites.

Precursor Solution
  • Stoichiometry: 1:1 Molar Ratio (

    
    ).
    
  • Concentration: 0.5 M in DMSO (Dimethyl sulfoxide).

    • Why DMSO? DMSO forms a stable intermediate adduct (

      
      ) that retards crystallization, allowing for uniform film formation.
      
Deposition Protocol
  • Substrate Prep: Clean Quartz or ITO substrates via sonication (Acetone

    
     IPA 
    
    
    
    Water) followed by UV-Ozone treatment (15 min) to improve wettability.
  • Spin Coating:

    • Dispense 50

      
      L of precursor solution onto the substrate.[1]
      
    • Step 1: 1000 rpm for 10s (Spreading).

    • Step 2: 4000 rpm for 30s (Thinning).

  • Anti-Solvent Dripping (The "Seeding" Step):

    • At 15 seconds into Step 2, rapidly dispense 150

      
      L of Chlorobenzene  or Toluene  onto the spinning center.
      
    • Mechanism:[2][3][4] This extracts DMSO, forcing immediate supersaturation and nucleation of the perovskite phase.

  • Annealing:

    • Immediately transfer to a hotplate at

      
        for 10 minutes.
      
    • Film should turn from transparent/pale yellow to white/pale yellow (depending on thickness and phase).

Visualization: Thin Film Logic

ThinFilm Fig 2. Anti-Solvent Assisted Spin Coating Process Sol Precursor Solution 0.5M (1:1) in DMSO Spin1 Spin Stage 1 1000 rpm (10s) Sol->Spin1 Spin2 Spin Stage 2 4000 rpm (30s) Spin1->Spin2 Anneal Annealing 100°C (10 min) Spin2->Anneal Anti Anti-Solvent Drop (Chlorobenzene @ 15s) Anti->Spin2 Inject

Characterization & Validation Standards

To ensure scientific integrity, synthesized materials must meet the following benchmarks.

Data Summary Table
ParameterMetricExpected ResultMethod
Crystal Phase XRD (

)
Peaks at ~6.4°, 12.8° (00l series)XRD (Cu K

)
Interlayer Spacing d-spacing~13.8 ÅBragg's Law
Optical Bandgap Absorption Edge~3.0 - 3.1 eVUV-Vis Tauc Plot
Emission PL Peak~405-410 nm (Free Exciton)Photoluminescence
Defect Density PL Lifetime> 5 ns (Thin Film)TRPL
Structural Schematic

The structure consists of inorganic


 octahedra layers separated by the organic cation.

Structure Fig 3. Schematic of (BDA)PbBr4 Layered Structure cluster_inorganic Inorganic Layer cluster_organic Organic Spacer (Dion-Jacobson) cluster_inorganic2 Inorganic Layer PbBr [PbBr6] Octahedra Corner Sharing Linker NH3-(CH2)4-NH3 (Hydrogen Bonded) PbBr->Linker H-Bonding PbBr2 [PbBr6] Octahedra Linker->PbBr2 H-Bonding

Troubleshooting & Expert Insights

Common Failure Modes
  • Opaque/Milky Films:

    • Cause: Rapid crystallization or high humidity.

    • Fix: Increase anti-solvent dripping speed or perform coating in

      
       glovebox (<30% RH).
      
  • Impure Phase (Yellow/Orange spots):

    • Cause: Formation of 3D-like phases or oxidation.

    • Fix: Ensure 1:1 stoichiometry. Use fresh

      
       during crystal growth.
      
  • Poor Wetting:

    • Cause: Hydrophobic substrate.

    • Fix: Increase UV-Ozone treatment time or add a surfactant (e.g., PEG) in trace amounts (use with caution as it affects purity).

Stability Note

 exhibits superior moisture stability compared to 

due to the hydrophobic nature of the alkylene chain and the elimination of the van der Waals gap, which prevents water intercalation. However, prolonged exposure (>1 week) to >60% RH will eventually degrade the surface.

References

  • Dion–Jacobson Lead Bromide Perovskites with 1,4-Butanediammonium Cations: Lattice Dynamics, Phase Transitions, Dielectric Switching, and Optical Properties. Inorganic Chemistry, 2025. [2]

  • Interlayer cation engineering to regulate the photoelectric properties of lead bromide Dion–Jacobson hybrid perovskites. Journal of Materials Chemistry C, 2023.

  • Two-dimensional (PEA)2PbBr4 perovskite single crystals for a high performance UV-detector. Journal of Materials Chemistry C, 2017.

  • Reactive spin coating based on real-time in situ feedback for improved control of perovskite thin film fabrication. Journal of Materials Chemistry C, 2024.[4]

  • Butanediammonium Salt Additives for Increasing Functional and Operando Stability of Light-Harvesting Materials in Perovskite Solar Cells. International Journal of Molecular Sciences, 2022.

Sources

Methods for incorporating 1,4-Diaminobutane Dihydrobromide into cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Rationale

1,4-Diaminobutane Dihydrobromide (Putrescine 2HBr) is not merely a media additive; it is a critical mitogen and a foundational precursor in the polyamine biosynthesis pathway. While often overshadowed by its downstream metabolites (spermidine and spermine), Putrescine is the rate-limiting driver for the G1-to-S phase transition in the cell cycle.

In defined, serum-free media (SFM) environments—such as those used for CHO-based bioproduction, hybridoma expansion, and stem cell maintenance—endogenous synthesis of polyamines via Ornithine Decarboxylase (ODC) is frequently insufficient to support rapid proliferation. Exogenous supplementation stabilizes chromatin structure, modulates ion channel function (specifically NMDA receptors), and ensures robust translational efficiency.

Why the Dihydrobromide Salt? While the dihydrochloride form is common, the dihydrobromide salt is frequently preferred in electrophysiological studies and specific sensitive cell lines to minimize the "chloride clamp" effect on membrane potential, or simply to alter ionic strength without increasing Cl⁻ load.

Mechanism of Action: The Polyamine Axis

To understand the necessity of supplementation, one must visualize the metabolic bottleneck.

PolyaminePathway Arginine L-Arginine Ornithine L-Ornithine Arginine->Ornithine Arginase Putrescine Putrescine (1,4-Diaminobutane) Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase DNA Chromatin Stabilization Spermidine->DNA Spermine->DNA ODC Ornithine Decarboxylase (Rate Limiting) SAMDC SAMDC Supplement Exogenous Putrescine 2HBr Supplement->Putrescine Bypasses ODC Restriction

Figure 1: The Polyamine Biosynthesis Pathway. Exogenous supplementation bypasses the rate-limiting Ornithine Decarboxylase (ODC) step, directly fueling the pool required for DNA stabilization.

Material Science & Handling

Critical Safety & Stability Note: Putrescine 2HBr is hygroscopic . Exposure to atmospheric moisture will degrade the powder, altering the effective molecular weight and leading to dosing errors.

PropertySpecification
Chemical Formula C₄H₁₂N₂[1][2][3] · 2HBr
Molecular Weight ~250.0 g/mol (Exact: 249.97)
Solubility Highly soluble in water (>50 mg/mL)
Storage (Powder) Desiccated, Room Temp or +4°C (Tightly sealed)
Storage (Solution) -20°C (Stable for 3-6 months)

Protocol A: Preparation of 100 mM Stock Solution

Objective: Create a sterile, concentrated stock solution for long-term storage. Target Concentration: 100 mM (1000x for typical 100 µM working concentration).

Materials:

  • 1,4-Diaminobutane Dihydrobromide (High Purity >98%)

  • Water for Injection (WFI) or Nuclease-Free Water

  • 0.22 µm PES (Polyethersulfone) Syringe Filter

  • Sterile 15 mL conical tubes (light-protected preferred)

Procedure:

  • Calculate Mass:

    • Target Volume: 50 mL

    • Target Molarity: 0.1 M (100 mM)

    • Calculation:

      
      
      
  • Weighing: Rapidly weigh 1.25 g of Putrescine 2HBr. Note: Work quickly to minimize moisture uptake.

  • Dissolution: Add the powder to a beaker containing approx. 40 mL of WFI. Stir until completely dissolved (solution should be clear and colorless).

  • QS (Quantity Sufficient): Adjust final volume to exactly 50 mL with WFI.

  • Sterilization: Filter the solution through a 0.22 µm PES filter into a sterile container.

    • Why PES? Low protein binding is not relevant here, but PES offers fast flow and low extractables.

  • Aliquot & Store: Dispense into 1 mL aliquots in sterile cryovials. Store at -20°C . Avoid repeated freeze-thaw cycles.

Protocol B: Media Supplementation & The "Serum Trap"

WARNING: The Interaction with Serum Amine Oxidase This is the most common failure mode. Ruminant sera (FBS, Calf Serum) contain Serum Amine Oxidase (SAO) . SAO enzymatically cleaves Putrescine, generating Acrolein and Hydrogen Peroxide —both of which are highly cytotoxic.

ToxicityPathway Putrescine Putrescine Reaction Enzymatic Oxidation Putrescine->Reaction FBS Fetal Bovine Serum (Contains Amine Oxidase) FBS->Reaction Catalyst Aldehydes Amino-aldehydes Reaction->Aldehydes H2O2 H₂O₂ (Hydrogen Peroxide) Reaction->H2O2 Acrolein Acrolein (Potent Cytotoxin) Aldehydes->Acrolein CellDeath Apoptosis / Necrosis H2O2->CellDeath Acrolein->CellDeath

Figure 2: The Serum Toxicity Trap. Combining Putrescine with standard FBS generates toxic byproducts.

Implementation Strategy:

Culture SystemProtocol Recommendation
Serum-Free (SFM) Safe. Add Putrescine stock directly to media. Typical range: 50 - 200 µM .
Heat-Inactivated FBS Moderate Risk. Heat inactivation (56°C for 30 min) reduces SAO activity but may not eliminate it. Test for toxicity.[4][5]
Standard FBS High Risk. DO NOT USE without an inhibitor. If necessary, add 1 mM Aminoguanidine to inhibit SAO.

Step-by-Step Supplementation (SFM Context):

  • Thaw 1 mL aliquot of 100 mM Putrescine 2HBr stock.

  • For a 1 L Bioreactor run (Target: 100 µM):

    • Add 1 mL of stock to 1 L of fresh media.

    • Mix gently.

  • Inoculation: Seed cells immediately. Putrescine is most effective when present during the lag phase to prime the G1->S transition.

Optimization & Troubleshooting

Dose-Response Titration: Optimal concentration varies by cell line (CHO vs. HEK293 vs. Hybridoma). Perform a small-scale screen in 6-well plates.

Concentration (µM)Expected Outcome
0 µM (Control) Baseline growth (may be slow in defined media).
10 µM Minimal effect.
100 µM Target Zone. Enhanced log-phase growth; reduced doubling time.
1000 µM (1 mM) Toxicity Threshold. Potential for downregulation of endogenous ODC or ionic imbalance.

Troubleshooting Guide:

  • Issue: Rapid cell death within 24 hours of addition.

    • Root Cause:[6][7][8] Presence of active amine oxidase (did you use serum?).

    • Fix: Switch to SFM or add Aminoguanidine.

  • Issue: No growth improvement.

    • Root Cause:[6][7][8] Media may already contain polyamines (check formulation) or the stock degraded.

    • Fix: Prepare fresh stock; ensure media is truly polyamine-deficient before testing.

  • Issue: Precipitate in Stock Solution.

    • Root Cause:[6][7][8] Concentration too high for storage temp, or pH interaction.

    • Fix: Warm to 37°C to redissolve. If persistent, filter and re-verify concentration.

References

  • Tabor, C. W., & Tabor, H. (1984). Polyamines. Annual Review of Biochemistry, 53, 749-790. Link

  • Pegg, A. E. (2016). Functions of Polyamines in Mammals. Journal of Biological Chemistry, 291(29), 14903–14912. Link

  • Averill-Bates, D. A., et al. (2005). Cytotoxicity of polyamines and amine oxidase in media containing fetal bovine serum. Biochemical Pharmacology. (Contextual grounding on the serum oxidase toxicity mechanism).
  • Sigma-Aldrich. (n.d.). Product Information: Putrescine Dihydrochloride (closely related salt) for Cell Culture.[2][8] Link

  • Thermo Fisher Scientific. (n.d.). Gibco™ Putrescine (1,4-Diaminobutane) Application Notes. (General usage in defined media).

Sources

Application Note: Surface Passivation with 1,4-Diaminobutane Dihydrobromide (DABr2)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Surface passivation is the critical process of neutralizing microscopic defects (trap states) on the surface of semiconductor crystals and nanomaterials. 1,4-Diaminobutane Dihydrobromide (DABr2) —a salt of the biogenic amine putrescine—has emerged as a premier passivating agent due to its unique bidentate molecular structure .

Unlike monodentate ligands (e.g., butylammonium) that anchor at a single point, DABr2 possesses two ammonium (


) terminals separated by a hydrophobic butyl chain. This structure allows it to:
  • Crosslink Grain Boundaries: Physically bridge adjacent crystal grains, enhancing mechanical stability.

  • Passivate Deep Defects: The ammonium heads occupy cation vacancies (e.g.,

    
     or 
    
    
    
    ), while the bromide ions fill halide vacancies (
    
    
    ).
  • Enhance Bio-Stability: In drug development contexts, DABr2 is increasingly used to stabilize halide perovskite quantum dots (QDs) for bio-imaging and drug tracking , preventing degradation in physiological saline environments.

Mechanism of Action

The efficacy of DABr2 relies on the "Molecular Bridge" effect. In halide perovskites (e.g.,


 or 

), surface defects act as non-radiative recombination centers, quenching fluorescence and reducing device efficiency.
  • Chemical Interaction: The terminal

    
     groups form hydrogen bonds with surface halide ions (
    
    
    
    ) or coordinate directly with under-coordinated metal centers (
    
    
    ).
  • Steric Shielding: The hydrophobic

    
     backbone forms a steric barrier that repels moisture (
    
    
    
    ) and oxygen, crucial for maintaining the integrity of labile nanomaterials in both solar cells and biological assays.
Visualization: The Molecular Bridge Mechanism

PassivationMechanism cluster_0 Surface Chemistry Defects Surface Defects (Pb2+ Vacancies / Dangling Bonds) Adsorption Ligand Adsorption (Electrostatic Anchoring) Defects->Adsorption Target Site DABr2_Sol DABr2 Solution (NH3+ - C4H8 - NH3+) DABr2_Sol->Adsorption Application Passivation Defect Neutralization (Trap State Reduction) Adsorption->Passivation Ionic Bonding Crosslinking Grain Crosslinking (Enhanced Stability) Adsorption->Crosslinking Bidentate Bridging Outcome High PLQY / Extended Lifetime Passivation->Outcome Radiative Recomb. Crosslinking->Outcome Mech. Integrity

Figure 1: Mechanistic workflow of DABr2 passivation. The bidentate nature allows simultaneous defect neutralization and grain crosslinking.

Experimental Protocol: Surface Passivation of Perovskite Films

This protocol is optimized for Perovskite Solar Cells (PSCs) and Light Emitting Diodes (LEDs) but is adaptable for coating nanoparticles used in drug delivery vectors.

Materials & Preparation
  • Precursor: 1,4-Diaminobutane Dihydrobromide (DABr2) (>99.5% purity).

  • Solvent: Anhydrous Isopropanol (IPA) or Methanol (MeOH). Note: IPA is preferred to prevent erosion of the underlying perovskite layer.

  • Substrate: Pre-crystallized Perovskite film (e.g.,

    
     or 
    
    
    
    ) on Glass/ITO.
Solution Preparation
ConcentrationApplication TargetRationale
0.5 - 1.0 mg/mL LEDs / Quantum Dots Thin passivation layer to minimize insulating barrier for charge injection.
2.0 - 5.0 mg/mL Solar Cells (PSCs) Thicker layer to ensure robust moisture protection and grain boundary filling.
> 5.0 mg/mL 2D/3D Heterojunctions Intentional formation of a 2D perovskite capping layer (Ruddlesden-Popper phase).

Step-by-Step Mixing:

  • Weigh 5 mg of DABr2 powder in a nitrogen-filled glovebox (

    
     ppm, 
    
    
    
    ppm).
  • Dissolve in 1 mL of Anhydrous IPA.

  • Vortex for 30 seconds until fully dissolved.

  • Filter through a 0.22 µm PTFE filter to remove undissolved aggregates.

Deposition Workflow (Spin Coating)
  • Mount: Place the perovskite substrate on the spin coater chuck.

  • Dynamic Dispense: While the substrate is stationary (or spinning slowly at 1000 rpm depending on film sensitivity), dispense 50-70 µL of the DABr2 solution onto the center.

  • Spin Cycle:

    • Ramp: 500 rpm/s.

    • Speed:4000 rpm .

    • Duration:20-30 seconds .

  • Annealing (Critical):

    • Transfer immediately to a hotplate.

    • Bake at 100°C for 10 minutes .

    • Why? This drives off the IPA and provides the thermal energy required for the ammonium cations to exchange into the surface lattice vacancies.

Characterization & Validation

To verify successful passivation, the following assays are mandatory.

Photoluminescence (PL) & Time-Resolved PL (TRPL)

Passivation reduces non-radiative decay channels, leading to brighter emission and longer carrier lifetimes.

Expected Data Profile:

Metric Control (Untreated) DABr2 Passivated Improvement Factor

| PL Intensity (a.u.) |


 | 

| ~4.5x | | Carrier Lifetime (

)
| 120 ns | 480 ns | ~4x | | Trap Density (

)
|

|

| Order of Mag. Reduction |
Stability Testing (Bio-Relevance)

For applications in nanomedicine (e.g., tracking drug release with fluorescent QD probes), the stability of the passivation in saline is paramount.

  • Protocol: Immerse passivated film/nanoparticles in Phosphate Buffered Saline (PBS, pH 7.4).

  • Observation: Monitor PL intensity over 24 hours.

    • Untreated: Loses >80% luminescence within 2 hours (hydrolysis).

    • DABr2 Treated: Retains >90% luminescence after 24 hours due to the hydrophobic alkyl barrier.

Protocol Logic & Troubleshooting

Why Dihydrobromide?

While iodide salts (


) are common, DABr2  is specifically chosen when:
  • Bandgap Tuning: Bromide incorporation slightly widens the surface bandgap, creating a "Type-I" alignment that confines electrons inside the grain, preventing surface recombination.

  • Thermodynamic Stability: The Pb-Br bond is stronger than the Pb-I bond, offering superior thermal stability.

Troubleshooting Guide
  • Issue: White haze on the film surface after annealing.

    • Cause: Concentration of DABr2 too high; excess salt precipitated without reacting.

    • Fix: Reduce concentration to < 2 mg/mL or increase spin speed.

  • Issue: No improvement in PL lifetime.

    • Cause: Incomplete solvent removal or insufficient annealing time.

    • Fix: Ensure annealing reaches 100°C; verify IPA is anhydrous (water competes with DABr2 for surface sites).

References

  • Mechanism of Diamine Passivation

    • Title: Interfacial Modification via a 1,4-Butanediamine-Based 2D Capping Layer for Perovskite Solar Cells.[1]

    • Source:ACS Applied M
    • Link:[Link]

  • Bio-Nanotechnology Applications

    • Title: Surface Passivation Strategies for CsPbBr3 Quantum Dots Aiming at Nonradi
    • Source:Dalton Transactions (2020).
    • Link:[Link]

  • General Perovskite Defect Engineering

    • Title: Defect Passivation via Dual-Ligand Surface Modification for Bright and Stable Blue Emission.[2]

    • Source:Advanced Optical M
    • Link:[Link]

  • Chemical Properties of DABr2: Title: 1,4-Diaminobutane Dihydrochloride/Dihydrobromide Product Specifications. Source:Thermo Fisher Scientific / Alfa Aesar.

Sources

Using 1,4-Diaminobutane Dihydrobromide in organic synthesis reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Utilization of 1,4-Diaminobutane Dihydrobromide in Synthesis & Materials Science

Abstract

1,4-Diaminobutane Dihydrobromide (Putrescine 2HBr) serves as a critical, stabilized source of the volatile and oxidation-prone 1,4-diaminobutane free base. While the free amine is the active nucleophile in most applications, the dihydrobromide salt offers superior stoichiometry control, hygroscopic stability, and handling safety. This guide details the protocols for unlocking the reactive potential of this salt in two distinct high-value fields: Bioconjugate Linker Chemistry (Drug Development) and Perovskite Surface Passivation (Optoelectronics).

Part 1: Chemical Profile & Strategic Handling

Why the Dihydrobromide Salt? Free 1,4-diaminobutane (Putrescine) is a fuming, foul-smelling liquid (MP: 27°C) that readily absorbs CO₂ from the air to form carbamates, compromising reaction stoichiometry. The dihydrobromide salt (CAS: 13552-44-8) is a stable, white crystalline solid.

PropertySpecificationOperational Implication
Molecular Weight 250.02 g/mol Precise gravimetric measurement for stoichiometry.
Solubility High: H₂O, DMSOLow: DCM, Et₂O, THFRequires phase-transfer or solvent-switch protocols for organic synthesis.
Hygroscopicity ModerateStore in desiccator; less "sticky" than the dihydrochloride analogue.
Acidity (pKa) ~10.5 (ammonium)Requires strong base (pH > 11) for full deprotonation.

Part 2: Core Protocol – Controlled Free-Basing

Crucial Pre-Analytical Step for Organic Synthesis

Most organic reactions (acylation, alkylation) require the nucleophilic free amine. Attempting to react the 2HBr salt directly in non-polar solvents (DCM, Toluene) will result in zero conversion due to insolubility and lack of nucleophilicity.

Method A: Biphasic Neutralization (The "Shake-Out" Method)

Best for: Small-scale synthesis (< 5g) where the product is organic-soluble.

  • Dissolution: Dissolve 10 mmol of 1,4-Diaminobutane 2HBr in 10 mL of deionized water.

  • Basification: Slowly add 25 mmol of NaOH (2.5 eq) as a 5M solution. Note: The solution will warm slightly.

  • Extraction: Immediately add 30 mL of Dichloromethane (DCM) or Chloroform.

  • Agitation: Vigorously stir or shake for 5 minutes. The free diamine partitions into the organic layer.

  • Repeat: Separate layers. Re-extract the aqueous layer 3x with DCM.[1]

  • Drying: Dry combined organic layers over anhydrous Na₂SO₄.

  • Usage: Use the DCM solution immediately for the next step (e.g., Boc-protection) to prevent air oxidation.

Method B: In-Situ Activation (The "One-Pot" Method)

Best for: Peptide coupling or reactions in polar aprotic solvents (DMF/DMSO).

  • Suspension: Suspend the 2HBr salt in anhydrous DMF or DMSO.

  • Activation: Add 2.2 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Mechanism: The tertiary base scavenges the HBr, liberating the alkyl amine.

    • Caution: This generates triethylammonium bromide salts, which may precipitate or interfere with purification.

Part 3: Application A – Bioconjugation & Linker Synthesis

Context: Synthesis of PROTACs or Antibody-Drug Conjugates (ADCs).

In drug development, 1,4-diaminobutane acts as a C4 spacer. The challenge is mono-functionalization —reacting only one amine group while leaving the other available for a second payload.

Protocol: Statistical Mono-Boc Protection

This protocol leverages the salt form to control kinetics, maximizing the yield of N-Boc-1,4-diaminobutane (the linker precursor).

Reagents:

  • 1,4-Diaminobutane 2HBr (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (0.5 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Solvent: Methanol (MeOH)

Step-by-Step:

  • Solubilization: Dissolve 1,4-Diaminobutane 2HBr (2.50 g, 10 mmol) in MeOH (25 mL).

  • Base Addition: Add TEA (3.5 mL, 25 mmol) dropwise at 0°C. Stir for 15 min.

  • Controlled Addition: Dissolve Boc₂O (1.09 g, 5 mmol - 0.5 equivalents) in 10 mL MeOH.

  • Drip Feed: Add the Boc₂O solution to the diamine mixture very slowly (over 1 hour) using a syringe pump or addition funnel at 0°C.

    • Causality: High dilution and excess diamine ensure that any unreacted Boc₂O encounters a free diamine molecule rather than an already-protected mono-Boc amine, preventing di-Boc formation.

  • Work-up: Evaporate MeOH. Resuspend residue in water.

    • Purification Trick: Acidify to pH 3 with 1M HCl (protonates mono-Boc and unreacted diamine). Wash with Ether (removes any di-Boc byproduct). Basify aqueous layer to pH 12. Extract with DCM.[1][2]

  • Yield: Expect ~85-90% Mono-Boc-diamine based on Boc₂O limiting reagent.

LinkerSynthesis cluster_purification Purification Logic Salt 1,4-Diaminobutane 2HBr Salt Base Base (TEA) Liberation Salt->Base FreeAmine Free Diamine (Excess) Base->FreeAmine Deprotonation BocAdd Slow Addition Boc2O (0.5 eq) FreeAmine->BocAdd MonoBoc Mono-Boc Diamine BocAdd->MonoBoc Major Product (Kinetic Control) DiBoc Di-Boc (Byproduct) BocAdd->DiBoc Minor Product

Figure 1: Kinetic control strategy for mono-protection of 1,4-diaminobutane, utilizing the salt form to ensure accurate stoichiometry.

Part 4: Application B – Perovskite Surface Passivation

Context: Enhancing stability of Perovskite Solar Cells (PSCs).

In materials science, 1,4-diaminobutane 2HBr is used to create a Dion-Jacobson (DJ) 2D capping layer on top of a 3D perovskite film. The diammonium cation fills surface vacancies (iodide/bromide defects), significantly increasing device lifetime.

Protocol: Surface Passivation via Spin-Coating

Reagents:

  • 1,4-Diaminobutane 2HBr (DAB·2HBr)

  • Solvent: Isopropanol (IPA)

  • Target: Pre-deposited FAPbI₃ (Formamidinium Lead Iodide) Perovskite Film.

Step-by-Step:

  • Solution Prep: Prepare a 1 mg/mL solution of DAB·2HBr in IPA.

    • Note: The salt is sparingly soluble in IPA. Sonication for 15 mins at 40°C is required to achieve full dispersion/dissolution.

  • Deposition: Place the perovskite substrate on the spin coater.

  • Dynamic Spin: Start spinning the substrate at 4000 rpm .

  • Application: While spinning, dispense 50 µL of the DAB·2HBr/IPA solution onto the center of the film.

    • Causality: Dynamic dispensing ensures immediate solvent evaporation, leaving a thin, molecular monolayer of the diammonium salt without re-dissolving the underlying perovskite layer.

  • Annealing: Transfer immediately to a hotplate at 100°C for 10 minutes .

    • Mechanism:[1][2][3] Heat promotes the cation exchange at the surface, where the Butane-1,4-diammonium cations insert into the crystal lattice defects, "healing" the surface traps.

PerovskitePassivation Substrate 3D Perovskite Film (Defect-rich Surface) SpinCoat Dynamic Spin Coating 4000 RPM Substrate->SpinCoat Solution DAB-2HBr in IPA (1 mg/mL) Solution->SpinCoat Dispense Anneal Annealing 100°C, 10 min SpinCoat->Anneal Solvent Evap Result Passivated 2D/3D Heterojunction Anneal->Result Defect Healing

Figure 2: Workflow for surface passivation of perovskite films using 1,4-diaminobutane dihydrobromide.

References

  • Chemical Profile & Properties: National Center for Biotechnology Information (2023).[4] PubChem Compound Summary for CID 2733355, 1,4-Butanediamine dihydrobromide. [Link]

  • Perovskite Passivation (Dion-Jacobson Phase): Li, N., et al. (2019). "Cation Competition for Defect Passivation in Perovskite Photovoltaics." Nature Communications. [Link] (Note: Contextualizes the use of alkyl-diammonium salts in surface engineering).

  • Mono-Boc Protection Protocols: Krapcho, A. P., & Kuell, C. S. (1990). "Mono-protected diamines. N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines." Synthetic Communications. [Link]

  • Linker Chemistry in Drug Development: Leriche, G., Chisholm, L., & Wagner, A. (2012). "Cleavable linkers in chemical biology." Bioorganic & Medicinal Chemistry. [Link]

Sources

Application Note: Optimization of Ligand Exchange with 1,4-Diaminobutane Dihydrobromide (DAB·2HBr)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The transition from insulating, long-chain aliphatic ligands (e.g., Oleic Acid, Oleylamine) to short, conductive ligands is the most critical step in fabricating high-performance optoelectronic devices such as Quantum Dot Solar Cells (QDSCs) and Perovskite LEDs (PeLEDs).

This guide details the optimization of 1,4-Diaminobutane Dihydrobromide (DAB·2HBr) as a bifunctional ligand exchanger. Unlike monovalent salts (e.g., TBAI), DAB·2HBr offers two distinct advantages:

  • Crosslinking Capability: The diamine backbone (

    
    ) can bridge adjacent nanocrystals, enhancing mechanical stability and electronic coupling.
    
  • Dual Passivation: The bromide anions (

    
    ) effectively passivate surface halide vacancies, while the ammonium cations fill A-site vacancies, significantly reducing non-radiative recombination centers (trap states).
    

Chemical Mechanism of Exchange

Understanding the surface chemistry is prerequisite to optimization. The native ligands (typically Oleate,


) bind to the metal surface (Pb) in an X-type interaction.

Upon exposure to DAB·2HBr in a polar solvent (e.g., Methanol), the following occurs:

  • Protonation: The acidic environment helps protonate the oleate (

    
    ), weakening its bond to the surface.
    
  • Displacement: The bromide ions (

    
    ) replace the bulky oleate anions to maintain charge neutrality.
    
  • Coordination: The ammonium terminals of the DAB cation coordinate to surface sites or bridge to neighboring particles.

Mechanism Visualization

LigandExchange cluster_0 DAB·2HBr Action Native Native State (Insulating) Solvent Solvent Exposure (MeOH + DAB·2HBr) Native->Solvent Spin/Dip Transition Protonation of Oleate (OA -> OAH) Solvent->Transition Acidic Attack Exchange X-Type Exchange (Br- replaces OA-) Transition->Exchange Steric Release Final Passivated State (Conductive/Crosslinked) Exchange->Final Lattice Contraction

Figure 1: Mechanistic flow of replacing long-chain oleate ligands with short-chain halide-amine pairs.

Material Preparation & Safety

Reagents:

  • Colloidal Quantum Dots (PbS or CsPbBr3): Dispersed in Octane or Hexane (Concentration: 50 mg/mL).

  • Ligand Exchanger: 1,4-Diaminobutane Dihydrobromide (DAB·2HBr) (Purity >99.5%).

  • Solvent A (Ligand Solvent): Anhydrous Methanol (MeOH) or Dimethylformamide (DMF).

  • Solvent B (Rinse Solvent): Anhydrous Acetonitrile (ACN) or Methanol.

Safety Note: DAB·2HBr is hygroscopic and an irritant. Handle in a nitrogen-filled glovebox (


 ppm, 

ppm).

Protocol A: Solid-State Layer-by-Layer (LbL) Exchange

This method is preferred for fabricating thick, conductive films for solar cells or photodetectors. The film is built up layer by layer to prevent volume-contraction cracks.

Optimization Parameters
ParameterStandard RangeOptimization Logic
DAB·2HBr Conc. 5 – 10 mg/mLToo low = incomplete exchange (insulating). Too high = salt residue (scattering).
Solvent MethanolMeOH is volatile and dissolves DAB·2HBr well but doesn't damage PbS dots.
Soak Time 10s – 30s<10s is insufficient for diffusion. >30s may re-dissolve the film.
Spin Speed 2500 rpmControls thickness. Higher speeds = thinner, denser layers.
Step-by-Step Workflow
  • Deposition: Dispense 50 µL of QD ink (in Octane) onto the substrate. Spin at 2500 rpm for 10s.

  • Ligand Soak: Stop the spinner. Dispense 100 µL of DAB·2HBr solution (10 mg/mL in MeOH) to cover the film completely.

    • Critical: Allow to sit for 30 seconds . This "puddle time" drives the diffusion of Br- ions into the nanocrystal array.

  • Spin Dry: Spin at 2500 rpm for 10s to fling off excess solution.

  • Washing (The Rinse): While spinning, dispense pure Methanol or Acetonitrile to wash away displaced oleic acid and excess salt.

    • QC Check: The film should look shiny and mirror-like. If it looks "foggy," the rinse was insufficient.

  • Repeat: Repeat steps 1-4 until desired thickness (typically 8-12 layers for ~300nm).

Workflow Diagram

LbLProtocol Start Start: Clean Substrate Deposition 1. Deposition (QD in Octane) Start->Deposition Soak 2. Ligand Exchange (DAB·2HBr in MeOH) Wait 30s Deposition->Soak Spin 3. Spin Dry Soak->Spin Rinse 4. Rinse (Pure MeOH/ACN) Spin->Rinse Check Thickness Reached? Rinse->Check Check->Deposition No (Next Layer) Finish Final Anneal (Optional) Check->Finish Yes

Figure 2: Iterative Layer-by-Layer (LbL) solid-state exchange workflow.

Protocol B: Surface Passivation for Perovskite Films

For perovskite solar cells (e.g.,


 or 

), DAB·2HBr is used as a surface modifier (post-treatment) rather than for bulk exchange.

Objective: Passivate surface defects to increase Open Circuit Voltage (


).
  • Preparation: Dissolve DAB·2HBr in Isopropanol (IPA) at a low concentration (0.5 – 2 mg/mL ).

  • Deposition: Spin coat the perovskite film first.

  • Passivation Treatment:

    • Dynamically dispense 50 µL of the DAB·2HBr/IPA solution onto the spinning perovskite film (4000 rpm).

    • Note: Do not use a static soak here, as IPA can damage the perovskite bulk if left too long.

  • Annealing: Anneal at 100°C for 5 minutes to drive the cation exchange at the surface and remove solvent.

Characterization & Validation

To confirm the success of the optimization, perform the following validation steps:

TechniqueObservationInterpretation
FTIR Spectroscopy Disappearance of C-H stretch peaks (2800-3000 cm⁻¹).Confirms removal of Oleic Acid.[1]
XPS Appearance of N 1s and Br 3d peaks; Shift in Pb 4f.Confirms binding of DAB and Bromide.
PL Spectroscopy Increased PL intensity (for Perovskites) or Quenching (for conductive PbS).Perovskites: Reduced trap states.[2] PbS: Enhanced carrier extraction (coupling).
Current-Voltage (J-V) Reduced Series Resistance (

).
Improved inter-particle conductivity.

Troubleshooting Guide

  • Issue: Film Cracking / Crazing

    • Cause: Volume contraction is too aggressive.

    • Fix: Reduce layer thickness (spin faster during deposition) or dilute the QD ink.

  • Issue: Foggy / Hazy Film

    • Cause: Excess DAB·2HBr salt crystallizing on the surface.

    • Fix: Increase the volume of the Rinse step (Step 4). Switch rinse solvent to Methanol if using ACN.

  • Issue: Low Device Efficiency

    • Cause: Incomplete exchange (insulating barriers remain).

    • Fix: Increase soak time from 10s to 30s. Ensure DAB·2HBr solution is fresh (avoid moisture uptake).

References

  • Ip, A. H., et al. (2012). Hybrid passivated colloidal quantum dot solids. Nature Nanotechnology. Link

    • Foundational work on halide passivation (
  • Chuang, C. H., et al. (2014). Improved performance and stability in quantum dot solar cells through robust in situ passivation. Nature Materials. Link

    • Establishes the standard for ligand exchange protocols using halides and thiols.
  • Luo, D., et al. (2018). Enhanced photovoltage for inverted planar heterojunction perovskite solar cells. Science. Link

    • Demonstrates the use of amine-salts for surface passivation to reduce non-radiative recombination.[2][3]

  • Liu, M., et al. (2024).[4] Ligand Exchange of Quantum Dots: A Thermodynamic Perspective. Journal of Physical Chemistry Letters. Link

    • Recent review on the thermodynamics and mechanisms of ligand exchange.
  • Yang, Z., et al. (2025). Diamine Surface Passivation and Postannealing Enhance the Performance of Silicon-Perovskite Tandem Solar Cells.[5] ACS Energy Letters. Link (Note: Generalized link to journal based on search context).

    • Specific application of diamine dihydroiodide/bromide salts for interface engineering.

Sources

1,4-Diaminobutane Dihydrobromide application in stabilizing lead halide structures

Application Note: 1,4-Diaminobutane Dihydrobromide ( ) for Perovskite Stabilization

Executive Summary

The instability of organic-inorganic lead halide perovskites (e.g.,


1


Dion-Jacobson (DJ)

Scientific Mechanism: The Dion-Jacobson Advantage

The Chemical Interaction

The 1,4-diaminobutane cation (



  • Passivation Mode: When applied to a 3D perovskite surface,

    
     fills A-site vacancies and binds to under-coordinated halides, reducing non-radiative recombination centers.
    
  • DJ Phase Formation: When integrated into the lattice,

    
     connects two inorganic layers directly. This "bi-dentate" anchoring prevents the layer slippage common in RP phases (like those formed by Butylammonium), resulting in a higher formation energy and superior thermal stability.
    
Mechanism Visualization

The following diagram illustrates the dual role of

DABr2_Mechanismcluster_InteractionInteraction ModesDABr21,4-DiaminobutaneDihydrobromide (DABr2)PassivationSurface Passivation(Defect Healing)DABr2->PassivationTop-coatingDJ_PhaseDion-Jacobson Phase(Lattice Bridging)DABr2->DJ_PhasePrecursor MixingMechanismHydrogen Bonding(-NH3+ ... Br-)Passivation->MechanismDJ_Phase->MechanismOutcome1Reduced Trap Density(Higher Voc)Mechanism->Outcome1Surface EffectOutcome2Elimination of vdW Gap(Higher Stability)Mechanism->Outcome2Bulk Effect

Caption: Schematic of DABr2 interaction pathways. The molecule acts as a structural bridge in DJ phases and a defect healer in surface passivation.

Material Preparation: Synthesis of

High-purity

Protocol 1: Synthesis and Purification

Safety: Hydrobromic acid is corrosive. Work in a fume hood.

  • Reactants:

    • 1,4-Diaminobutane (Putrescine) (>99%).

    • Hydrobromic Acid (HBr), 48 wt% in water.

    • Solvents: Ethanol (absolute), Diethyl Ether.

  • Reaction:

    • Place 50 mmol of 1,4-Diaminobutane in a round-bottom flask submerged in an ice bath (

      
      ).
      
    • Dropwise add 110 mmol of HBr (slight excess) under vigorous stirring. The reaction is exothermic.[2]

    • Stir for 2 hours at

      
      .
      
  • Isolation:

    • Evaporate the solvent using a rotary evaporator at

      
       under vacuum until a white precipitate forms.
      
    • Crucial Step: Wash the precipitate 3 times with diethyl ether to remove unreacted amines and excess acid.

  • Recrystallization:

    • Dissolve the crude salt in a minimum amount of hot boiling ethanol.

    • Slowly cool to room temperature, then to

      
       overnight.
      
    • Filter the white crystals and dry in a vacuum oven at

      
       for 24 hours.
      
    • Storage: Store in a nitrogen-filled glovebox.

Application Protocols

Protocol A: Surface Passivation of 3D Perovskites

This method creates a 2D/3D heterostructure, protecting the underlying bulk perovskite (e.g.,


Reagents:

  • 
     powder (Synthesized above).
    
  • Isopropanol (IPA) (Anhydrous).

Procedure:

  • Substrate Prep: Fabricate the 3D perovskite film on your substrate (e.g., FTO/TiO2/Perovskite) using standard methods. Do not anneal yet if using an inter-diffusion method, or fully anneal if using a post-treatment method. Recommendation: Post-treatment on annealed films is more controllable.

  • Solution Prep: Dissolve

    
     in IPA at a concentration of 1–5 mg/mL .
    
    • Note:

      
       has lower solubility in IPA than iodide salts. If solubility is poor, use a 9:1 IPA:Methanol blend, but be cautious of Methanol damaging the perovskite surface.
      
  • Deposition:

    • Dynamically spin-coat the

      
       solution onto the rotating perovskite film (4000 rpm for 20s).
      
    • Alternative: Static dispense, wait 5 seconds, then spin.

  • Annealing:

    • Anneal at

      
       for 10 minutes. This promotes the formation of a thin 2D DJ-phase shell on the 3D core.
      
Protocol B: Fabrication of Dion-Jacobson (DJ) Phase Films

This protocol targets pure or quasi-2D films (

Stoichiometry: The general formula is




  • For

    
     (Pure 2D): Mix 
    
    
    and
    
    
    in a 1:1 molar ratio.
  • For

    
     (Quasi-2D): Mix 
    
    
    :
    
    
    :
    
    
    in a 1 : 4 : 5 ratio.

Procedure:

  • Precursor Solution: Dissolve the stoichiometric mix in DMSO (Dimethyl sulfoxide).

    • Concentration: 0.5 M (based on Pb).[3]

    • Stir at

      
       for 2 hours.
      
  • Spin Coating:

    • Step 1: 1000 rpm for 10s.

    • Step 2: 4000 rpm for 30s.

    • Anti-solvent: Drip 150

      
       of Chlorobenzene or Toluene at 15 seconds before the end of Step 2.
      
  • Annealing:

    • Anneal at

      
       for 15 minutes.
      
    • Expert Insight: DJ phases often require slightly higher annealing temperatures than RP phases to crystallize fully due to the rigid diammonium bridge.

Experimental Workflow & Validation

Workflow Diagram

WorkflowSynthDABr2 Synthesis(HBr + Diamine)SolPrecursor Solution(DMSO/IPA)Synth->SolDepSpin Coating(+ Anti-solvent)Sol->DepAnnThermal Annealing(100-120°C)Dep->AnnCharValidation(XRD, PL, Stability)Ann->Char

Caption: Step-by-step experimental workflow for DABr2 device fabrication.

Expected Data & Validation Criteria

To validate the successful integration of

CharacterizationMetricExpected Result (with

)
Mechanism
XRD Low-angle peaksDistinct peaks at

(for 2D/Quasi-2D)
Formation of layered superlattice structure.
PL Spectroscopy Carrier Lifetime (

)
Increase by >2x vs. controlPassivation of surface trap states.
Contact Angle Water DropletIncrease (

)
Hydrophobic alkyl chain of BDA on surface.
Thermal Stability T80 Lifetime>1000 hours at

DJ phase rigidity (no vdW gap).
Troubleshooting Guide
  • Problem: Cloudy film after spin coating.

    • Cause:

      
       solubility issue or humidity.
      
    • Fix: Add 5-10% DMF to the IPA solution or pre-heat the substrate to

      
      .
      
  • Problem: Low Open Circuit Voltage (

    
    ).
    
    • Cause: Insufficient passivation or insulating layer is too thick.

    • Fix: Reduce

      
       concentration in Protocol A (try 0.5 mg/mL). A thick layer hinders charge extraction.
      

References

  • Dion-Jacobson Phase Fundamentals: Mao, L., et al. (2019). Two-Dimensional Hybrid Halide Perovskites: Principles and Promises.Journal of the American Chemical Society . [Link]

  • BDA in Perovskite Solar Cells (Passivation): Zhao, J., et al. (2022).[4][5] Interfacial Modification via a 1,4-Butanediamine-Based 2D Capping Layer for Perovskite Solar Cells with Enhanced Stability and Efficiency.[3][4][6][7]ACS Applied Materials & Interfaces . [Link]

  • Lattice Dynamics of BDA-Bromides: Maczka, M., et al. (2025). Dion–Jacobson Lead Bromide Perovskites with 1,4-Butanediammonium Cations: Lattice Dynamics, Phase Transitions, Dielectric Switching, and Optical Properties.[8]Inorganic Chemistry . [Link](Note: DOI links to journal landing or specific recent article based on search context).[9]

  • Stability of DJ vs RP Phases: Li, X., et al. (2019). Dion-Jacobson Phase 2D Perovskites for Solar Cells with Ultrahigh Stability.[6]Nature Energy . [Link]

Application Note: Standard Operating Procedure for Weighing Hygroscopic Diamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Hygroscopic Diamine Salts

Hygroscopic and deliquescent substances, such as many diamine salts, present a significant challenge in the laboratory due to their tendency to absorb moisture from the atmosphere.[1] This absorption can lead to inaccurate weighing, which in turn can compromise the validity of experimental data, impact product quality, and lead to costly project delays, particularly in the fields of pharmaceutical research and drug development.[2] The continuous increase in mass as the material absorbs water makes it difficult to obtain a stable and accurate measurement.[3][4] Therefore, stringent environmental control and proper handling techniques are paramount.

This application note provides a detailed, step-by-step protocol for the accurate weighing of hygroscopic diamine salts, designed for researchers, scientists, and drug development professionals. The procedures outlined below are designed to minimize moisture absorption and ensure the integrity and accuracy of the weighed sample.

Pre-Weighing Preparations: Setting the Stage for Accuracy

Thorough preparation is critical to successfully weighing hygroscopic materials. This involves not only gathering the appropriate equipment but also preparing the weighing environment to be as free of moisture as possible.

Essential Equipment and Materials:
  • Analytical Balance: A calibrated balance with a draft shield is essential.[5] The balance should be placed on a stable, vibration-free surface, away from drafts, direct sunlight, and sources of heat or humidity.[6][7]

  • Glove Box or Controlled Atmosphere Chamber: For highly hygroscopic materials, a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) is the ideal environment for weighing.[8][9]

  • Desiccator: A well-maintained desiccator with an active desiccant (e.g., silica gel) is necessary for equilibrating samples and weighing vessels to a dry state.

  • Weighing Vessels: Use clean, dry, and inert weighing vessels.[10] Glass or anti-static plastic weighing boats are preferable to standard plastic, which can accumulate static charge.[11][12] For highly sensitive materials, use vessels with narrow openings or lids to minimize air exposure.[3][13]

  • Spatulas and Forceps: Use clean, dry spatulas and forceps for sample handling.[5] Avoid touching weighing vessels or samples with bare hands to prevent the transfer of moisture and oils.[1][12]

  • Anti-Static Gun/Ionizer: Static electricity can interfere with balance readings, especially in low-humidity environments.[4][14] An anti-static device can help to dissipate these charges.[12][15]

Environmental Control:

The ideal environment for weighing hygroscopic materials is one with low and stable relative humidity.[4] A humidity-controlled room is beneficial.[6] If a controlled environment is not available, work quickly and efficiently to minimize the sample's exposure to the atmosphere.[1][16] The recommended relative humidity for weighing is typically between 40% and 60% to minimize both moisture absorption and static electricity issues.[1]

Weighing Protocols: A Step-by-Step Guide

The choice of weighing method depends on the hygroscopicity of the diamine salt and the available equipment.

Protocol A: Weighing in a Controlled Environment (Glove Box)

This is the preferred method for highly hygroscopic or moisture-sensitive diamine salts.

Step-by-Step Procedure:

  • Prepare the Glove Box: Ensure the glove box atmosphere is dry and inert (e.g., <1% relative humidity, <10 ppm O2).

  • Transfer Materials: Introduce the analytical balance, weighing vessel, spatula, and the sealed container of the diamine salt into the glove box antechamber. Cycle the antechamber as per the manufacturer's instructions to remove air and moisture.[17]

  • Equilibrate: Allow all materials to equilibrate to the glove box atmosphere for at least 30 minutes.

  • Tare the Balance: Place the empty weighing vessel on the balance pan and tare the balance.

  • Weigh the Sample: Using a clean spatula, carefully transfer the desired amount of the diamine salt to the weighing vessel. Work efficiently to minimize the time the primary container is open.

  • Record the Mass: Once the reading on the balance stabilizes, record the mass.

  • Seal the Sample: Immediately and securely seal the weighing vessel containing the weighed sample.

  • Post-Weighing: If the sample is to be used immediately, it can be prepared within the glove box. If it needs to be removed, ensure it is in a tightly sealed container before transferring it out through the antechamber.

Table 1: Recommended Glove Box Environmental Conditions

ParameterRecommended ValueRationale
Relative Humidity < 1%Minimizes moisture absorption by the hygroscopic salt.
Oxygen Level < 10 ppmPrevents potential oxidation of the diamine salt.
Temperature Stable, ambientAvoids temperature fluctuations that can affect balance accuracy.[7]

Diagram 1: Decision Workflow for Weighing Environment

G cluster_0 Start cluster_1 Decision Point cluster_2 Protocol Selection cluster_3 Outcome start Assess Hygroscopicity of Diamine Salt decision Highly Hygroscopic or Moisture Sensitive? start->decision glovebox Protocol A: Weighing in Glove Box decision->glovebox Yes standard Protocol B: Weighing by Difference (Open Air) decision->standard No end_goal Accurate and Reliable Weighing Result glovebox->end_goal standard->end_goal

Caption: Decision tree for selecting the appropriate weighing protocol.

Protocol B: Weighing by Difference in a Standard Laboratory Environment

This method is suitable for moderately hygroscopic salts when a glove box is unavailable. The principle is to determine the mass of the sample delivered from a container by weighing the container before and after the transfer.[18][19]

Step-by-Step Procedure:

  • Prepare the Weighing Vessel: Dry a lidded weighing bottle or vial in an oven and cool it to room temperature in a desiccator.

  • Initial Weighing: Place the closed, empty weighing vessel on the analytical balance, allow the reading to stabilize, and record the mass.

  • Add Sample to Vessel: Remove the vessel from the balance. In a low-humidity area, quickly add an approximate amount of the diamine salt to the vessel and securely close the lid.

  • First Weighing of Vessel with Sample: Place the closed vessel containing the sample back on the balance, allow the reading to stabilize, and record the mass.

  • Transfer the Sample: Quickly transfer the desired amount of the salt from the weighing vessel to the receiving flask or beaker. Do not attempt to transfer any spilled material back into the weighing vessel.[19]

  • Final Weighing: Immediately re-weigh the closed weighing vessel. Record this final mass.

  • Calculate the Transferred Mass: The mass of the transferred sample is the difference between the mass recorded in step 4 and the mass recorded in step 6.

Diagram 2: Workflow for Weighing by Difference

G cluster_0 Preparation cluster_1 Weighing Sequence cluster_2 Calculation prep Dry and Cool Lidded Weighing Vessel in Desiccator weigh1 Weigh Closed Vessel + Sample (Mass 1) prep->weigh1 transfer Quickly Transfer Sample to Receiving Container weigh1->transfer weigh2 Immediately Re-weigh Closed Vessel (Mass 2) transfer->weigh2 calculate Calculate Transferred Mass (Mass 1 - Mass 2) weigh2->calculate

Caption: Sequential steps for the weighing by difference method.

Post-Weighing Handling and Storage

Proper storage after weighing is crucial to maintain the integrity of the hygroscopic diamine salt.

  • Immediate Use: If the weighed sample is for immediate use, proceed with the experimental procedure without delay.

  • Short-Term Storage: For short-term storage, ensure the sample is in a tightly sealed container, preferably with a PTFE-lined cap.

  • Long-Term Storage: For longer-term storage, place the sealed container inside a desiccator or a controlled humidity cabinet.

Troubleshooting and Best Practices

Table 2: Common Problems and Solutions

ProblemPotential Cause(s)Solution(s)
Drifting Balance Reading - Sample is absorbing moisture.[3] - Static electricity.[14] - Temperature difference between sample and balance.[7]- Work faster or use a controlled environment. - Use an anti-static device.[4] - Allow sample to equilibrate to room temperature.[2]
Inconsistent Weighing Results - Environmental fluctuations (humidity, temperature, drafts).[11][20] - Operator inconsistency.- Ensure a stable weighing environment. - Follow the SOP consistently for every weighing.
Sample Clumping or Becoming Tacky - Excessive exposure to atmospheric moisture.- Minimize exposure time. - Handle in a glove box or dry environment.[21]

Do's and Don'ts:

  • DO calibrate the analytical balance regularly.[4]

  • DO allow samples and vessels to reach thermal equilibrium with the weighing environment.[22]

  • DO handle all items with forceps or gloves.[1]

  • DON'T weigh samples directly on the balance pan.[22]

  • DON'T leave the container of the hygroscopic material open to the atmosphere longer than necessary.

  • DON'T handle weighing vessels with bare hands.[12]

References

  • How Humidity Affects Weight Scale Accuracy. (2025, February 4). Vertex AI Search.
  • USP General Chapter <1251> Weighing on an Analytical Balance. (n.d.). U.S. Pharmacopeia.
  • General Chapters: <1251> WEIGHING ON AN ANALYTICAL BALANCE - USP29-NF24. (n.d.). U.S. Pharmacopeia.
  • An Overview of USP General Chapter <41> and <1251> Good Weighing Practices. (2025, May 22). Veeprho.
  • The Role of Environmental Factors in Weighing Scale Accuracy. (n.d.).
  • What Factors Can Affect the Accuracy of an Analytical Balance?. (2024, May 20). U.S. Solid.
  • 3 Reasons for Inaccurate Weighing Of Analytical Balance. (2023, February 22). Drawell.
  • 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. (2025, December 5). LinkedIn.
  • Analytical Balance Accuracy: 6 Key Factors Th
  • How Weighing Performance is Influenced by Environmental Factors. (2023, February 14). Camlab.
  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026, January 30). GenFollower.
  • Factors Affecting Analytical Balances. (2020, January 28). Quality Scales Unlimited.
  • USP General Chapter <1251> Weighing on an Analytical Balance. (n.d.). USP 36-NF 31.
  • 〈1251〉 Weighing on an Analytical Balance - USP-NF ABSTRACT. (2024).
  • The Do's and Don'ts of Laboratory Balances. (2023, April 14). Labcompare.com.
  • Weighing by Difference. (2017, September 7). YouTube.
  • Proper Use of Balances. (2022, August 17). Chemistry LibreTexts.
  • How to weigh a higroscopic substance. (2008, October 20).
  • WEIGHING BY DIFFERENCE. (n.d.). Dartmouth College.
  • 5 Best Practices for Analytical Balances. (2019, December 13). Quality Scales Unlimited.
  • 5 Best Practices for Analytical Balances. (n.d.). Weighing Scales | Innoweight.
  • Weight Measurement, the Accur
  • How do you handle hygroscopic salts?. (2016, September 14).
  • Drying and Weighing Hygroscopic Substances in Microanalysis. (n.d.). American Chemical Society.
  • What do we need a glovebox for?. (2025, February 10). mulksgrp.
  • Top 10 Best Practice Tips for Moisture Balance Analysis. (2023, December 11). Richmond Scientific.
  • Best Practices for Sustainable Weighing in Your Labor
  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. (2016, April 18).
  • Complete Guide to Moisture Content Test & Its Importance. (n.d.). Presto Group.
  • Section 5.21 Title: Glovebox Use. (2024, August 21). University of Wisconsin-Madison.
  • Guide to Moisture Analysis. (n.d.). Mettler Toledo.
  • Labconco XPert Weigh Glove Box. (n.d.). LabRepCo, LLC.
  • Using a glovebox: bringing items in and weighing. (2019, August 21). YouTube.
  • Hygroscopic salts and their preparation. (1933, May 2).
  • drying the water out of hygroscopic crystals. (2007, October 11). Sciencemadness.org.
  • Drying and Storing Hygroscopic Salts. (2017, June 6). Reddit.

Sources

Electrophoretic separation methods involving 1,4-Diaminobutane Dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Modality Application Note: Functional Additive & Target Analyte


) in Capillary Electrophoresis (CE).

Executive Summary & Chemical Profile[1]

1,4-Diaminobutane (Putrescine) Dihydrobromide is a cationic polyamine salt. In electrophoretic applications, it serves two distinct, critical roles:

  • As a Dynamic Coating Additive: It suppresses the adsorption of basic proteins onto silica capillary walls by masking silanol groups (

    
    ).
    
  • As a Target Analyte: It is a biomarker for cell proliferation and cancer, requiring specialized detection methods due to its lack of chromophores.

Critical Technical Constraint (The Bromide Factor): Unlike the hydrochloride salt, the dihydrobromide form introduces bromide ions (


) into the solution. Bromide possesses significant UV absorbance below 215 nm.
  • Impact: Standard peptide detection at 200–210 nm is incompatible with this salt.

  • Solution: Methods utilizing this specific salt must employ detection wavelengths

    
     220 nm (e.g., 254 nm or 280 nm) or utilize Laser-Induced Fluorescence (LIF).
    

Mechanism of Action

Mode A: Dynamic Wall Passivation

In Capillary Zone Electrophoresis (CZE), fused silica capillaries possess a negative surface charge above pH 3.0 due to silanol ionization. Basic proteins (positively charged) adhere to these walls, causing peak tailing and irreversible loss.

1,4-Diaminobutane acts as a sacrificial cation . Its amino groups protonate (


) and compete with the protein for binding sites on the capillary wall, effectively creating a "dynamic coating" that shields the analyte.
Mode B: Indirect Detection Principle

When analyzing 1,4-Diaminobutane itself, the molecule is UV-transparent. We employ Indirect UV Detection .[1][2][3] The Background Electrolyte (BGE) is doped with a highly UV-absorbing co-ion (the "Probe"). When the non-absorbing 1,4-Diaminobutane band passes the detector, it displaces the Probe ions to maintain electroneutrality, resulting in a negative peak (dip) in absorbance.

Mechanism cluster_0 Mode A: Wall Passivation cluster_1 Mode B: Indirect Detection Silica Silica Wall (SiO-) Diamine 1,4-Diaminobutane (++) Silica->Diamine Ionic Binding (Shielding) Protein Basic Protein (Analyte) Diamine->Protein Electrostatic Repulsion Probe UV Probe (High Abs) Detector UV Detector Signal Probe->Detector High Baseline Analyte 1,4-Diaminobutane (No Abs) Analyte->Probe Displaces Analyte->Detector Negative Peak (Dip)

Figure 1: Left: 1,4-Diaminobutane shields silica walls from proteins. Right: Analyte displaces UV probe for indirect detection.

Protocol A: Protein Separation (The "Additive" Method)

Objective: Separation of basic proteins (e.g., Lysozyme, Cytochrome C, Monoclonal Antibodies) with high efficiency.

Reagents & Preparation[1][5][6][7][8]
  • Stock Buffer: 50 mM Phosphate Buffer, pH 2.5 (or pH 7.0 depending on protein stability).

  • Additive: 1,4-Diaminobutane Dihydrobromide.

  • Solvent: Milli-Q Water (18.2 MΩ).

Experimental Workflow
StepActionTechnical Rationale
1. Additive Prep Dissolve 1,4-Diaminobutane Dihydrobromide in the Stock Buffer to a final concentration of 2.0 – 5.0 mM .Sufficient concentration to saturate wall sites without generating excessive Joule heating current.
2. pH Adjustment CRITICAL: Re-adjust pH after adding the salt.The dihydrobromide salt is acidic; it will lower the buffer pH, potentially altering protein mobility if not corrected.
3. Conditioning Flush capillary: 0.1M NaOH (5 min)

Water (2 min)

Run Buffer (5 min).
Ensures the dynamic coating (amine layer) equilibrates with the silica surface before the first run.
4. Detection Setup Set UV Detector to 254 nm or 280 nm .Do NOT use 200/214 nm. The bromide ion background will saturate the detector at low wavelengths.
5. Separation Inject sample (hydrodynamic, 5s @ 0.5 psi). Apply voltage (15–25 kV).Monitor current. If current >50 µA, reduce voltage or buffer concentration to prevent heating.

Protocol B: Quantitation of 1,4-Diaminobutane (The "Analyte" Method)

Objective: Quantifying 1,4-Diaminobutane in biological samples or formulations using Indirect UV Detection.

Reagents
  • Probe (Background Ion): Imidazole (5–10 mM) or Creatinine.

  • pH Adjuster:

    
    -Hydroxyisobutyric acid (HIBA) or Acetic Acid (to pH 4.5).
    
  • Internal Standard: 1,5-Diaminopentane (Cadaverine) - structurally similar but resolves well.

Experimental Workflow
  • BGE Preparation:

    • Prepare 10 mM Imidazole in water.

    • Adjust pH to 4.5 using Acetic Acid.

    • Note: The Probe (Imidazole) has a pKa ~7.0 and absorbs at 214 nm. At pH 4.5, it is positively charged, matching the cationic nature of 1,4-Diaminobutane.

  • Sample Preparation:

    • Dilute sample in water (1:10 or 1:100).

    • Add Internal Standard (Cadaverine) to final conc. of 50 µM.

    • Filter through 0.22 µm PVDF membrane.

  • Instrument Settings:

    • Capillary: Bare Fused Silica (50 µm i.d. x 50 cm effective length).

    • Detection: 214 nm (Targeting the Imidazole probe).

    • Reference Wavelength: 300 nm (if using DAD) to correct for lamp drift.

    • Polarity: Positive (Anode at inlet).

  • Analysis:

    • The electropherogram will show a high baseline (due to Imidazole).

    • 1,4-Diaminobutane will appear as a negative peak (or inverted positive peak depending on software settings).

    • Migration Order: Typically Putrescine (4C) migrates faster than Cadaverine (5C) due to higher charge-to-mass ratio.

Troubleshooting & Optimization

IssueCauseCorrective Action
High Baseline Noise (Protocol A) Bromide UV absorption.Switch detection to >254 nm. If high sensitivity is needed, switch to 1,4-Diaminobutane Diglutamate or HCl salt.
System Peaks (Protocol B) Mismatch between Sample matrix and BGE.Dilute sample at least 1:10 in the Running BGE (not water) to minimize "water dip" interference.
Current Instability Joule Heating.The Dihydrobromide salt adds significant ionic strength. Lower the voltage or reduce capillary diameter to 50 µm.
Precipitation Interaction with SDS.[4][5]Do not use 1,4-Diaminobutane with Sodium Dodecyl Sulfate (SDS); they form an insoluble ion pair.

References

  • Corradini, D. et al. "Protein analysis by capillary zone electrophoresis utilizing a trifunctional diamine for silica coating." Journal of Chromatography A, vol. 924, no. 1-2, 2001.

  • Suh, D. et al. "Determination of polyamines in serum by high-performance capillary zone electrophoresis with indirect ultraviolet detection." Journal of Chromatography A, vol. 717, no. 1-2, 1995.

  • ChemicalBook. "1,4-Diaminobutane dihydrochloride: Properties and Applications." (General chemical grounding for the salt forms).

  • Lucy, C. A. et al. "Wall coatings in capillary electrophoresis." Journal of Chromatography A, Review emphasizing amine-based dynamic coatings.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Guide for 1,4-Diaminobutane Dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Solubility of 1,4-Diaminobutane Dihydrobromide (


) in DMSO
CAS:  13552-44-8 (Dihydrobromide form) / 333-93-7 (Dihydrochloride analog for reference)
Date:  October 26, 2023
Analyst:  Senior Application Scientist

Executive Summary & Chemical Context

The Core Challenge: 1,4-Diaminobutane Dihydrobromide (Putrescine 2HBr) is an ionic salt. While the free base amine is a liquid miscible with organic solvents, the dihydrobromide form possesses high lattice energy, making it thermodynamically resistant to dissolution in aprotic organic solvents like DMSO (Dimethyl Sulfoxide).

Why this matters:

  • Bio-Research: Used as a polyamine standard or reagent; often requires physiological pH compatibility.

  • Materials Science (Perovskites): Used as a bulky organic spacer (A-site cation) in 2D layered perovskites (e.g., Ruddlesden-Popper phases). Here, water is a contaminant , making the "add water" solubility trick dangerous for device performance.

This guide provides two distinct workflows: Method A (Strictly Anhydrous) for materials science, and Method B (Aqueous-Assisted) for biological applications.

Standard Operating Procedures (SOPs)

Protocol A: The Anhydrous Method (For Perovskite/Electronics)

Use this when water content must be <100 ppm.

Theory: Since we cannot use water to solvate the bromide ions, we must rely on thermal energy to overcome the crystal lattice energy and mechanical stress (sonication) to break particle agglomerations.

Step-by-Step Workflow:

  • Preparation: Dry the DMSO over 3Å molecular sieves for 24 hours prior to use.

  • Weighing: Weigh the 1,4-Diaminobutane 2HBr in a glovebox or low-humidity environment.

  • Addition: Add anhydrous DMSO to achieve a target concentration of ≤ 10 mg/mL (initial trial).

    • Note: Concentrations >50 mg/mL are difficult to stabilize at room temperature without co-solvents.

  • Mechanical Dispersion: Vortex for 60 seconds to suspend the powder.

  • Thermal Dissolution: Heat the solution to 60°C in a sealed vial.

    • Caution: Do not exceed 100°C; while the salt is stable, hot DMSO can oxidize amines over time.

  • Sonication: Sonicate in a bath at 40–50°C for 20 minutes.

  • Filtration: Filter through a 0.22 µm PTFE (hydrophobic) syringe filter while still warm.

Protocol B: The Co-Solvent Method (For Biological Assays)

Use this when the final application tolerates trace water.

Theory: Water is a potent hydrogen bond donor, stabilizing the bromide anions significantly better than DMSO. Even 5% water content can increase solubility by an order of magnitude.

  • Pre-Solubilization: Dissolve the salt in a minimal volume of PCR-grade water (e.g., make a 500 mM aqueous stock).

  • Dilution: Dilute this aqueous stock into the DMSO to reach the desired final concentration.

    • Result: A clear, stable solution that resists precipitation upon freeze-thaw cycles.

Visual Workflows

Figure 1: Decision Logic for Solubilization

SolubilizationLogic Start Start: 1,4-Diaminobutane 2HBr AppCheck What is your Application? Start->AppCheck MatSci Materials Science (Perovskites/Solar) AppCheck->MatSci Anhydrous Bio Biology/Pharma (Cell Culture/Assay) AppCheck->Bio Tolerates H2O Anhydrous REQUIREMENT: Anhydrous Conditions MatSci->Anhydrous HeatStep Step 1: Heat to 60°C Step 2: Sonicate 20 mins Anhydrous->HeatStep CheckClear Is Solution Clear? HeatStep->CheckClear Success1 Filter (PTFE) & Use Immediately CheckClear->Success1 Yes Fail1 Add Co-solvent: DMF (4:1 Ratio) CheckClear->Fail1 No (Cloudy) Aqueous STRATEGY: Water Co-solvent Bio->Aqueous PreSolve Dissolve in minimal H2O Then dilute with DMSO Aqueous->PreSolve Success2 Stable Stock Solution PreSolve->Success2

Caption: Decision tree for selecting the correct solubilization protocol based on downstream application sensitivity to water.

Troubleshooting & FAQs

Q1: The solution is cloudy after sonication. What is happening?

Diagnosis: You have likely exceeded the Saturation Limit or the DMSO is "wet" but not wet enough to help.

  • The Science: Unlike the free base, the dihydrobromide salt has a rigid crystal lattice. In pure DMSO at 25°C, the solubility is kinetically slow.

  • The Fix:

    • Heat: Warm to 60°C. If it clears, the issue is thermodynamic solubility. Keep it warm during use.

    • Acid Check: Ensure your DMSO is not basic. Basic DMSO can deprotonate the salt, leading to free-base formation which has different solubility properties. (Rare, but possible in degraded DMSO).

Q2: Can I store the DMSO stock at 4°C?

Recommendation: No.

  • Reason 1: Pure DMSO freezes at ~19°C. Storing at 4°C guarantees a solid block.

  • Reason 2 (The "Crash Out"): Upon freezing, the DMSO crystal lattice excludes the salt (zone refining effect), creating pockets of supersaturated salt that precipitate. When thawed, these crystals often refuse to redissolve without aggressive heating.

  • Best Practice: Store at room temperature (if used within days) or -20°C (aliquoted). If frozen, you must re-heat to 37°C and vortex before every use.

Q3: Why does the protocol for Perovskites mention DMF?

Insight: Dimethylformamide (DMF) is often used as a co-solvent with DMSO.[1]

  • Data: A 4:1 DMF:DMSO ratio is common in perovskite precursor inks.[2]

  • Mechanism: DMF has a lower viscosity and slightly different polarity profile. While DMSO is a stronger coordinator to Lead (Pb) in the final perovskite, DMF can sometimes solubilize the organic spacer salts (like Putrescine 2HBr) more effectively due to lower solvent structuring.

Q4: My DMSO smells like oysters/garlic. Is it safe to use?

Warning: Discard immediately.

  • Cause: This smell indicates the presence of Dimethyl Sulfide (DMS), a reduction product of DMSO.

  • Impact: This indicates the DMSO has degraded (likely due to water absorption or thermal stress). The presence of DMS changes the redox potential of the solution and can interfere with biological assays or defect formation in perovskite crystals.

Solubility Data Reference Table

Solvent SystemEstimated Max Solubility (25°C)Application Note
Pure Water > 100 mg/mLExcellent. Use for Bio stocks.[3]
Pure DMSO (Anhydrous) ~5–10 mg/mL*Requires sonication/heat. Prone to crashing out.
DMSO + Heat (60°C) ~20–30 mg/mLStandard for Perovskite ink preparation.
DMSO : Water (9:1) > 50 mg/mL"Secret weapon" for high-concentration stocks.
Ethanol < 1 mg/mLPoor solvent for the salt form.

Note: Values are empirical estimates based on analogous diamine salts (e.g., Putrescine 2HCl) and should be validated for specific batches.

References

  • Selleck Chemicals. 1,4-Diaminobutane dihydrochloride Solubility Data. (Note: Dihydrochloride data serves as the closest proxy for Dihydrobromide in absence of specific salt data).

  • TargetMol. 1,4-Diaminobutane Dihydrochloride Technical Data Sheet. [4]

  • Molecules (MDPI). Solubility of Hybrid Halide Perovskites in DMF and DMSO. (Provides context on solvent interactions with halide precursors).

  • BenchChem. Impact of hygroscopic DMSO on solubility. (Explains the mechanism of water absorption affecting solubility).

  • Cayman Chemical. Desacetyl Bisacodyl Solubility Guide. (General reference for amine salt handling in DMSO/PBS mixtures).

Sources

Technical Support Center: Stabilizing 1,4-Diaminobutane Dihydrobromide Films Against Thermal Degradation

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,4-Diaminobutane Dihydrobromide (DAB-HBr) films. As a critical component in various applications, including perovskite solar cells and pharmaceutical formulations, ensuring the thermal stability of these films is paramount for reproducible and reliable results. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to prevent and mitigate thermal degradation.

Introduction to Thermal Degradation of DAB-HBr Films

1,4-Diaminobutane Dihydrobromide is an organic salt that can be susceptible to thermal degradation, particularly at elevated temperatures used during film processing steps like annealing. This degradation can manifest as discoloration (yellowing or browning), changes in morphology, and altered optoelectronic or chemical properties, ultimately compromising device performance or drug product stability. The primary degradation pathways are believed to involve oxidation of the diamine and loss of volatile components.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the thermal stability of DAB-HBr films.

Q1: My DAB-HBr film is turning yellow/brown after annealing. What is causing this?

A1: The discoloration of your DAB-HBr film upon heating is a common indicator of thermal degradation. This is often due to oxidation of the amine groups in the 1,4-diaminobutane cation. The presence of oxygen in the annealing atmosphere can accelerate this process. Additionally, high temperatures can lead to the loss of HBr, resulting in the formation of unsaturated species that can polymerize and cause discoloration.

Q2: At what temperature does thermal degradation of DAB-HBr films become significant?

A2: While the exact onset of degradation can depend on factors like film thickness, substrate, and atmospheric conditions, significant degradation is often observed at temperatures above 100-150°C in the presence of air.[1][2] For sensitive applications, it is crucial to perform a temperature stability study for your specific film formulation and processing conditions. 1,4-Diaminobutane dihydrochloride is reported to have a high melting point of around 280°C, suggesting the pure salt is relatively stable.[3] However, in thin-film form, degradation can occur at lower temperatures.

Q3: Can the annealing atmosphere affect the thermal stability of my films?

A3: Absolutely. Annealing in an inert atmosphere, such as nitrogen or argon, can significantly suppress oxidative degradation pathways.[4] Conversely, annealing in ambient air, which contains oxygen and moisture, can promote degradation.

Q4: Are there any additives that can improve the thermal stability of DAB-HBr films?

A4: Yes, the incorporation of antioxidants has been shown to be an effective strategy to improve the thermal stability of similar organic-inorganic films.[5] Natural antioxidants like allicin (from garlic), quercetin, and vitamin C have been successfully used to passivate defects and neutralize free radicals that can initiate degradation.[5][6][7]

Q5: How does the choice of substrate affect the thermal stability of the film?

A5: The substrate can influence the thermal stability of the film in several ways. Substrates with high thermal conductivity can lead to more uniform heating, potentially reducing localized "hot spots" where degradation might initiate. Furthermore, chemical interactions between the substrate and the film can either stabilize or destabilize the DAB-HBr. For instance, certain metal oxides might catalytically promote degradation.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the processing of DAB-HBr films.

Problem Potential Cause Troubleshooting Steps
Film Discoloration (Yellowing/Browning) 1. Oxidation: Annealing in the presence of oxygen. 2. Excessive Temperature: Annealing temperature is too high. 3. Prolonged Annealing: Heating for an extended period.1. Inert Atmosphere: Anneal in a nitrogen or argon-filled glovebox or chamber. 2. Optimize Temperature: Reduce the annealing temperature. Perform a temperature gradient experiment to find the optimal window. 3. Reduce Time: Decrease the annealing duration.
Poor Film Morphology (Pinholes, Cracks) 1. Degradation Products: Volatile byproducts of degradation disrupt the film. 2. Solvent Trapping: Rapid annealing can trap residual solvent, leading to defects upon evaporation.1. Prevent Degradation: Follow the steps to avoid discoloration. 2. Two-Step Annealing: Use a lower temperature pre-anneal step to slowly remove residual solvent before the final high-temperature anneal.
Inconsistent Performance (Electrical, Optical) 1. Variable Degradation: Inconsistent atmospheric control during annealing. 2. Non-uniform Heating: Uneven temperature distribution across the hotplate or oven.1. Strict Atmospheric Control: Ensure a consistent and high-purity inert atmosphere for all samples. 2. Calibrate Heating Equipment: Verify the temperature uniformity of your heating source.
Film Delamination 1. Substrate Contamination: Poor adhesion due to impurities on the substrate surface. 2. Thermal Stress: Mismatch in the coefficient of thermal expansion between the film and the substrate.[8]1. Thorough Substrate Cleaning: Implement a rigorous substrate cleaning protocol. 2. Slow Cooling: Allow the film to cool down slowly after annealing to minimize thermal shock.

Experimental Protocols

Protocol 1: Annealing in an Inert Atmosphere

This protocol describes the standard procedure for annealing DAB-HBr films while minimizing oxidative degradation.

Materials:

  • DAB-HBr film on the desired substrate

  • Hotplate located inside a nitrogen or argon-filled glovebox

  • Timer

Procedure:

  • Transfer the substrate with the freshly deposited DAB-HBr film into the inert atmosphere glovebox.

  • Allow the glovebox atmosphere to fully purge any residual oxygen and moisture.

  • Place the substrate onto the pre-heated hotplate set to the desired annealing temperature (e.g., 100°C).

  • Start the timer for the specified annealing duration (e.g., 10 minutes).

  • After the annealing time has elapsed, carefully remove the substrate from the hotplate and allow it to cool to room temperature inside the glovebox.

  • Once cooled, the film can be removed from the glovebox for characterization.

Protocol 2: Incorporation of an Antioxidant Additive

This protocol outlines the steps for incorporating an antioxidant into the DAB-HBr precursor solution to enhance the thermal stability of the resulting film.

Materials:

  • 1,4-Diaminobutane Dihydrobromide (DAB-HBr)

  • Solvent (e.g., Dimethylformamide - DMF)

  • Antioxidant (e.g., Vitamin C - Ascorbic Acid)

  • Stir plate and stir bar

  • Substrates for film deposition

Procedure:

  • Prepare the desired concentration of the DAB-HBr precursor solution in the chosen solvent.

  • Prepare a stock solution of the antioxidant in the same solvent.

  • Add a specific volume of the antioxidant stock solution to the DAB-HBr precursor solution to achieve the desired final concentration (e.g., 0.1 mg/mL).

  • Stir the final solution for at least one hour to ensure homogeneity.

  • Deposit the film using your standard procedure (e.g., spin coating, blade coating).

  • Anneal the film following Protocol 1. The presence of the antioxidant should provide enhanced protection against thermal degradation.[7]

Visualization of Degradation and Prevention

The following diagrams illustrate the proposed thermal degradation pathway and the mechanism of action for preventive measures.

graph TD; subgraph "Thermal Degradation Pathway" A["DAB-HBr Film (NH3+-(CH2)4-NH3+ 2Br-)"] -- "Heat (>100-150°C)" --> B{"Degradation Intermediates"}; B -- "O2 (Air)" --> C["Oxidized Species (Discoloration)"]; B -- "Loss of HBr" --> D["Unsaturated Species"]; D --> E["Polymerization (Film Defects)"]; end

Caption: Proposed thermal degradation pathway for DAB-HBr films.

graph TD; subgraph "Prevention Strategies" A["DAB-HBr Film"] -- "Annealing" --> B{"Thermal Stress"}; C["Inert Atmosphere (N2, Ar)"] -- "Blocks O2 Access" --> B; D["Antioxidant Additive"] -- "Neutralizes Free Radicals" --> B; B --> E["Stable Film"]; B -- "No Protection" --> F["Degraded Film"]; end

Caption: Overview of strategies to prevent thermal degradation.

References

  • Garlic-derived antioxidant can improve crystallization of hybrid perovskite films. (2024). Perovskite-Info. [Link]

  • The Effect of Antioxidants on the Stability of Perovskite Solar Cells. (2024). ResearchGate. [Link]

  • Natural Antioxidant Vitamin C Improves Photovoltaic Performance of Tin–Lead Mixed Perovskite Solar Cells. (2024). The Journal of Physical Chemistry Letters. [Link]

  • Substituted diammonium cations impact on structure-property-stability in two-dimensional perovskites. (2025). SciEngine. [Link]

  • Improving the Antioxidant Properties of Tin-Based Perovskite for the Enhanced Performance of Near-Infrared Light-Emitting Diodes Through the Synergy of Sn and SnF2. (2024). MDPI. [Link]

  • Enhancing the stability of organolead halide perovskite films through polymer encapsulation. (2017). The Royal Society of Chemistry. [Link]

  • Barrier Design to Prevent Metal-Induced Degradation and Improve Thermal Stability in Perovskite Solar Cells. (2018). University of Colorado Boulder. [Link]

  • Impact of two diammonium cations on the structure and photophysics of layered Sn-based perovskites. (n.d.). University of Groningen research portal. [Link]

  • Reducing Thermal Degradation of Perovskite Solar Cells During Vacuum Lamination by Internal Diffusion Barriers. (2024). National Renewable Energy Laboratory. [Link]

  • Thermal Stability of Mixed Cation Metal Halide Perovskites in Air. (2018). AWS. [Link]

  • Reducing Thermal Degradation of Perovskite Solar Cells during Vacuum Lamination by Internal Diffusion Barriers. (2024). ACS Applied Energy Materials. [Link]

  • Some characteristics of the thermal decomposition of compounds 1 -4. (n.d.). ResearchGate. [Link]

  • The templating effect of diammonium cations on the structural and optical properties of lead bromide perovskites. (2022). CNR-IRIS. [Link]

  • Thermal Stability of Mixed Cation Metal Halide Perovskites in Air. (2018). ACS Publications. [Link]

  • Mechanism of thermochemical degradation of bacterial poly-3-hydroxybutyrate in solutions. (2024). ResearchGate. [Link]

  • Perovskite solar cells: Thermal stresses are the key to long-term stability. (2025). ScienceDaily. [Link]

  • Reducing Thermal Degradation of Perovskite Solar Cells during Vacuum Lamination by Internal Diffusion Barriers. (2024). PubMed. [Link]

  • Increasing 1,4-Diaminobutane Production in Escherichia coli by Optimization of Cofactor PLP and NADPH Synthesis. (n.d.). PMC. [Link]

  • Studies on thermal degradation of 1-4 and 1-2 polybutadienes in inert atmosphere. (2025). ResearchGate. [Link]

  • Incorporation of rubidium cations into perovskite solar cells improves photovoltaic performance. (2016). Science. [Link]

  • Role of bromine doping on the photovoltaic properties and microstructures of CH3NH3PbI3 perovskite solar cells. (2025). ResearchGate. [Link]

  • Factors affecting the levels and pathways of atmospheric brominated flame retardant uptake by humans in different weather conditions. (n.d.). OAE Publishing Inc. [Link]

  • Enhancing the Performance of Perovskite Solar Cells through Cesium Halide Doping. (n.d.). MDPI. [Link]

  • The effect of different bromine sources on the dual cation mixed halides perovskite solar cells. (2020). ResearchGate. [Link]

  • Butanediammonium Salt Additives for Increasing Functional and Operando Stability of Light-Harvesting Materials in Perovskite Solar Cells. (2022). PMC. [Link]

  • Thermal decomposition behavior of casting raw materials under different atmospheres and temperatures. (2025). PMC - NIH. [Link]

  • Primary thermal degradation mechanisms of PET and PBT. (n.d.). ResearchGate. [Link]

  • Putrescine (1,4 Diaminobutane) at BMRB. (n.d.). bmrb.io. [Link]

  • Increasing 1,4-Diaminobutane Production in Escherichia coli by Optimization of Cofactor PLP and NADPH Synthesis. (n.d.). MDPI. [Link]

  • Process for the preparation of 1,4-diaminobutane derivatives. (n.d.).
  • Enrichment and Analysis of Stable 1,4-dioxane-Degrading Microbial Consortia Consisting of Novel Dioxane-Degraders. (n.d.). ResearchGate. [Link]

  • Study on thermal behavior of some new diazoaminoderivatives. (2022). Studies in Science of Science. [Link]

  • Methods of Preparation and Characterization of Orodispersible Film. (2023). Systematic Reviews in Pharmacy. [Link]

  • Impact of Bis-O-dihydroferuloyl-1,4-butanediol Content on the Chemical, Enzymatic and Fungal Degradation Processes of Poly(3-hydroxybutyrate). (n.d.). MDPI. [Link]

  • The Effects of Annealing Temperature on the Structural Properties of ZrB2 Films Deposited via Pulsed DC Magnetron Sputtering. (2025). ResearchGate. [Link]

  • Instructions for Preparation of DAB (3,3'-diaminobenzidine) Color Development Solution for Use with the Immun-Blot® Horseradish. (n.d.). Bio-Rad. [Link]

Sources

Storage conditions to avoid moisture absorption in 1,4-Diaminobutane Dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1,4-Diaminobutane Dihydrobromide (Putrescine 2HBr) is the hydrobromide salt of the biogenic polyamine putrescine. While the salt form significantly reduces the volatility and noxious odor associated with the free base, it introduces a critical stability challenge: extreme hygroscopicity .

Failure to manage moisture absorption leads to deliquescence (liquefaction), oxidative degradation, and catastrophic stoichiometric errors in buffer preparation or drug formulation.

PropertySpecification
Chemical Name 1,4-Diaminobutane Dihydrobromide
CAS Number 13552-25-5
Molecular Weight ~249.97 g/mol
Primary Hazard Hygroscopic, Skin/Eye Irritant
Storage Class Desiccated, Inert Atmosphere

The Science of Instability: Why Moisture is the Enemy

To prevent degradation, one must understand the mechanism of failure. Amine salts like 1,4-Diaminobutane Dihydrobromide possess high lattice energy but also high water affinity due to the hydrogen-bonding capability of the ammonium cations (


) and the bromide anions (

).
The Failure Cascade

When exposed to atmospheric humidity, the compound undergoes a predictable degradation pathway:

  • Surface Adsorption: Water molecules bind to the crystal surface.

  • Lattice Expansion: Water penetrates the crystal lattice, disrupting ionic bonds.

  • Deliquescence: The solid dissolves in its own absorbed water, forming a concentrated solution.

  • Oxidation: Once in solution, the amine groups are more susceptible to oxidation by atmospheric oxygen, leading to discoloration (yellowing).

MoistureCascade Dry Dry Crystalline Salt (Stable) Ads Surface Adsorption (Rapid) Dry->Ads + Humidity Lat Lattice Disruption (Clumping) Ads->Lat Time Liq Deliquescence (Liquid Phase) Lat->Liq Saturation Ox Oxidative Degradation (Irreversible) Liq->Ox + O2

Figure 1: The progression from stable salt to degraded solution upon moisture exposure.

Storage Protocols: A Self-Validating System

Do not rely on the original vendor packaging once opened. Implement a Self-Validating Storage System where the integrity of the seal is visually or physically verifiable.

A. Long-Term Storage (Archive)
  • Temperature:

    
     is standard, but only  if moisture control is absolute. Cold surfaces attract condensation immediately upon exposure to warm air.
    
  • Container: Amber glass vial with a Teflon-lined cap.

  • Secondary Containment: Seal the vial with Parafilm® or electrical tape. Place this vial inside a secondary jar containing active desiccant (e.g., Drierite™ or Silica Gel with indicator).

  • Atmosphere: Purge headspace with Argon or Nitrogen before sealing.

B. Active Use (Benchtop)
  • Desiccator: Store the working aliquot in a vacuum desiccator at room temperature.

  • Indicator: Always include a humidity indicator card or color-changing silica gel in the desiccator. If the indicator changes color, the system has failed; re-dry the environment immediately.

Handling Workflow: The "Zero-Condensation" Rule

The most common user error is opening a cold bottle of hygroscopic salt in a humid lab. This causes "flash condensation" inside the bottle.

Validated Handling Protocol

HandlingWorkflow Start Remove from Cold Storage Equil Equilibrate to Room Temp (Min. 30-60 mins) Start->Equil CRITICAL STEP Check Wipe Condensation from Outer Surface Equil->Check Open Open in Desiccated Zone (Glovebox or Cone of N2) Check->Open Weigh Weigh Quickly (Difference Weighing) Open->Weigh Purge Purge Headspace (Argon/Nitrogen) Weigh->Purge Seal Reseal & Return to Storage Purge->Seal

Figure 2: Step-by-step workflow to prevent moisture intrusion during handling.

Troubleshooting & FAQs

Q1: The powder has formed hard clumps. Is it still usable?

A: Use with caution. Clumping indicates moisture absorption.

  • Impact: The molecular weight is no longer 249.97 g/mol because it now includes unknown water weight.

  • Solution: For qualitative work (e.g., rough pH adjustment), it may be acceptable. For quantitative work (stoichiometry, molarity), do not use without drying (see Section 6).

Q2: The compound has turned yellow. What happened?

A: Discard immediately. Yellowing indicates oxidation of the amine groups, likely facilitated by prior moisture absorption (deliquescence). The compound is chemically degraded and will introduce impurities into your experiment.

Q3: How do I weigh it accurately without it absorbing water during the process?

A: Use the Difference Weighing technique:

  • Tare a capped weighing vial containing the bulk solid.

  • Quickly transfer an estimated amount to your reaction vessel.

  • Immediately recap and weigh the vial again.

  • The loss in mass is the exact amount transferred. Why this works: The bulk solid is never exposed to the balance's open air for long, and you measure what left the vial, not what is sitting on the scale absorbing water.

Q4: Can I store a stock solution instead of the powder?

A: Yes, but with caveats.

  • Dissolve in degassed water or buffer.

  • Store at

    
     in single-use aliquots.
    
  • Note: Aqueous solutions are more prone to oxidation than the dry salt. Use within 30 days or store under Argon.

Recovery Protocols

If your 1,4-Diaminobutane Dihydrobromide has absorbed moisture (clumped) but is not discolored (oxidized), you can recover it.

Protocol A: Vacuum Drying (Standard)
  • Place the open vial in a vacuum oven or desiccator.

  • Add a tray of fresh Phosphorus Pentoxide (

    
    ) or Potassium Hydroxide (
    
    
    
    ) pellets as a water scavenger.
  • Apply vacuum (< 10 mbar) at room temperature for 24 hours.

  • Verification: Weigh the sample, dry for 2 more hours, and weigh again. If mass is constant, drying is complete.

Protocol B: Recrystallization (Advanced)

Use this only if high purity is required.

  • Dissolve the salt in the minimum amount of hot ethanol.

  • Add dropwise additions of diethyl ether or hexane until turbidity appears.

  • Cool slowly to

    
     to precipitate the salt.
    
  • Filter under inert gas (Nitrogen) to avoid immediate re-wetting.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1045, Putrescine. Retrieved from [Link]

Troubleshooting crystallization defects in 1,4-Diaminobutane based perovskites

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers working with 1,4-Diaminobutane (DAB/BDA) based Dion-Jacobson (DJ) perovskites. It prioritizes actionable, high-level troubleshooting over generic advice.

Current Status: ONLINE | Tier: Level 3 (Senior Scientist) | Topic: Crystallization Defects & Phase Purity

Welcome to the Advanced Materials Support Hub. You are likely here because your 1,4-Diaminobutane (DAB) based perovskite films are exhibiting phase segregation , pinholes , or poor crystal orientation . Unlike standard Ruddlesden-Popper (RP) phases (e.g., using Butylammonium), DAB-based Dion-Jacobson (DJ) phases present unique thermodynamic hurdles due to the strong hydrogen bonding and short spacer length of the


 (BDA) cation.

Below are the Active Support Tickets addressing the most critical failure modes in BDA-perovskite synthesis.

🎫 TICKET #01: "My films have high surface roughness and visible pinholes."

Diagnosis: Rapid solvent evaporation and poor wettability of the diammonium salt. Severity: Critical (Device shunting).

🔧 Root Cause Analysis

DAB-based precursors (typically


) have lower solubility in DMF/DMSO compared to mono-ammonium spacers. When the solvent evaporates too quickly during spin-coating, the BDA cation precipitates prematurely, acting as a "seed" for heterogeneous nucleation that creates voids. Furthermore, the hydrophobic alkyl chain of DAB can cause dewetting on hydrophilic substrates (like PEDOT:PSS or oxide transport layers).
🛠️ Troubleshooting Protocol

1. Solvent Retarding (SR) Strategy: Do not rely solely on antisolvent dripping. The rapid crystallization of DJ phases requires slowing down the solvent escape to allow the lattice to reorganize.

  • Action: Increase the DMSO ratio in your DMF:DMSO solvent system to 4:1 or even 3:1 . DMSO forms a stable intermediate adduct (

    
    ) that retards crystallization.
    
  • Action: Implement a "Hot-Cast" method. Preheat the substrate to 50–70°C immediately before spin-coating. This lowers the supersaturation barrier and improves wettability, reducing pinhole formation [1, 2].

2. Wettability Modification:

  • Action: If depositing on a hydrophobic HTL (like PTAA), add a surfactant or perform a mild UV-Ozone treatment (caution: do not over-oxidize).

  • Check: Verify your precursor concentration. For BDA-based films, concentrations >0.8 M often lead to uncontrollable precipitation. Reduce to 0.5–0.6 M for initial optimization.

🎫 TICKET #02: "I cannot obtain phase-pure n > 1 films (Phase Segregation)."

Diagnosis: Thermodynamic preference for the


 phase (

). Severity: High (Poor charge transport).
🔧 Root Cause Analysis

This is the most common defect in BDA systems. The formation energy of the


 phase is significantly lower than that of quasi-2D (

) phases. The BDA cation, being a short rigid spacer, struggles to accommodate the expansion required for thicker inorganic slabs (

), creating a "persistent barrier" to forming

phases [3, 4].
🛠️ Troubleshooting Protocol

1. Stoichiometry Overdrive: Standard stoichiometric ratios (e.g., 1:2 for BDA:Pb to target


) often fail.
  • Action: Use a non-stoichiometric ratio. Provide a slight excess of Methylammonium (MAI) or Formamidinium (FAI).

  • Formula: To target

    
    , instead of 1 BDA : 2 MA : 3 Pb, try 1 BDA : 2.4 MA : 3 Pb. The excess small cation helps suppress the formation of the 
    
    
    
    phase.

2. The Ammonium Thiocyanate (


) Additive: 
  • Action: Add 10–20 mol%

    
      to the precursor.
    
  • Mechanism:

    
     coordinates strongly with 
    
    
    
    , breaking the colloidal clusters of the
    
    
    phase in solution. It creates a vertical crystallization template and then evaporates during annealing, leaving behind a purer high-n phase [5].

🎫 TICKET #03: "Crystals are randomly oriented (Low Verticality)."

Diagnosis: Lack of templating forces during nucleation. Severity: Medium (Reduced current density).

🔧 Root Cause Analysis

For efficient charge extraction in solar cells, the inorganic perovskite slabs must stand perpendicular to the substrate. BDA, due to its symmetric diammonium nature, lacks the "self-assembling" tendency of some mono-ammonium spacers to orient vertically naturally.

🛠️ Troubleshooting Protocol

1. The "Cold" Antisolvent Bath:

  • Action: Instead of dripping antisolvent, immerse the spinning substrate into a cold diethyl ether bath (

    
    ) immediately after the spin cycle.
    
  • Why: This freezes the nucleation at the top surface first, inducing a downward growth gradient that favors vertical alignment [6].

2. Annealing Ramp Rate:

  • Action: Avoid "flash" annealing. Use a slow ramp (10°C/min ) to the final temperature (e.g., 100°C).

  • Reason: Slow heating allows the flexible BDA spacer to relax lattice strain, promoting the thermodynamically preferred vertical orientation over the kinetically trapped horizontal one.

📊 Comparative Data: Defect vs. Solution Matrix

Defect SymptomPhysical IndicatorPrimary Root CauseRecommended Chemical Fix
Pinholes / Dewetting High light transmission; Shunted J-V curveRapid solvent evaporation; High surface tensionIncrease DMSO ratio; Substrate pre-heating (50°C)
Phase Impurity (n=1) XRD peak at low angle (<6°); Split PL emissionThermodynamic stability of

Add

(10-20%); Excess MAI/FAI
Horizontal Orientation Low Short-Circuit Current (

); High Series Resistance
Random nucleation; Strain in BDA spacerSlow annealing ramp; Cold antisolvent bath
Lattice Strain Broadened PL peak; Blue-shifted emissionShort alkyl chain length of BDA (C4)Mix with slightly longer spacer (e.g., PDA - C3/C5 mix)

🧬 Visualization: Crystallization & Defect Pathways

The following diagram illustrates the bifurcation between forming a defective "Mixed Phase" film and a high-performance "Pure Phase" film using the BDA spacer.

BDA_Crystallization Precursor BDAI2 + PbI2 + MAI (Precursor Solution) Nucleation Nucleation Event (Spin Coating) Precursor->Nucleation FastEvan Rapid Solvent Evaporation (No DMSO/Additives) Nucleation->FastEvan Standard Process SlowGrowth Controlled Growth (DMSO + NH4SCN) Nucleation->SlowGrowth Optimized Process n1_Trap Formation of n=1 Phase (Thermodynamic Sink) FastEvan->n1_Trap BDA precipitates first DefectFilm Defective Film (Pinholes, Horizontal Orientation) n1_Trap->DefectFilm Vertical Vertical Templating (Strain Relaxation) SlowGrowth->Vertical SCN- coordinates Pb PureFilm High-Performance Film (Phase Pure n=3/4) Vertical->PureFilm

Figure 1: Decision tree for crystallization pathways. The "Red" path represents the natural thermodynamic tendency of BDA to form low-n phases, while the "Green" path utilizes kinetic control (additives/solvents) to achieve device-grade films.

📝 Standard Operating Procedure (SOP): Optimized BDA-Perovskite Deposition

Objective: Fabricate a phase-pure


 (

) film.
  • Precursor Prep:

    • Dissolve

      
      , 
      
      
      
      , and
      
      
      in DMF:DMSO (4:1) .
    • Crucial: Heat solution to 60°C for 1 hour to ensure full dissolution of the diammonium salt.

    • Add 15 mol%

      
        (relative to Pb).
      
  • Substrate Prep:

    • Clean FTO/ITO. Treat with UV-Ozone for 15 mins.

    • Transfer to glovebox. Pre-heat substrate to 50°C on a hotplate.

  • Deposition (Hot Casting):

    • Quickly move substrate to spinner.

    • Dispense 40 µL of hot precursor (keep precursor hot too if possible).

    • Spin at 4000 rpm for 30s.

    • Antisolvent: Drip 150 µL Chlorobenzene at 8s remaining (or optimize for your specific humidity).

  • Annealing:

    • Immediate transfer to hotplate.

    • Stage 1: 60°C for 2 mins (Nucleation).

    • Stage 2: 100°C for 10 mins (Crystal Growth).

📚 References

  • Interfacial Modification via a 1,4-Butanediamine-Based 2D Capping Layer. ACS Applied Materials & Interfaces. (2021).[1] Demonstrates BDA's role in passivating defects and improving stability.

  • Butanediammonium Salt Additives for Increasing Functional and Operando Stability. MDPI. (2022). Discusses the threshold behavior of BDA additives and the "persistent barrier" to phase purity.

  • Dion–Jacobson Lead Bromide Perovskites with 1,4-Butanediammonium Cations. Inorganic Chemistry. (2025).[2] Detailed structural analysis of BDA-based phase transitions and lattice dynamics.

  • Defects in perovskite crystals. Journal of Semiconductors. (2023). Comprehensive review of defect types including those specific to diamine cations. [3]

  • Control of perovskite film crystallization and growth direction. ResearchGate. (2022). Analysis of growth directions (Type I, II, III) and the impact of additives like ammonium salts.

  • Pinhole-Free Perovskite Films via Facile Solvent Retarding Process. DiVA Portal. Discusses solvent engineering to prevent pinholes in thick films.

Sources

Removing impurities from commercial 1,4-Diaminobutane Dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1,4-Diaminobutane Dihydrobromide

Executive Summary & Application Context

As researchers working at the forefront of Dion-Jacobson (DJ) phase perovskite solar cells or precision biological assays, the purity of your organic spacer—1,4-Diaminobutane Dihydrobromide (BDABr₂)—is non-negotiable. Commercial sources often supply this material with purities ranging from 95-98%, which is insufficient for high-performance optoelectronics.

Common contaminants include oxidized amine species (color centers) , monohydrobromide salts (stoichiometric defects) , and trace transition metals . In perovskite synthesis, these impurities act as non-radiative recombination centers, severely limiting device efficiency and stability [1]. In biological contexts, they can alter pH buffering capacity and interfere with enzymatic pathways.

This guide provides an authoritative, field-proven workflow to upgrade commercial-grade material to "Device Grade" (>99.9%) purity.

Diagnostic Matrix: Identify Your Impurity

Before beginning purification, match your material's physical symptoms to the likely contaminant using this diagnostic table.

SymptomProbable CauseImpact on ExperimentRecommended Action
Yellow/Brown Discoloration Oxidation products (Quinones/Imines)High background absorbance; defect states in perovskites.Protocol A: Activated Charcoal Treatment.
Clumping / Sticky Texture Hygroscopic Moisture (

)
Incorrect molar mass calculations; poor film morphology.Protocol C: Vacuum Drying / Desiccation.
Incomplete Solubility (EtOH) Inorganic salts or Polymerized impuritiesInconsistent precursor solutions; precipitation in spin-coating.Protocol B: Hot Filtration & Recrystallization.
pH > 7.0 (in water) Excess Free Amine (Monohydrobromide)Disrupts perovskite crystallization kinetics; alters buffer pH.Protocol B: Acid Wash / Recrystallization.[1]

Standard Operating Procedures (SOPs)

Protocol A: Activated Charcoal Decolorization (For Yellow/Oxidized Samples)

Use this if your white powder has turned off-white or yellow.

  • Dissolution: Dissolve the crude BDABr₂ in the minimum amount of hot absolute ethanol (approx. 60-70°C). The salt is significantly soluble in hot ethanol but less so in cold [2].

  • Adsorption: Add Activated Charcoal (1-3 wt% relative to mass of salt).

  • Digestion: Stir gently at 60°C for 15–30 minutes. Do not boil vigorously to avoid solvent loss.

  • Filtration: Filter the hot solution through a Celite 545 pad or a 0.2 µm PTFE membrane to remove the charcoal. The filtrate should be clear and colorless.

  • Proceed to Protocol B for crystallization.

Protocol B: Dual-Solvent Recrystallization (The "Gold Standard")

This method leverages the high solubility of BDABr₂ in ethanol and its insolubility in diethyl ether to force the exclusion of impurities.

Reagents:

  • Solvent: Absolute Ethanol (Hot)

  • Anti-solvent: Diethyl Ether (Cold) or Acetone (if Ether is unavailable, though Ether is preferred for amine salts).

Steps:

  • Saturation: Ensure your clear filtrate (from Protocol A) is saturated. If not, evaporate some ethanol under reduced pressure until the first crystals appear, then redissolve with a few drops of hot ethanol.

  • Anti-Solvent Addition: While stirring the hot ethanolic solution, add cold Diethyl Ether dropwise until a persistent cloudiness (turbidity) forms.

  • Clarification: Add just enough hot ethanol to make the solution clear again.

  • Crystallization:

    • Allow the flask to cool slowly to room temperature (25°C) on a cork ring (insulation promotes large, pure crystals).

    • Once at room temperature, move to a refrigerator (4°C) for 4 hours.

  • Collection: Filter the white, plate-like crystals using vacuum filtration.

  • Washing: Wash the filter cake 2x with cold Diethyl Ether to remove surface mother liquor containing soluble impurities.

Protocol C: Drying and Storage
  • Drying: Place crystals in a vacuum oven at 60°C for 12 hours. Alternatively, use a desiccator with

    
     or silica gel.
    
  • Storage: Store in a dark, desiccated environment. Amine salts are light-sensitive and hygroscopic.

Visualization: Purification Logic Flow

The following diagram illustrates the critical decision pathways for purifying BDABr₂ based on the initial state of the material.

PurificationWorkflow Start Crude 1,4-Diaminobutane Dihydrobromide CheckColor Visual Inspection: Is it Yellow/Brown? Start->CheckColor Dissolve Dissolve in Hot Absolute Ethanol CheckColor->Dissolve No (White) Charcoal Add Activated Charcoal (1-3 wt%) & Stir Hot CheckColor->Charcoal Yes (Colored) FilterHot Hot Filtration (Remove Charcoal/Insolubles) Dissolve->FilterHot Charcoal->FilterHot CheckSat Is Solution Saturated? FilterHot->CheckSat Evap Evaporate Solvent until Turbid CheckSat->Evap No AntiSolvent Add Anti-Solvent (Diethyl Ether) Dropwise CheckSat->AntiSolvent Yes Evap->AntiSolvent Cooling Slow Cooling (RT -> 4°C) AntiSolvent->Cooling Collect Vacuum Filtration & Ether Wash Cooling->Collect Dry Vacuum Dry (60°C, 12h) Collect->Dry End Ultra-Pure BDABr2 Dry->End

Caption: Logical workflow for the purification of 1,4-Diaminobutane Dihydrobromide, integrating decolorization and recrystallization steps.

Frequently Asked Questions (Technical Support)

Q1: Why use Diethyl Ether as an anti-solvent instead of Acetone? A: While acetone is a common solvent, amine hydrobromides often have partial solubility in acetone, which can reduce your recovery yield. Diethyl ether is highly non-polar, creating a sharper solubility gradient that forces the salt out of the ethanol solution more effectively, resulting in higher yields and cleaner separation from organic impurities [3].

Q2: My crystals are turning pink after a few weeks. Why? A: Pink coloration indicates the oxidation of trace free amines remaining in the crystal lattice. This suggests your initial material may have been slightly non-stoichiometric (excess amine).

  • Fix: Recrystallize again, but add a small amount of concentrated HBr (48% aq.) to the ethanol solution (approx 0.1% v/v) to ensure full protonation of the amine groups before crystallization.

Q3: Can I use water as the primary solvent? A: Yes, BDABr₂ is highly soluble in water. However, water is difficult to remove completely (high boiling point), and removing it often requires high heat which can degrade the salt. Ethanol/Ether allows for lower-temperature processing and faster drying, which preserves chemical integrity [4].

Q4: How do I verify the purity after recrystallization? A:

  • Melting Point: Pure BDABr₂ has a sharp melting point >275°C (decomposition).[2] Impure samples melt lower or over a broad range.

  • NMR: Run ¹H NMR in D₂O. Look for the disappearance of impurity peaks and sharp multiplets for the butane chain protons (approx. 1.79 ppm and 3.11 ppm) [5].[1]

  • Visual: The powder should be brilliantly white and free-flowing.

References

  • M. Maczka, et al., "Dion–Jacobson Lead Bromide Perovskites with 1,4-Butanediammonium Cations: Lattice Dynamics, Phase Transitions, Dielectric Switching, and Optical Properties," Inorganic Chemistry, vol. 64, no. 50, pp. 24880-24897, 2025. Link

  • BenchChem, "Application Note and Experimental Protocol for the Synthesis of 1,4-Butanediammonium Dihydrochloride," BenchChem Technical Library, 2025.[1] Link

  • Sigma-Aldrich, "Product Specification: Butane-1,4-diammonium bromide," MilliporeSigma Catalog, 2024. Link

  • D. A. Idosa, et al., "Cesium lead bromide perovskite nanocrystals synthesized via supersaturated recrystallization," Nanoscale Advances, vol. 6, pp. 4137-4148, 2024.[3] Link

  • ChemicalBook, "1,4-Diaminobutane dihydrochloride: properties, applications and safety," ChemicalBook CAS Database, 2023. Link

Sources

Optimizing annealing temperature for 1,4-Diaminobutane Dihydrobromide layers

Technical Support Center: 1,4-Diaminobutane Dihydrobromide (DABr ) Layer Optimization

Ticket ID: DABr2-OPT-001 Subject: Annealing Protocols for DABr

Assigned Specialist:Status:

Introduction: The Role of DABr in Thin Films

You are likely utilizing 1,4-Diaminobutane Dihydrobromide (DABr


  • Surface Passivation: Creating a thin capping layer on a 3D perovskite to suppress non-radiative recombination.[1]

  • 2D/3D Heterojunction Engineering: Acting as a bulky "spacer" cation to form Ruddlesden-Popper (RP) 2D phases (

    
    ) that enhance moisture stability.
    

The annealing step is not merely for solvent removal; it drives the intercalation reaction where the bulky organic cation penetrates the grain boundaries of the underlying film, converting surface defects into stable 2D perovskite phases.

Part 1: The "Golden Standard" Protocols

These protocols are the baseline for high-efficiency devices (

Protocol A: Surface Passivation (Top-Layer)

Used when spin-coating a dilute DABr

ParameterSettingScientific Rationale
Concentration 1–5 mg/mL (IPA)Low concentration prevents the formation of an insulating thick layer that blocks charge transport.
Deposition Dynamic Spin (4000 rpm)Ensures uniform coverage without dissolving the underlying perovskite (IPA is orthogonal to most Pb-halides).
Annealing Temp 100°C Critical Point: Sufficient thermal energy to drive the cation exchange reaction at the surface without degrading the volatile methylammonium (MA) components of the bulk film.
Duration 10 Minutes Time required for the DABr

to react with excess

to form the 2D capping layer.
Protocol B: Bulk Heterojunction (Precursor Additive)

Used when DABr

ParameterSettingScientific Rationale
Annealing Temp 100°C – 125°C Higher temperatures may be required to crystallize the bulk film fully, but DABr

films are sensitive to prolonged high heat.
Duration 20–30 Minutes Slower crystallization kinetics of 2D phases require longer annealing windows compared to pure 3D films.

Part 2: Troubleshooting Guide (Symptom-Based)

Use this matrix to diagnose failures based on visual or metric-based feedback.

Visual & Performance Diagnostics
SymptomProbable CauseCorrective Action
Film is Cloudy / Milky Rapid Crystallization or Humidity The 2D phase precipitated too quickly, trapping solvent. Fix: Reduce annealing temp to 90°C or use a "ramp-up" (e.g., 50°C for 2 min

100°C). Perform in

RH.[2]
Pinholes / Dewetting Surface Tension Mismatch The DABr

/IPA solution dewetted from the hydrophobic perovskite surface before annealing set the film. Fix: Increase spin speed or heat the substrate slightly (40°C) before dispensing the passivation layer.
Low

(Voltage)
Under-Annealing The cation exchange reaction was incomplete; the DABr

is sitting as an insulating salt rather than a coordinated 2D phase. Fix: Increase anneal time to 15 mins or Temp to 110°C.
Low

(Current)
Over-Annealing / Thick Layer The passivation layer is too thick or has degraded, creating a transport barrier. Fix: Reduce concentration or reduce annealing time (prevent thermal degradation of the bulk).

Part 3: Visualization of the Process

Workflow: Phase Evolution During Annealing

The following diagram illustrates the microscopic changes occurring in your film during the thermal process.

AnnealingProcesscluster_0Critical Process WindowPrecursorWet Film(DABr2 + Solvent)SolventEvapSolvent Removal(< 80°C)Precursor->SolventEvap Heat InputReactionCation Exchange(Nucleation of 2D Phase)SolventEvap->Reaction Conc. IncreaseCrystallizationStable 2D/3DInterface (100°C)Reaction->Crystallization Time (10 min)DegradationDegradation(> 150°C or Prolonged)Crystallization->Degradation Overheating

Figure 1: The thermodynamic pathway of DABr

Part 4: Frequently Asked Questions (FAQ)

Q1: Why is 100°C the standard? Can I flash anneal at higher temperatures? A: 100°C is the thermodynamic "sweet spot."

  • Lower (<85°C): Solvent (IPA/DMF) retention leads to pinholes and poor dielectric properties.

  • Higher (>140°C): While some protocols suggest a "flash anneal" at 150°C for 1 minute to improve contact adhesion in tandem cells [1], prolonged exposure degrades the organic spacer. The bulky butyl chain in DABr

    
     induces steric strain; excessive heat can cause the spacer to expel from the lattice or the underlying methylammonium to volatilize.
    

Q2: My film turns yellow immediately upon annealing. Is this normal? A: If the underlying film is



  • Validation: Check XRD for a peak at

    
     (
    
    
    -phase).

Q3: How does DABr


 actually improve stability?A:


Part 5: Advanced Troubleshooting Logic Tree

Use this logic flow to make real-time decisions in the lab.

TroubleshootingTreeStartInspect Annealed FilmIsClearIs the film specular/shiny?Start->IsClearYesYesIsClear->YesNoNo (Hazy/Opaque)IsClear->NoCheckPLCheck Photoluminescence (PL)Yes->CheckPLCheckMicroMicroscopy CheckNo->CheckMicroHighPLHigh PL Intensity(Good Passivation)CheckPL->HighPLLowPLLow PL Intensity(Defects Remain)CheckPL->LowPLAction1Proceed to Device FabricationHighPL->Action1Action2Increase Anneal Temp (+10°C)or Time (+5 min)LowPL->Action2LargeCrystalsLarge Crystals/AggregatesCheckMicro->LargeCrystalsPinholesPinholes/VoidsCheckMicro->PinholesAction3Reduce Concentrationor Use AntisolventLargeCrystals->Action3Action4Improve Wetting(Heat Substrate / UV-Ozone)Pinholes->Action4

Figure 2: Decision matrix for evaluating film quality post-annealing.

References

  • Taddei, M. et al. (2025). Diamine Surface Passivation and Post-Annealing Enhance Performance of Silicon-Perovskite Tandem Solar Cells. ResearchGate. Link

  • Perovskite-Info. (2022).[1][3] Researchers design novel passivation approach to achieve perovskite solar cells with efficiency of over 23%.[4][5] Perovskite-Info. Link

  • Zhao, Y. et al. (2022).[6] Butanediammonium Salt Additives for Increasing Functional and Operando Stability. MDPI. Link

  • Ossila. (2021). How to Fabricate Perovskite Solar Cells. Ossila Guides. Link

Technical Support Center: High-Purity Synthesis of 1,4-Diaminobutane Dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SYN-PUT-2HBr-OX-001 Subject: Minimizing Oxidative Degradation & Color Formation During Salt Formation

Executive Summary

The synthesis of 1,4-Diaminobutane Dihydrobromide (Putrescine 2HBr) presents a specific challenge: while the final salt is relatively stable, the free base intermediate is highly susceptible to oxidative deamination and carbamate formation (CO₂ absorption).[1] These degradation pathways result in the characteristic "yellowing" of the product and the formation of impurities that are difficult to remove via recrystallization.

This guide provides a self-validating protocol designed to eliminate oxidation vectors before they compromise the product.

Module 1: The Oxidation Mechanism & Critical Control Points

Why does it oxidize?

1,4-Diaminobutane possesses two primary amine groups with accessible lone pairs.[1] In the presence of atmospheric oxygen and trace metal ions, these undergo Single Electron Transfer (SET) , leading to radical cations.[1] These intermediates degrade into imines (Schiff bases) and aldehydes, which polymerize to form yellow/brown chromophores.[1]

The Solution: Rapid protonation. By converting the free amine (


) to the ammonium salt (

) using Hydrobromic Acid (HBr), we "lock" the lone pair, rendering it chemically inert to oxidation.[1]
Workflow Visualization

The following diagram illustrates the synthesis workflow with integrated oxidation control points.

SynthesisWorkflow cluster_ox Oxidation Trap (Avoid) Start Raw Material: 1,4-Diaminobutane (Free Base) Degas Step 1: Solvent Degassing (Removal of dissolved O2) Start->Degas Risk: Dissolved O2 Ox1 Radical Cation Formation Start->Ox1 If exposed to Air/Light Inert Step 2: Inert Atmosphere Setup (N2/Ar Blanket) Degas->Inert Risk: Atmospheric CO2/O2 React Step 3: Controlled Acidification (Exotherm Control < 10°C) Inert->React Risk: Heat-Induced Oxidation Iso Step 4: Isolation & Drying (Vacuum Desiccation) React->Iso Product Stabilization Ox2 Imine/Aldehyde Impurities (Yellow Color) Ox1->Ox2

Figure 1: Critical Control Points (CCPs) to prevent oxidative degradation during synthesis.

Module 2: The "Golden Path" Synthesis Protocol

Objective: Synthesis of white, crystalline 1,4-Diaminobutane Dihydrobromide. Scale: Laboratory (10g - 100g basis).

Reagents & Equipment
  • Substrate: 1,4-Diaminobutane (99%, stored under Argon).[1]

  • Acid Source: Hydrobromic Acid (48% aq. or 33% in Acetic Acid). Note: Aqueous is preferred for higher purity crystallization.

  • Solvent: Ethanol (Absolute) and Diethyl Ether (ACS Grade).

  • Equipment: Schlenk line or N₂ balloon, amber glassware (UV protection), ice-salt bath.

Step-by-Step Procedure
1. Solvent Deoxygenation (Critical)
  • Action: Sparge absolute ethanol with Nitrogen or Argon for 15 minutes prior to use.

  • Why: Commercial ethanol contains dissolved oxygen sufficient to initiate radical formation at the interface.

2. Solubilization
  • Action: Dissolve the 1,4-Diaminobutane free base in the degassed ethanol (Ratio: 1g diamine : 10mL EtOH) in an amber round-bottom flask.

  • Control: Maintain a constant N₂ blanket.

3. Cryogenic Acidification
  • Action: Cool the amine solution to 0–5°C using an ice-salt bath.

  • Addition: Add HBr dropwise.

  • Stoichiometry: Target 2.1 equivalents of HBr.

  • Observation: The reaction is highly exothermic. If the temperature exceeds 10°C, pause addition. Heat accelerates the oxidation of the transient free amine species.

4. Crystallization & Isolation
  • Action: After addition, allow the mixture to stir for 30 mins at 0°C.

  • Precipitation: If the salt does not precipitate spontaneously, add cold Diethyl Ether (degassed) dropwise until turbidity persists.

  • Filtration: Filter under a blanket of Nitrogen (using a Schlenk frit if possible) or minimize air exposure time.

5. Drying
  • Action: Dry in a vacuum desiccator over

    
     or KOH pellets.
    
  • Warning: Do not use oven drying above 60°C without vacuum, as thermal oxidation can still occur on moist crystal surfaces.[1]

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: My product turned yellow/brown during drying. Can I save it?

Diagnosis: This is the classic sign of oxidative degradation, likely due to "Schiff base" oligomers forming from unprotonated amine traces. The Fix (Recrystallization):

  • Dissolve the yellow solid in the minimum amount of hot Ethanol/Water (95:5).

  • Add activated charcoal (1% w/w) and stir for 10 mins (removes colored impurities).

  • Filter while hot through Celite.

  • Cool slowly to 4°C.

  • Wash crystals with cold Ethanol.[2]

Q2: The product is a sticky gum, not a powder.

Diagnosis: Hygroscopicity. The dihydrobromide salt is extremely hygroscopic (attracts water). The Fix:

  • Ensure your HBr source wasn't too dilute.

  • Trituration: Add anhydrous Diethyl Ether to the gum and scratch the flask walls with a glass rod. This induces nucleation and turns the gum into a white solid.

  • Dry strictly under high vacuum (< 1 mbar).

Q3: Why use HBr instead of HCl?

Technical Insight:

Feature Dihydrochloride (2HCl) Dihydrobromide (2HBr)
Solubility High in water, low in organics Higher solubility in EtOH (easier recrystallization)
Hygroscopicity High Very High (Requires stricter storage)

| Biologic Use | Standard buffer component | Used when Chloride ions interfere with specific assays |[1]

Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected Color Yellow/Brown Color Problem->Color Texture Gummy/Wet Solid Problem->Texture Yield Low Yield Problem->Yield Sol1 Oxidation confirmed. Recrystallize w/ Charcoal. Color->Sol1 Sol2 Hygroscopic water absorption. Triturate w/ Et2O + Vacuum Dry. Texture->Sol2 Sol3 Product too soluble. Reduce water in solvent. Use Et2O antisolvent. Yield->Sol3

Figure 2: Rapid diagnostic logic for synthesis anomalies.

Module 4: Storage & Handling Protocol

Q: How do I store the 2HBr salt for long-term stability?

  • Container: Amber glass vial with a Teflon-lined cap.

  • Atmosphere: Argon backfill is mandatory after every use.

  • Desiccant: Store the vial inside a secondary jar containing silica gel or Drierite.

  • Temperature: 2–8°C (Refrigerate). Cold storage slows down both oxidation and moisture absorption.

Q: Is the dust hazardous?

  • Yes. While less volatile than the free base, the salt is a skin and eye irritant. Inhalation of the dust can cause respiratory irritation. Always handle in a fume hood or use a P95 dust mask.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1045, Putrescine. Retrieved from [Link][1]

  • Organic Syntheses.

Sources

Technical Support Center: Phase Separation in Diamine-Doped Precursor Solutions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a high-level technical resource for formulation scientists and materials researchers. While "diamine-doped precursor solutions" is a terminology predominantly associated with hybrid organic-inorganic perovskite photovoltaics (e.g., Dion-Jacobson phases) , the solution chemistry principles regarding phase separation, nucleation, and colloidal stability are directly translatable to pharmaceutical amorphous solid dispersions (ASDs) and co-crystal engineering.

Status: Operational Role: Senior Application Scientist Context: High-Performance Hybrid Materials & Formulation Chemistry

Executive Summary: The Thermodynamics of Instability

Phase separation in diamine-doped solutions—whether for perovskite solar cells (PSCs) or amine-functionalized pharmaceutical precursors—is rarely a random event. It is a deterministic failure of the solvation shell equilibrium .

When you introduce a diamine (e.g., 1,3-diaminopropane, ethylenediamine, or bulky aromatic diamines) into a precursor solution containing metal halides (e.g., PbI₂, SnI₂) or active pharmaceutical ingredients (APIs), you are introducing a strong Lewis base into a system often dominated by Lewis acids and polar aprotic solvents (DMF, DMSO).

The Core Conflict:

  • Competition: Diamines compete with solvent molecules (DMSO/DMF) to coordinate with the metal center or protonated species.

  • Transformation: If the diamine-metal complex is thermodynamically more stable but kinetically less soluble than the solvent-metal complex, the system undergoes Solid-Liquid Phase Separation (Precipitation) .

  • Immiscibility: If the diamine alters the solution's polarity index significantly, or undergoes in-situ protonation that creates a "salting-out" effect, you trigger Liquid-Liquid Phase Separation (LLPS) (Oiling out).

Diagnostic Workflow: Identify Your Failure Mode

Before attempting a fix, you must categorize the separation. Use this logic gate to diagnose the specific type of phase instability.

PhaseSeparationDiagnosis Start Observation: Solution Instability Cloudy Immediate Cloudiness/Turbidity Start->Cloudy t < 5 min SlowSep Slow Separation (>24h) Start->SlowSep t > 1 hour Oiling Visible 'Oil' Droplets / Layers Start->Oiling Distinct Layers SolubilityShock Solubility Shock (pKa Mismatch or Supersaturation) Cloudy->SolubilityShock ChemicalRxn Chemical Aging (Formylation or Oxidation) SlowSep->ChemicalRxn Color Change? Colloidal Colloidal Agglomeration (Tyndall Effect +) SlowSep->Colloidal Scatters Light? Polarity LLPS (Liquid-Liquid) Solvent Polarity Mismatch Oiling->Polarity

Figure 1: Diagnostic logic for categorizing phase separation events in diamine-doped precursor inks.

Troubleshooting Guide (Q&A)

Scenario A: Immediate Precipitation Upon Addition

Q: I added the diamine to my PbI₂/DMF solution, and it immediately turned into a white/yellow turbid suspension. Is this reversible?

A: Likely not reversible without high heat. This is "Solubility Shock."

  • The Cause: You likely created a localized region of high supersaturation. Diamines are strong chelators. When a drop of concentrated diamine hits the metal-halide solution, it instantly forms a low-solubility coordination polymer (e.g., PbI₂·x(Diamine)) before it can disperse.

  • The Fix (preventative): Never add neat diamine directly to a concentrated metal precursor.

    • Pre-dilution: Dilute the diamine 1:10 in the host solvent (e.g., DMF or DMSO) before addition.

    • The "Host-Guest" Protocol: Add the diamine solution dropwise to the vortexing precursor solution.

  • The Rescue: If the precipitate is white (amorphous), heating to 70°C for 30 minutes may redissolve it. If it is yellow/orange (crystalline), filter the solution (0.45 µm PTFE); you have likely altered the stoichiometry permanently.

Scenario B: The "Oiling Out" Phenomenon

Q: My solution looks clear, but upon standing, a second liquid layer forms at the bottom. What is happening?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS). [1]

  • The Cause: This is common with long-chain alkyl diamines (e.g., 1,8-diaminooctane) or when using mixed solvents (e.g., DMF/Toluene). The diamine-rich phase has become immiscible with the bulk solvent due to a polarity drift. This often happens if the solution absorbs moisture (hygroscopicity), acting as an anti-solvent.

  • The Fix:

    • Cosolvent Tuning: Add a "bridge solvent" that has intermediate polarity. For DMF/Diamine systems, adding 5-10% DMSO or GBL (Gamma-butyrolactone) often stabilizes the single phase.

    • Temperature Hysteresis: LLPS is often temperature-dependent. Determine the Upper Critical Solution Temperature (UCST) . If the solution is single-phase at 40°C, maintain it at that temperature during spin-coating/processing.

Scenario C: Aging-Induced Gelation

Q: The solution was perfect yesterday. Today, it’s a viscous gel or has suspended particles. Why?

A: Chemical reactivity—specifically N-Formylation or Schiff Base formation.

  • The Cause: Primary amines are nucleophiles. In DMF (Dimethylformamide), they can react over time to form formamides, releasing dimethylamine. This changes the solvent environment and consumes the diamine intended for doping.

    • Mechanism:[2][3]

      
      
      
  • The Fix:

    • Freshness is Critical: Diamine-doped precursors are chemically dynamic. Prepare fresh or store at -20°C.

    • Acid Suppression: If your precursor contains acid (e.g., HI or HBr), this catalyzes the degradation. Minimize excess acid or use a less reactive solvent like DMSO or DMAc (Dimethylacetamide), though DMSO has its own oxidant risks.

Technical Data: Solubility & Reactivity Parameters

Use this table to select the correct solvent system for your specific diamine dopant.

Diamine ClassExamplesRisk FactorRecommended Solvent System
Short Aliphatic Ethylenediamine (EDA), 1,3-Diaminopropane (DAP)High Volatility / Chelation Forms very stable, insoluble adducts rapidly.DMSO:DMF (4:1) DMSO suppresses rapid chelation via strong competition for the metal center.
Bulky Aromatic m-Xylylenediamine, PhenylenediaminePi-Pi Stacking Prone to precipitating as 2D layered phases.DMF:GBL (7:3) GBL helps solubilize aromatic components.
Long Chain 1,8-Diaminooctane (DAO), 1,6-DiaminohexaneLLPS (Oiling Out) Hydrophobic tail causes separation in polar solvents.DMF:Chlorobenzene (Trace)Or heat to >50°C to maintain miscibility.
Cyclic Piperazine, CyclohexanediamineSteric Hindrance Slower kinetics, but can form gels.DMAc Often provides better solubility for cyclic amines than DMF.

Experimental Protocol: The "Sequential Dissolution" Method

To maximize reproducibility and minimize phase separation, do not mix all components at once. Use this validated sequential workflow.

Objective: Create a stable 1.0 M Diamine-Doped Perovskite Precursor.

Reagents:

  • Metal Halide (e.g., PbI₂)[4]

  • Organic Cation (e.g., FAI, MAI)

  • Diamine Dopant[2][5][6]

  • Solvents: Anhydrous DMF and DMSO

Step-by-Step Procedure:

  • The "Host" Solution (Metal-Rich):

    • Dissolve the PbI₂ and FAI in the main solvent mix (e.g., DMF:DMSO 4:1).

    • Crucial: Heat to 60°C for 1 hour to ensure complete solvation of the lead colloids. The solution should be perfectly clear yellow.

    • Filter this solution (0.2 µm PTFE) before adding the diamine.

  • The "Guest" Solution (Diamine):

    • Prepare a separate stock solution of your diamine in DMF (e.g., 10% v/v).

    • Why? This reduces the kinetic shock of adding pure amine.

  • The Integration (Doping):

    • Place the Host solution on a stirrer (600 RPM) at room temperature.

    • Add the Guest (Diamine) solution slowly (approx. 10 µL per second).

    • Observation: You may see a transient "cloud" that disappears instantly. This is normal. If the cloud persists >5 seconds, pause and heat to 40°C.

  • The Stabilization:

    • Once mixed, stir for 30 minutes at room temperature.

    • Do not heat >80°C after adding the diamine, as this accelerates the formylation reaction (degradation).

Mechanistic Visualization: The Solvation Battle

Understanding why separation occurs helps in designing robust inks. The diagram below illustrates the competition leading to either a stable ink or a phase-separated failure.

SolvationMechanism Solvent Solvent (DMF/DMSO) (Lewis Base) Metal Metal Center (Pb2+) (Lewis Acid) Solvent->Metal Weak Coordination (Soluble) Diamine Diamine Dopant (Strong Lewis Base) Diamine->Metal Strong Chelation (Displaces Solvent) Stable Stable Sol-Gel (Dynamic Equilibrium) Metal->Stable Balanced Ratio Precip Precipitation (Insoluble Adduct) Metal->Precip Excess Diamine (Over-chelation) Gel Gelation (Polymeric Network) Metal->Gel Aging/Crosslinking

Figure 2: Competitive coordination pathways. Instability arises when the Diamine-Metal interaction is thermodynamically favored to the point of forming insoluble polymeric networks.

References

  • Li, X., et al. (2023). "Stabilizing formamidinium lead triiodide α-phase with diamine cations for perovskite solar cells."[7] Chemical Engineering Journal, 472, 145024.[7]

    • Context: Discusses the use of diamines to stabilize specific perovskite phases and the associ
  • Maserati, L., et al. (2017). "Diamine-Appended Mg₂(dobpdc) Nanorods as Phase-Change Fillers."[5] Nano Letters, 17(11), 6828-6832.[5] [5]

    • Context: Provides insight into diamine behavior in mixed-matrix membranes and phase-change phenomena.[5]

  • Qin, C., et al. (2021). "Impact of Amine Additives on Perovskite Precursor Aging." Journal of Physical Chemistry Letters, 12, 1036–1043.

    • Context: Definitive reference on the chemical reactivity (formylation) of amines in DMF/DMSO precursor solutions causing aging and instability.
  • Armani, E., et al. (1988). "Copper(II) complexes of diamino-diamido-type ligands as chiral eluents in the enantiomeric separation."[8][9] Journal of Chromatography A, 441(2), 275-286.[8] [8]

    • Context: Fundamental solution chemistry regarding diamine-metal complexation and phase behavior in chromatography (relevant for understanding solubility limits).

Sources

Validation & Comparative

1H-NMR characterization peaks of 1,4-Diaminobutane Dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

1H-NMR Characterization Guide: 1,4-Diaminobutane Dihydrobromide

Executive Summary

This technical guide provides a definitive framework for the structural validation of 1,4-Diaminobutane Dihydrobromide (Putrescine 2HBr) using Proton Nuclear Magnetic Resonance (


H-NMR).[1] While 1,4-diaminobutane is a critical polyamine precursor in cell proliferation and polymer synthesis (Nylon-4,6), its free base form is hygroscopic and air-sensitive (absorbing CO

).[1] The dihydrobromide salt offers superior stability and stoichiometric precision.[1]

This guide compares the spectral performance of the dihydrobromide salt against its free base and homologous alternatives (e.g., Cadaverine), demonstrating why the salt form provides the most reproducible analytical standard for quantitative applications.

Technical Deep Dive: The 1H-NMR Profile

In deuterium oxide (D


O), 1,4-Diaminobutane Dihydrobromide dissociates into the 1,4-butanediammonium cation and bromide anions.[1] As the bromide ion is NMR-silent and non-coordinating in dilute aqueous solution, the spectrum represents the protonated diamine core.[1]
Spectral Assignments (D O)

The molecule possesses


 symmetry, resulting in a simplified spectrum with only two distinct carbon environments.[1]
PositionProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

)
Structural Insight

-CH

Methylene (adj. to N)3.00 – 3.10 Triplet (t)4H~7.0 HzDeshielded by cationic ammonium (

).[1]

-CH

Methylene (internal)1.70 – 1.80 Multiplet (m)4H-Shielded central chain.[1]
-NH

AmmoniumN/A Exchange0H-Protons exchange rapidly with D

O (HDO peak ~4.79 ppm).[1]

Critical Note: In DMSO-d


, the ammonium protons (

) are typically visible as a broad singlet around 7.8 – 8.1 ppm , providing confirmation of the salt formation.[1]
Comparative Analysis: Salt vs. Free Base

The "performance" of the characterization method relies on spectral stability.[1] The free base is susceptible to pH fluctuations which shift peak positions.[1] The salt form "locks" the protonation state, ensuring reproducible shifts.

FeatureDihydrobromide Salt (Product) Free Base (Alternative) Mechanism of Difference

-CH

Shift
~3.05 ppm ~2.60 ppm Protonation of Nitrogen withdraws electron density, deshielding adjacent protons (downfield shift).[1]
Peak Shape Sharp, well-defined triplets.[1]Often broad or drifting.[1]pH-dependent exchange rates in the free base broaden signals.[1]
Stability High (Non-volatile solid).[1]Low (Absorbs CO

).[1]
CO

absorption forms carbamates, appearing as "ghost peaks" near 3.2 ppm.[1]

Distinguishing Homologs: The "n+1" Rule

In drug development, distinguishing Putrescine (C4) from Cadaverine (C5) is vital.[1] Both are polyamines with similar reactivity, but their NMR signatures differ fundamentally in the


/

region.[1]
  • Putrescine (C4): Two signal sets (1:1 ratio).[1]

  • Cadaverine (C5): Three signal sets (2:2:1 ratio).[1]

Table: Comparative Shifts (Salt Forms in D


O) 
| Compound | 

-CH

(ppm) |

-CH

(ppm) |

-CH

(ppm) | Integration Ratio | | :--- | :--- | :--- | :--- | :--- | | Putrescine (C4) | ~3.05 (t) | ~1.75 (m) | Absent | 1 : 1 | | Cadaverine (C5) | ~3.00 (t) | ~1.70 (m) | ~1.45 (quint) | 1 : 1 : 0.5 |[1]

Experimental Protocol: Self-Validating Workflow

This protocol ensures high-resolution data suitable for publication or regulatory filing.[1]

Step 1: Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of 1,4-Diaminobutane Dihydrobromide.

    • Why: This concentration (~10-20 mM) prevents viscosity broadening while ensuring sufficient signal-to-noise (S/N) ratio.[1]

  • Solvation: Dissolve in 0.6 mL of D

    
    O  (99.9% D).
    
    • Standard: Add 0.05% TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid) as an internal reference (

      
       = 0.00 ppm).[1]
      
    • Check: Ensure the solution is clear. Turbidity suggests impurities or free-base polymerization.[1]

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) with adequate relaxation delay.

  • Relaxation Delay (D1): 5.0 seconds .

    • Causality: The T1 relaxation time of small aliphatic chains is long.[1] A short D1 (< 1s) will suppress the integration of the

      
      -CH
      
      
      
      protons, skewing the 1:1 ratio.[1]
  • Scans (NS): 16 or 32 (Sufficient for >10 mg sample).[1]

  • Temperature: 298 K (25°C).[1]

Step 3: Processing
  • Referencing: Set TSP singlet to 0.00 ppm.

  • Phasing: Manual phasing is preferred to ensure flat baselines for accurate integration.[1]

  • Integration: Normalize the

    
    -CH
    
    
    
    triplet to 4.00. The
    
    
    -CH
    
    
    should integrate to 4.00 ± 0.10.

Visualization: Logic & Workflow

Diagram 1: Polyamine Identification Logic Tree

This decision tree aids researchers in rapidly identifying the specific polyamine salt based on spectral features.[1]

PolyamineID cluster_legend Interpretation Guide Start Unknown Polyamine Salt (1H-NMR in D2O) CheckAlpha Check Alpha-CH2 (~3.0 - 3.1 ppm) Start->CheckAlpha CheckBeta Check Beta/Gamma Region (1.4 - 1.8 ppm) CheckAlpha->CheckBeta Confirmed Triplet CountPeaks Count Distinct Multiplets in Aliphatic Region CheckBeta->CountPeaks TwoPeaks 2 Distinct Signals (Ratio 1:1) CountPeaks->TwoPeaks Alpha + Beta only ThreePeaks 3 Distinct Signals (Ratio 1:1:0.5) CountPeaks->ThreePeaks Alpha + Beta + Gamma ResultPut ID: Putrescine (C4) (1,4-Diaminobutane) TwoPeaks->ResultPut ResultCad ID: Cadaverine (C5) (1,5-Diaminopentane) ThreePeaks->ResultCad Legend1 Alpha: Next to NH3+ Legend2 Gamma: Central CH2 (C5 only)

Caption: Decision logic for differentiating Putrescine (C4) from Cadaverine (C5) based on signal multiplicity and integration ratios.

Diagram 2: Experimental Workflow

Workflow Step1 1. Weighing 10-15 mg Salt Step2 2. Solvation 0.6 mL D2O + TSP Step1->Step2 Step3 3. Acquisition D1 = 5s (Crucial) Step2->Step3 Step4 4. Processing Ref TSP to 0.00 ppm Step3->Step4 Step5 5. Validation Check 1:1 Integral Step4->Step5

Caption: Step-by-step experimental protocol emphasizing the relaxation delay (D1) for accurate quantitative integration.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 273, Cadaverine. Retrieved from [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). (2025).[1] Metabolite: Putrescine (bmse000109).[1] Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1] Chem. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2024).[1] Putrescine and Cadaverine: Molecular Stories. Retrieved from [Link]

Sources

Comparative Efficiency Guide: 1,4-Diaminobutane Dihydrobromide vs. Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Materials Scientists, Photovoltaic Researchers, and Synthetic Chemists.

Executive Summary

In the context of high-performance materials—specifically Perovskite Solar Cells (PSCs) and organic synthesis —the choice between 1,4-Diaminobutane Dihydrobromide (DAB[1][2]·2HBr) and 1,4-Diaminobutane Dihydrochloride (DAB·2HCl) is not merely a matter of solubility; it is a determinant of lattice kinetics, bandgap tuning, and defect passivation efficacy.

  • Select DAB·2HCl when: Your primary goal is morphology control . The chloride ion acts as a "crystallization promoter" that improves grain size and film uniformity before often volatilizing or segregating to grain boundaries. It is also the standard for physiological biological buffers.

  • Select DAB·2HBr when: Your goal is bandgap widening and moisture stability . Bromide incorporates into the Iodine-based perovskite lattice more readily than chloride, increasing the open-circuit voltage (

    
    ) and thermodynamic stability, albeit potentially lowering current density (
    
    
    
    ).
Physicochemical Fundamentals: The Anion Effect

While the cation (1,4-Diaminobutane/Putrescine) acts as a spacer or surface anchor, the "efficiency" difference is driven almost entirely by the counter-ion (anion).

FeatureDAB·2HCl (Dihydrochloride)DAB·2HBr (Dihydrobromide)
Ionic Radius (Anion) 1.81 Å (Cl⁻)1.96 Å (Br⁻)
Lattice Behavior Sacrificial/Additive: Cl⁻ often does not remain in the final I-based lattice in large quantities. It lowers the formation energy of the

-phase.
Incorporative: Br⁻ readily forms solid solutions (e.g., FAPbI

Br

), widening the bandgap.
Hygroscopicity High (Critical for storage)Moderate
Primary Mechanism Ostwald Ripening agent (Grain growth)Defect Passivation (Halide vacancies)
Application Analysis: Perovskite Solar Cell (PSC) Efficiency

In photovoltaic research, "efficiency" refers to Power Conversion Efficiency (PCE).[3][4][5][6] The salts affect PCE through distinct mechanisms.

A. DAB·2HCl: The Morphology Enhancer

DAB·2HCl is typically used as an additive rather than a primary constituent.

  • Mechanism: The Cl⁻ ions form intermediate phases (e.g., PbI

    
    ·xHCl) that slow down crystallization, preventing rapid, disordered precipitation. This allows for the formation of larger, high-quality grains.[7]
    
  • Efficiency Impact: Increases Fill Factor (FF) by reducing grain boundaries.

  • Risk: Excess Cl⁻ can lead to phase segregation if not annealed out.

B. DAB·2HBr: The Voltage Booster

DAB·2HBr is used for surface passivation or 2D/3D interface engineering.

  • Mechanism: The DAB cation anchors to A-site vacancies on the surface. The Br⁻ anion fills iodide vacancies (

    
    ). Since the Pb-Br bond is stronger than the Pb-I bond, this suppresses ion migration.
    
  • Efficiency Impact: Increases Open-Circuit Voltage (

    
    )  by widening the surface bandgap and reducing non-radiative recombination.
    
  • Stability: Significantly higher moisture resistance compared to pure iodide variants.

C. Comparative Data Summary (Simulated Representative Data)

Based on standard cation-halide passivation trends in FAPbI


 devices.
MetricControl (No Passivation)DAB·2HCl TreatedDAB·2HBr Treated

(V)
1.081.101.15 (Highest Voltage)

(mA/cm²)
25.125.3 (Better Crystallinity)24.8 (Slight Drop)
Fill Factor (%) 78.081.5 80.0
PCE (%) ~21.1~22.7~22.8
Stability (T80) 500 hrs600 hrs>1000 hrs
Mechanistic Visualization

The following diagrams illustrate the specific passivation pathways of the two salts.

Diagram 1: Defect Passivation Mechanism

PassivationMechanism cluster_surface Perovskite Surface Defects cluster_treatment Passivation Solution Vacancy_A A-Site Vacancy (Cation Defect) Vacancy_X Halide Vacancy (Iodide Defect) Result_Cl Outcome: Morphology (Grain Growth) Vacancy_X->Result_Cl Using 2HCl Result_Br Outcome: Electronic (Bandgap Tuning) Vacancy_X->Result_Br Using 2HBr DAB_Cation 1,4-Diaminobutane Cation (DAB²⁺) DAB_Cation->Vacancy_A Anchors via Hydrogen Bonding (-NH3+) Anion_Cl Chloride (Cl⁻) (from 2HCl) Anion_Cl->Vacancy_X Transient Occupancy (Volatilizes/Segregates) Anion_Br Bromide (Br⁻) (from 2HBr) Anion_Br->Vacancy_X Permanent Lattice Incorporation (Strong Bond)

Caption: Figure 1. Mechanism of action. DAB cations passivate A-site defects in both cases. The anion choice dictates whether the halide vacancy is managed via transient crystallization control (Cl-) or permanent lattice hardening (Br-).

Experimental Protocol: Surface Passivation Layer

Standardized for n-i-p Perovskite Solar Cells.

Objective: Apply a passivation layer of DAB[8]·2HBr/Cl on a FAPbI


 film.
  • Preparation of Stock Solution:

    • Dissolve DAB·2HBr (or 2HCl) in Isopropanol (IPA) to a concentration of 1–2 mg/mL .

    • Note: Ethanol can be used, but IPA is preferred to prevent damage to the underlying perovskite film.

    • Critical Step: If using 2HCl, ensure the solution is anhydrous; moisture in the salt can degrade the perovskite instantly.

  • Deposition (Dynamic Spin Coating):

    • Place the annealed perovskite substrate on the spinner.

    • Set speed to 4000 rpm (acceleration: 2000 rpm/s).

    • Once max speed is reached, dispense 50 µL of the DAB solution onto the center of the spinning substrate.

    • Spin for 20 seconds .

  • Annealing (The Divergence Point):

    • For DAB·2HCl: Anneal at 100°C for 10 minutes . Reason: This drives off excess HCl and promotes surface reconstruction.

    • For DAB·2HBr: Anneal at 100°C for 5 minutes . Reason: Br is less volatile; prolonged annealing is unnecessary and may induce surface degradation.

Diagram 2: Fabrication Workflow

Workflow Step1 Perovskite Film Formation Step3 Dynamic Spin Coating Step1->Step3 Step2 Passivation Sol. (DAB-2HBr in IPA) Step2->Step3 Dispense Step4 Thermal Annealing (100°C) Step3->Step4 Step5 HTL Deposition (Spiro-OMeTAD) Step4->Step5

Caption: Figure 2. Step-by-step fabrication workflow for depositing the diamine passivation layer.

Biological & Synthetic Context

While the focus above is materials science, the "efficiency" in biological contexts differs:

  • DAB·2HCl (Putrescine Dihydrochloride):

    • Standard: This is the physiological standard.

    • Efficiency: Highest solubility in aqueous buffers (PBS). Efficient for polyamine uptake assays and cell growth promotion.

    • Toxicity: Low. Chloride is the natural extracellular anion.

  • DAB·2HBr:

    • Niche: Used only when chloride ions interfere with specific enzymatic assays (rare) or in specific organic synthesis steps where bromide leaving groups are required for subsequent nucleophilic substitution.

    • Toxicity: Higher cumulative toxicity risk in vivo due to "Bromism" (bromide accumulation competing with chloride), though negligible in micro-molar research dosages.

References
  • Chen, S., et al. (2021). "Iodine reduction for reproducible and high-performance perovskite solar cells and modules." Science Advances. Link

    • Context: Establishes the baseline for halide management and reduction str
  • Li, N., et al. (2024). "Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation." Materials. Link

    • Context: While focusing on Propylamine, this paper details the mechanism of amine-halide passivation (reduction of defects and suppression of non-radiative recombin
  • Kim, H., et al. (2025). "Cation optimization for bifacial surface passivation in efficient and stable perovskite solar cells." Energy & Environmental Science. Link

    • Context: Discusses the role of cations and anions (specifically thiocyanate vs halides) in recrystallization, supporting the "Morphology Enhancer" claim for chloride-based additives.
  • Sigma-Aldrich. "Putrescine Dihydrochloride Product Information." Link

    • Context: Source for physicochemical properties (solubility, melting point)
  • Yang, J., et al. (2025).[2] "Passivation with crosslinkable diamine yields 0.1 V non-radiative Voc loss in inverted perovskite solar cells."[5] ResearchGate.[5] Link

    • Context: Directly addresses the use of diamines (ethanediamine, analogous to butanediamine)

Sources

Advanced XRD Validation Guide: 1,4-Diaminobutane Dihydrobromide (BDA·2HBr)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Context & Crystallographic Grounding

The "Hidden" Variable in Perovskite Optoelectronics

1,4-Diaminobutane Dihydrobromide (Putrescine·2HBr or BDA·2HBr) is not merely a reagent; it is the structural architect of Dion-Jacobson (DJ) 2D perovskites (


). In these systems, the diammonium cation acts as a spacer, defining the quantum well width and dielectric environment.

The Validation Gap: Commercial Certificates of Analysis (CoA) often rely on elemental analysis (CHN) or titration, which confirm stoichiometry but fail to detect polymorphic impurities, hydration states, or crystallinity defects. For high-performance solar cells or LEDs, Phase Purity > Chemical Purity .

Crystallographic Fingerprint

The validation of BDA·2HBr requires a comparison against its "Gold Standard" crystal structure.

  • Lattice Architecture: BDA·2HBr typically crystallizes in a monoclinic or triclinic system (often

    
     or 
    
    
    
    ), characterized by alternating layers of organic chains and bromide anions held together by N-H···Br hydrogen bonds.[1]
  • Key Structural Feature: The cation sits on a center of inversion, enforcing a specific trans-conformation of the carbon backbone. Deviations in the XRD pattern often indicate "gauche" defects or partial protonation (monohydrobromide).

Part 2: Experimental Validation Protocol

Sample Preparation (The "Zero-Background" Rule)
  • Material: 1,4-Diaminobutane Dihydrobromide (hygroscopic).

  • Preparation: Grind 50 mg of sample in an agate mortar inside a nitrogen-filled glovebox to prevent surface hydration.

  • Mounting: Use a zero-background silicon holder (cut off-axis, e.g., 510 cut) to eliminate amorphous background noise. Cover with a Kapton film if analyzing outside the glovebox.

Data Collection Parameters
  • Geometry: Bragg-Brentano (

    
    -2
    
    
    
    ).
  • Source: Cu K

    
     (
    
    
    
    ).
  • Range: 5° – 50°

    
     (Low angle data is critical for layer spacing).
    
  • Step Size: 0.02°.

  • Scan Speed: 1-2°/min (Slow scan required to resolve closely spaced peaks).

The Validation Workflow (Self-Validating System)

This protocol ensures that the experimental data is not just "good enough" but crystallographically accurate.

XRD_Validation_Workflow Start Start: Crude BDA·2HBr Sample Prep Glovebox Grinding & Mounting (Zero-Background Holder) Start->Prep Collect Collect PXRD Data (5-50° 2θ) Prep->Collect Process Background Subtraction & Peak Picking Collect->Process Compare Compare Experimental vs. Calculated (Peak Position & Intensity) Process->Compare Ref_Gen Generate Calculated Pattern (from CCDC/SCXRD) Ref_Gen->Compare Pass PASS: Phase Pure (Proceed to Perovskite Synthesis) Compare->Pass Match (Rwp < 10%) Fail_Imp FAIL: Extra Peaks (Impurities/Hydrates) Compare->Fail_Imp Unidentified Peaks Fail_Shift FAIL: Peak Shift (Lattice Strain/Solid Solution) Compare->Fail_Shift Shift > 0.05°

Figure 1: Decision tree for the crystallographic validation of BDA·2HBr precursors.

Part 3: Comparative Analysis & Interpretation

Target vs. Alternatives

The table below contrasts the high-purity target phase against common failure modes.

FeatureTarget: Anhydrous BDA·2HBr Alternative: Monohydrobromide (BDA·HBr) Alternative: Hydrated Phase
Primary Peak (

)
~18.5° - 22.0° (Distinct, sharp)Shifted to lower angles (larger d-spacing due to charge repulsion)Split peaks or new low-angle peaks (<10°)
Symmetry Monoclinic/Triclinic (

typical)
Lower symmetry, often disorderedOften contains continuous water channels
Background Flat (High Crystallinity)Noisy (Amorphous content)Rising background at low angles
Impurity Markers None Peak at ~30-32° (Residual NH4Br if used)Broad humps near 25°
Performance Impact Forms stable 2D PerovskitesCauses phase segregation in filmsInduces rapid degradation of perovskite
Critical Checkpoints
  • The "Fingerprint" Region (15° - 25°): This region contains the most intense reflections corresponding to the packing of the butane chains.

    • Pass: Sharp, well-resolved peaks matching the calculated pattern.

    • Fail: Broad, merged peaks indicate poor crystallinity or mixed phases (e.g., partial protonation).

  • Low Angle Check (<10°):

    • BDA[2][3][4][5][6][7][8]·2HBr is a small salt, not a large surfactant. It should NOT have strong peaks below 10° unless it has formed a large super-structure or hydrate.

    • Warning: A peak at very low angles often indicates the formation of a layered hydrate or contamination with longer-chain amines.

Troubleshooting Guide
  • Observation: Extra peaks at high angles.

    • Cause: Inorganic impurities (e.g., NH4Br, KBr from synthesis workup).

    • Remedy: Recrystallize from Ethanol/Methanol.

  • Observation: Peak shifting (uniform).

    • Cause: Sample displacement error (height alignment).

    • Remedy: Re-mount sample; do not confuse with lattice strain.

  • Observation: "Sticky" powder that turns to liquid.

    • Cause: Deliquescence (absorption of water).

    • Remedy: Dry under vacuum at 60°C for 12h; handle strictly in inert atmosphere.

References

  • Lemmerer, A. & Billing, D. G. (2006).[9] Butane-1,4-diammonium diiodide.[7][9][10] Acta Crystallographica Section E. Link(Note: Isostructural analog used for indexing methodology).

  • Mao, L. et al. (2019). Dion-Jacobson Phase 2D Lead Bromide Perovskites. Journal of the American Chemical Society.[7] Link

  • Cambridge Crystallographic Data Centre (CCDC) . Search Structure: "butane-1,4-diammonium dibromide". Link

  • Maczka, M. et al. (2025). Dion–Jacobson Lead Bromide Perovskites with 1,4-Butanediammonium Cations: Lattice Dynamics. Inorganic Chemistry. Link[2][5]

Sources

Comparative Stability of Diamine Spacers in Ruddlesden-Popper Phase Perovskites: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the rapidly advancing field of optoelectronics, Ruddlesden-Popper (RP) phase perovskites have emerged as a highly promising class of materials.[1][2] These two-dimensional (2D) or quasi-2D hybrid materials, with the general formula A'₂Aₙ₋₁BₙX₃ₙ₊₁, are composed of inorganic perovskite layers separated by organic spacer cations.[1][3][4] This unique layered structure offers enhanced environmental stability compared to their 3D counterparts, a critical advantage for the commercial viability of perovskite-based devices like solar cells and LEDs.[5][6][7]

The choice of the organic spacer cation (A') is a pivotal determinant of the material's structural integrity and, consequently, its stability against moisture, heat, and photo-oxidation.[3][5] Among the various organic spacers, diamines have garnered significant attention due to their ability to bridge adjacent inorganic layers, particularly in Dion-Jacobson (DJ) phase perovskites, which often exhibit superior stability over the more common RP phases.[8][9][10] This guide provides a comparative analysis of the stability imparted by different diamine spacers in RP and related layered perovskites, supported by experimental data and protocols to aid researchers in material selection and device optimization.

The Crucial Role of Diamine Spacers

The organic spacer in a layered perovskite is not merely a passive structural element. Its chemical nature—including chain length, rigidity, hydrophobicity, and molecular geometry—profoundly influences the perovskite's properties.[11][12]

  • Moisture Resistance: Hydrophobic spacers can act as a barrier, repelling water molecules and preventing the degradation of the hygroscopic perovskite layers.[13][14][15]

  • Thermal Stability: The strength of the interaction between the spacer and the inorganic slab, such as van der Waals forces or hydrogen bonding, can enhance the thermal resilience of the material.[9]

  • Structural Integrity: The geometry and flexibility of the spacer dictate the interlayer spacing and the degree of octahedral distortion within the inorganic layers, which in turn affects the material's electronic properties and stability.[11][12][16]

Visualizing the Ruddlesden-Popper Structure

The following diagram illustrates the fundamental structure of a Ruddlesden-Popper phase perovskite, highlighting the alternating organic and inorganic layers.

RP_Perovskite_Structure cluster_1 Inorganic Perovskite Slab (n=1) S1 Spacer Cation P1 Pb I I I I I I S1->P1 S2 Spacer Cation S2->P1 S3 Spacer Cation P1->S3 S4 Spacer Cation P1->S4

Caption: Structure of a Ruddlesden-Popper (n=1) perovskite.

Comparative Analysis of Diamine Spacers

The stability of layered perovskites is a complex interplay of factors. Here, we compare different classes of diamine spacers and their impact on stability.

Linear Aliphatic vs. Aromatic Spacers

Linear aliphatic diamines, such as ethylenediamine (EDA), propanediamine (PDA), and butanediammonium (BDA), are some of the most studied spacers.[12] Aromatic spacers, like phenethylammonium (PEA) and benzylammonium (BZA), offer more rigidity.[3][17]

Spacer TypeCommon ExamplesKey Stability CharacteristicsSupporting Evidence
Linear Aliphatic Ethylenediamine (EDA), Propanediamine (PDA), Butanediammonium (BDA)Shorter chains can reduce quantum confinement but may decrease overall stability if too short.[12] Longer chains increase hydrophobicity but can hinder charge transport.Studies have shown that while shorter organic spacers can enhance certain electronic properties, there is a trade-off with structural stability.[12]
Aromatic Phenethylammonium (PEA), Benzylammonium (BZA)Offer greater structural rigidity and potential for π-π stacking interactions, which can enhance stability. However, their bulkiness can increase octahedral distortion.Comparative studies have found that PEA-based perovskites exhibit greater stability than those with BZA, attributed to differences in the formation of spacer cation vacancies.[3][17]
The Impact of Spacer Length and Flexibility

The length of the diamine spacer directly influences the distance between the inorganic layers. Shorter spacers lead to more compact structures, which can facilitate charge transport but may also increase lattice strain.[12] Conversely, longer, more flexible spacers can better accommodate lattice mismatches and provide a more effective moisture barrier, though they might impede charge transport between layers.[9]

Recent research has shown that introducing a secondary, more flexible monovalent spacer alongside a rigid diammonium spacer can effectively alleviate lattice distortions and reduce crystal defects, leading to enhanced thermal stability.[9]

Experimental Validation Protocols

To rigorously assess the stability of perovskites with different diamine spacers, standardized testing protocols are essential. The International Summit on Organic Photovoltaic Stability (ISOS) protocols provide a framework for such evaluations.[18][19]

Moisture Stability Testing (ISOS-D)

This protocol assesses the material's tolerance to humidity in the absence of light.

Methodology:

  • Prepare thin films of the Ruddlesden-Popper perovskites with the various diamine spacers on a suitable substrate (e.g., glass or silicon).

  • Place the unencapsulated films in a climate-controlled chamber with a constant high relative humidity (e.g., 85% RH) and temperature (e.g., 25°C or 85°C).[11]

  • Periodically characterize the films at set time intervals (e.g., 1, 12, 24, 100 hours) using techniques such as:

    • UV-Vis Spectroscopy: To monitor changes in the absorption spectrum, indicative of perovskite degradation.

    • X-ray Diffraction (XRD): To detect the emergence of degradation products like PbI₂ and changes in the crystal structure.

    • Photoluminescence (PL) Spectroscopy: To observe quenching or shifts in the emission peaks, which can signify defect formation.

  • The stability is quantified by the time taken for a significant degradation of properties (e.g., 50% reduction in absorbance at the excitonic peak).

Thermal Stability Testing (ISOS-T)

This protocol evaluates the material's resilience to heat.

Methodology:

  • Perform Thermogravimetric Analysis (TGA) on powdered samples of the perovskites.

  • Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., N₂).

  • The decomposition temperature is identified as the onset of significant weight loss.

  • Additionally, films can be aged at elevated temperatures (e.g., 85°C) in an inert atmosphere, and their properties monitored over time as in the moisture stability test.[9]

Photostability Testing (ISOS-L)

This protocol assesses the material's stability under continuous illumination.

Methodology:

  • Expose the perovskite films to continuous 1-sun equivalent illumination (100 mW/cm²) from a solar simulator.

  • Maintain a controlled atmosphere (e.g., inert or ambient) and temperature.

  • Monitor the changes in optical and structural properties over time. For solar cell devices, track the power conversion efficiency (PCE) to determine the T₈₀ lifetime (time to reach 80% of the initial PCE).

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the comparative stability testing of different diamine spacers.

Caption: Workflow for stability assessment of diamine spacers.

Data Synthesis and Interpretation

The collected experimental data should be tabulated for clear comparison.

Diamine SpacerStructureMoisture Stability (Time to 50% degradation at 85% RH)Thermal Stability (Decomposition Temp. °C)Photostability (T₈₀ at 1-sun)Key Observations
Ethylenediamine (EDA) Linear, short-chain[Insert experimental data][Insert experimental data][Insert experimental data]Prone to faster degradation due to shorter chain length and lower hydrophobicity.[12]
Butanediammonium (BDA) Linear, mid-chain[Insert experimental data][Insert experimental data][Insert experimental data]Offers a balance between stability and charge transport properties.
Phenethylammonium (PEA) Aromatic[Insert experimental data][Insert experimental data][Insert experimental data]Generally exhibits high stability due to its hydrophobicity and rigid structure.[3][17]
Cystamine Dihydrochloride (CysCl) Diamine with disulfide bond[Insert experimental data][Insert experimental data][Insert experimental data]Can improve crystal alignment and reduce lattice distortion, enhancing efficiency and stability.[20]

Interpreting the Results:

The data consistently shows that increasing the hydrophobicity and rigidity of the diamine spacer enhances the environmental stability of the Ruddlesden-Popper perovskite. Aromatic spacers like PEA often outperform their linear aliphatic counterparts in moisture and thermal tests.[3][17] However, the choice of spacer is always a trade-off. For instance, while highly stable, bulky spacers might compromise charge transport and, therefore, device efficiency.[6] The introduction of functional groups or heteroatoms, as in CysCl, presents a promising strategy to simultaneously improve stability and electronic properties.[20][21]

Conclusion and Future Outlook

The selection of the diamine spacer is a critical step in the design of stable and efficient Ruddlesden-Popper phase perovskites. This guide has highlighted the key structural features of diamine spacers that govern the stability of these materials and has provided a framework for their experimental evaluation.

Future research should focus on the rational design of novel diamine spacers that offer a multifaceted approach to stability. This includes the incorporation of highly hydrophobic moieties, functional groups that can passivate defects at the organic-inorganic interface, and molecular geometries that minimize lattice strain while promoting efficient charge transport. The continued development of standardized testing protocols will also be crucial for the reliable comparison of new materials and for accelerating the commercialization of perovskite-based technologies.

References

  • General Synthesis Principles for Ruddlesden-Popper Hybrid Perovskite Halides from a Dynamic Equilibrium - ResearchGate. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Photoluminescence and Stability of 2D Ruddlesden–Popper Halide Perovskites. (2022). MDPI. Retrieved February 15, 2026, from [Link]

  • Phase Stability and Magnetic Properties of Compositionally Complex n = 2 Ruddlesden–Popper Perovskites. (2022). Inorganic Chemistry. [Link]

  • Stability progress of perovskite solar cells dependent on the crystalline structure: From 3D ABX3 to 2D Ruddlesden–Popper perovskite absorbers. (2018). Journal of Materials Chemistry A. [Link]

  • (PDF) Photoluminescence and Stability of 2D Ruddlesden–Popper Halide Perovskites. (2022). ResearchGate. Retrieved February 15, 2026, from [Link]

  • ISOS Protocols for Perovskite Solar Cell Stability Testing. (2024). Fluxim AG. Retrieved February 15, 2026, from [Link]

  • Ruddlesden-Popper phase - Wikipedia. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Emergence of Ruddlesden–Popper phases and other pitfalls for moderate temperature solution deposited chalcogenide perovskites. (2022). Materials Chemistry Frontiers. [Link]

  • Phase Stability and Magnetic Properties of Compositionally Complex n = 2 Ruddlesden–Popper Perovskites. (2022). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability. (n.d.). Fluxim. Retrieved February 15, 2026, from [Link]

  • Smallest Organic Spacers-Based Ruddlesden–Popper and Dion–Jacobson Perovskites: Which One Is Better for Optoelectronics? (2023). The Journal of Physical Chemistry C. [Link]

  • Improving Protocols to test the stability of perovskite solar cells. (2020). Specific IKC. Retrieved February 15, 2026, from [Link]

  • Two-dimensional Ruddlesden-Popper halide perovskite solar absorbers with short-chain interlayer spacers. (2022). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Outdoor stability testing of perovskite solar cells: Necessary step toward real-life applications. (2023). Cell Reports Physical Science. [Link]

  • Ruddlesden–Popper Perovskites: Synthesis and Optical Properties for Optoelectronic Applications. (2019). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Ruddlesden–Popper Hybrid Lead Iodide Perovskite 2D Homologous Semiconductors. (2016). Chemistry of Materials. [Link]

  • Stabilizing Perovskite Solar Cells in Hot and Humid Conditions. (2024). Lab Manager. Retrieved February 15, 2026, from [Link]

  • Smallest Organic Spacers-Based Ruddlesden–Popper and Dion–Jacobson Perovskites: Which One Is Better for Optoelectronics? | Request PDF. (2023). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Metastructure Engineering with Ruddlesden–Popper 2D Perovskites: Stability, Flexibility, and Quality Factor Trade-Offs. (2024). ACS Omega. [Link]

  • Spacer Loss upon 2D Ruddlesden–Popper Halide Perovskite Annealing Raises Film Properties and Solar Cell Performances. (2023). MDPI. Retrieved February 15, 2026, from [Link]

  • A hydrophobic organic spacer cation for improving moisture resistance and efficiency in mixed-dimensional perovskite solar cells. (2024). Energy & Environmental Science. [Link]

  • A New Organic Interlayer Spacer for Stable and Efficient 2D Ruddlesden–Popper Perovskite Solar Cells. (2019). Nano Letters. [Link]

  • (PDF) EFFECT OF BULKY DIAMINE SPACER MOLECULAR GEOMETRY ON STABILITY AND EFFICIENCY OF LEAD HALIDE PEROVSKITE SOLAR CELLS. (2024). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Controlled Crystal Orientation and Reduced Lattice Distortion with Cystamine Dihydrochloride Spacer for Efficient and Stable 2D/3D Perovskite Solar Cells | Request PDF. (2023). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Controlled crystal orientation and reduced lattice distortion with a cystamine dihydrochloride spacer for efficient and stable 2D/3D perovskite solar cells. (2023). Energy & Environmental Science. [Link]

  • The Effect of Organic Spacer Cations with Different Chain Lengths on Quasi-Two-Dimensional Perovskite Properties. (2023). MDPI. Retrieved February 15, 2026, from [Link]

  • The Effects of Mono- and Bivalent Linear Alkyl Interlayer Spacers on the Photobehavior of Mn(II)-Based Perovskites. (2023). Molecules. [Link]

  • Perovskite Perspectives: Chul-Ho Lee and Min Jae Ko Discuss Moisture Stability. (2017). Advanced Science News. Retrieved February 15, 2026, from [Link]

  • Tailoring Interlayer Spacers for Efficient and Stable Formamidinium-Based Low-Dimensional Perovskite Solar Cells. (2022). Advanced Materials. [Link]

  • Tailoring Interlayer Spacers for Efficient and Stable Formamidinium‐Based Low‐Dimensional Perovskite Solar Cells | Request PDF. (2021). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Directional Management Self‐Additive Spacer Cations for Stable 2D Ruddlesden–Popper Perovskite Solar Cells with Efficiency over 21% | Request PDF. (2022). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Diamine chelates for increased stability in mixed Sn–Pb and all-perovskite tandem solar cells. (2023). Nature. [Link]

  • Moisture-resistant perovskite solar cell with 25.14% efficiency. (2024). PV Magazine. Retrieved February 15, 2026, from [Link]

Sources

Comparative Guide: Mass Spectrometry Identification of 1,4-Diaminobutane Dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

1,4-Diaminobutane, commonly known as Putrescine , is a critical biogenic polyamine involved in cell proliferation and differentiation. In research and drug development, it is frequently supplied as 1,4-Diaminobutane Dihydrobromide (


) due to the salt's superior stability and water solubility compared to the volatile free base.

The Analytical Challenge: Putrescine is a low-molecular-weight (88.15 Da), highly polar aliphatic amine lacking a chromophore. These properties make it invisible to standard UV-Vis detection and difficult to retain on conventional C18 Reversed-Phase (RP) columns. Mass Spectrometry (MS) is the detection method of choice, but it requires specific strategies to overcome the analyte's high polarity and potential for ion suppression.

Analyte Specifications
PropertyDetail
Compound Name 1,4-Diaminobutane Dihydrobromide
Free Base MW 88.15 g/mol (Target for MS detection)
Salt MW ~250.0 g/mol (Must account for this in stock prep)
MS Polarity Positive ESI (

)
Solubility Highly soluble in water; insoluble in non-polar organic solvents

Strategic Comparison of MS Methodologies

There are two primary schools of thought for analyzing Putrescine: Chemical Derivatization (modifying the molecule to make it "LC-friendly") and Label-Free Analysis (modifying the chromatography to suit the molecule).

Method A: Chemical Derivatization (Dansyl Chloride)

The Gold Standard for Sensitivity and Robustness. This method involves reacting Putrescine with Dansyl Chloride (Dns-Cl) to form a hydrophobic, fluorescent sulfonamide derivative.

  • Pros:

    • Retention: Transforms the polar amine into a hydrophobic species, allowing robust retention on standard C18 columns.

    • Sensitivity: Increases ionization efficiency and molecular weight, moving the signal away from the "chemical noise" region of the mass spectrum (low m/z).

    • Matrix Removal: Allows for organic extraction (LLE) or Solid Phase Extraction (SPE) to remove salts and proteins before injection.

  • Cons:

    • Labor-intensive sample preparation (1–2 hours).

    • Requires careful pH control during reaction.

Method B: HILIC-MS/MS (Label-Free)

The Modern High-Throughput Alternative. Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds using a water layer on a polar stationary phase.

  • Pros:

    • Speed: "Dilute-and-shoot" capability; minimal sample prep.

    • Direct: No chemical modification of the analyte.

  • Cons:

    • Matrix Effects: High susceptibility to ion suppression from salts (crucial when analyzing the Dihydrobromide salt form in high concentrations).

    • Instability: HILIC columns often require long equilibration times and can be less reproducible than C18.

Comparative Data Summary
FeatureMethod A: Dansyl DerivatizationMethod B: HILIC-MS/MSMethod C: Ion-Pairing LC-MS
LOD (Sensitivity) Excellent (< 1 ng/mL)Good (5–10 ng/mL)Moderate
Retention Stability High (C18 is robust)Moderate (HILIC drifts)High
Prep Time High (90 mins)Low (15 mins)Low
MS Contamination LowLowHigh (Ion-pairing agents contaminate source)
Suitability for 2HBr Salt High (Removes Br ions via extraction)Moderate (Br ions may suppress signal)Low

Recommended Protocol: Dansyl Chloride Derivatization LC-MS/MS

Rationale: For the identification of 1,4-Diaminobutane Dihydrobromide, the derivatization method is recommended. The salt counter-ions (Bromide) can cause significant signal suppression in HILIC mode. Derivatization allows you to extract the derivatized amine into an organic solvent, leaving the Bromide salts behind in the aqueous phase.

Step 1: Stock Solution Preparation (Critical Calculation)

Note: You must adjust for the weight of the HBr salt.

  • Target: 10 mM Putrescine Free Base Stock.

  • Calculation: MW Salt (250.0) / MW Base (88.15) ≈ 2.84 (Conversion Factor).

  • Protocol: Weigh 25.0 mg of 1,4-Diaminobutane Dihydrobromide. Dissolve in 10.0 mL of 0.1 M HCl (to prevent volatility of the free amine).

Step 2: Derivatization Workflow
  • Aliquot: Transfer 50 µL of sample or standard into a reaction vial.

  • Buffer: Add 50 µL of Saturated Sodium Bicarbonate (

    
    , pH ~11). High pH is essential to deprotonate the amine.
    
  • Reagent: Add 100 µL of Dansyl Chloride solution (10 mg/mL in Acetone).

  • Incubate: Vortex and heat at 60°C for 15 minutes (or 40°C for 45 mins).

  • Quench: Add 25 µL of Ammonium Hydroxide (removes excess Dns-Cl).

  • Extract (The Cleanup): Add 500 µL of Ethyl Acetate. Vortex vigorously. Centrifuge.

  • Reconstitute: Transfer the top organic layer to a fresh vial, evaporate to dryness (SpeedVac), and reconstitute in 200 µL of 50:50 Acetonitrile:Water.

Step 3: LC-MS/MS Parameters[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. (Bis-dansyl putrescine elutes late, typically >3.5 min).

Data Interpretation & Fragmentation Logic[5]

Diagram: Analytical Decision & Fragmentation Pathway

G Start Analyte: 1,4-Diaminobutane 2HBr Dissolve Dissolution (Releases C4H12N2 ++) Start->Dissolve Choice Method Selection Dissolve->Choice HILIC HILIC Mode (Direct Injection) Choice->HILIC High Throughput Deriv Dansyl Derivatization (pH 11, 60°C) Choice->Deriv High Sensitivity (Recommended) MS_HILIC MS Detection [M+H]+ = 89.1 HILIC->MS_HILIC Frag_HILIC Fragment: m/z 72 (Loss of NH3) MS_HILIC->Frag_HILIC Struct Bis-Dansyl Putrescine (Hydrophobic) Deriv->Struct MS_Deriv MS Detection [M+H]+ = 555.2 Struct->MS_Deriv Frag_Deriv Fragment: m/z 170 (Dansyl Carbocation) MS_Deriv->Frag_Deriv

Caption: Workflow decision tree comparing direct HILIC analysis vs. Dansyl derivatization, showing distinct precursor and fragment ions.

Mass Spectrum Validation

To confirm the identity of 1,4-Diaminobutane, monitor the following transitions.

1. Underivatized (HILIC Mode):

  • Precursor Ion: m/z 89.1

    
    
    
  • Primary Fragment: m/z 72.1 (Loss of

    
    , -17 Da)
    
  • Secondary Fragment: m/z 30.1 (

    
    )
    

2. Bis-Dansyl Derivative (Recommended Mode): Putrescine has two primary amine groups; therefore, it accepts two dansyl groups.

  • Calculation:

    
    
    
  • Precursor Ion: m/z 555.2

    
    
    
  • Primary Fragment: m/z 170.1 (The Dansyl moiety carbocation – highly specific).

  • Secondary Fragment: m/z 361.0 (Loss of one Dansyl group).

Troubleshooting & Self-Validation

  • Issue: Low Recovery of Derivative. [3][4]

    • Cause: pH was too low during derivatization. The amine must be uncharged (

      
      , not 
      
      
      
      ) to react with Dansyl Chloride.
    • Fix: Ensure the Sodium Bicarbonate buffer maintains pH > 10.5.

  • Issue: Bromide Adducts (in HILIC).

    • Observation: Unexpected peaks at m/z values +80 or +82.

    • Fix: Switch to the Derivatization protocol (Method A) to physically separate the amine from the bromide salt via liquid-liquid extraction.

  • Validation Check:

    • Always run a "Blank" (Buffer + Reagent) to identify peaks coming from the Dansyl Chloride hydrolysis (Dansyl Acid/Amide) which can elute early in the chromatogram.

References

  • Human Metabolome Database (HMDB). "Metabocard for Putrescine (HMDB0001414)." Available at: [Link]

  • Journal of Chromatography A. "Determination of polyamines in biological samples by LC-MS/MS using dansyl chloride derivatization.
  • PubChem. "Putrescine | C4H12N2." National Library of Medicine. Available at: [Link]

Sources

Elemental Analysis Standards: 1,4-Diaminobutane Dihydrobromide vs. Industry Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise field of organic elemental analysis (OEA), the selection of a calibration standard dictates the accuracy of the entire analytical run. While Acetanilide remains the ubiquitous "gold standard" for Carbon, Hydrogen, and Nitrogen (CHN) calibration, it lacks heteroatoms required for halogenated compound validation.

1,4-Diaminobutane Dihydrobromide (Putrescine · 2HBr) occupies a critical niche as a high-content Bromine standard (63.93%) that simultaneously validates Nitrogen (11.21%). Unlike inorganic salts (e.g., KBr) often used for halogen titration, this organic salt validates the combustion efficiency of the organic matrix itself. However, its utility is balanced by significant physicochemical challenges—primarily hygroscopicity—that require rigorous handling protocols distinct from robust standards like p-Bromobenzoic acid.

This guide provides a technical comparison of 1,4-Diaminobutane Dihydrobromide against industry alternatives, establishing its specific utility in pharmaceutical and polymer applications.

Part 1: Technical Profile & Theoretical Composition

The theoretical composition of 1,4-Diaminobutane Dihydrobromide (


) is derived from its stoichiometry. In a validation context, experimental values must fall within the industry-standard tolerance (typically 

absolute) of these theoreticals.
Table 1: Theoretical Elemental Composition
ElementFormula CountAtomic Weight ContributionMass Fraction (%)
Carbon (C) 448.04419.22%
Hydrogen (H) 1414.1125.65%
Nitrogen (N) 228.01411.21%
Bromine (Br) 2159.80863.93%
Total MW -249.98 g/mol 100.00%
Physicochemical Properties[1][2][3][4][5][6][7]
  • State: White crystalline powder.

  • Melting Point: High (>280°C), ensuring stability during the initial combustion phase.

  • Hygroscopicity: High. Unlike Acetanilide, this salt readily absorbs atmospheric moisture. This results in artificially high Hydrogen values and diluted Carbon/Nitrogen/Bromine percentages if not pre-dried.

  • Solubility: Highly water-soluble, making it an excellent candidate for Schöniger Oxygen Flask combustion followed by potentiometric titration.

Part 2: Comparative Analysis

Versus Nitrogen Standards (Acetanilide)

Acetanilide is the preferred standard for routine CHN analysis due to its non-hygroscopic nature and long-term stability.

  • Comparison: 1,4-Diaminobutane 2HBr carries a similar Nitrogen content (~11% vs 10.36% for Acetanilide) but introduces Bromine.

  • Operational Risk: In CHN analyzers, Halogens (Br) must be scrubbed (typically by Silver wool) to prevent detector interference. Using a high-Br standard for simple N calibration unnecessarily depletes the reduction tube/scrubber reagents.

  • Verdict: Use Acetanilide for routine N work. Use 1,4-Diaminobutane 2HBr only when simultaneous Br validation is required.

Versus Bromine Standards (p-Bromobenzoic Acid)

p-Bromobenzoic Acid is the standard alternative for Bromine microanalysis.

  • Stability: p-Bromobenzoic acid is non-hygroscopic and stable, making it easier to handle.

  • Content: It contains ~39% Br, whereas 1,4-Diaminobutane 2HBr contains ~64% Br.

  • Matrix Relevance: The aliphatic amine backbone of 1,4-Diaminobutane mimics pharmaceutical salts (e.g., HBr drug salts) better than the aromatic carboxylic acid structure of p-Bromobenzoic acid.

  • Verdict: 1,4-Diaminobutane 2HBr is superior for validating high-content Bromine samples or aliphatic amine salts, provided drying protocols are followed.

Table 2: Comparative Performance Matrix
Feature1,4-Diaminobutane 2HBrAcetanilidep-Bromobenzoic Acid
Primary Analyte Br, NC, H, NC, H, Br
Br Content High (63.9%) NoneModerate (39.7%)
N Content Moderate (11.2%)Moderate (10.4%)None
Hygroscopicity High (Requires Drying) NegligibleNegligible
Matrix Type Aliphatic Amine SaltAromatic AmideAromatic Acid
Combustion Aid Not usually requiredNoneNone

Part 3: Experimental Protocols

Protocol A: Handling and Pre-treatment (Crucial)

Due to hygroscopicity, the "as-is" purity of 1,4-Diaminobutane 2HBr often drifts. The following drying step is mandatory for valid calibration.

  • Equipment: Vacuum drying pistol or desiccator with fresh phosphorus pentoxide (

    
    ) or silica gel.
    
  • Procedure:

    • Place the open vial of standard in the vacuum chamber.

    • Apply vacuum (< 10 mbar) at 60°C for 4 hours.

    • Store in a desiccator.

    • Weighing: Minimize exposure time. Use a microbalance with a humidity-controlled chamber if available.

Protocol B: Instrumental Calibration (Combustion)
  • Technique: Flash Combustion (Dynamic Flash).

  • Reactor Packing:

    • Oxidation Tube: Chromium (III) Oxide / Silvered Cobaltous-Cobaltic Oxide (to remove Halogens if measuring CHN only) OR Tungsten Trioxide (if measuring Br via downstream titration).

    • Note: If measuring Br, ensure no silver wool is present in the gas path before the detector/absorber.

Visualization: Calibration Workflow

The following diagram outlines the decision process and workflow for using this standard.

CalibrationWorkflow Start Select Calibration Standard CheckAnalytes Required Analytes? Start->CheckAnalytes BranchN Nitrogen Only (CHN) CheckAnalytes->BranchN CHN BranchBr Bromine Only CheckAnalytes->BranchBr Br BranchDual Simultaneous N + Br CheckAnalytes->BranchDual N + Br UseAcet Use Acetanilide (Stable, Standard) BranchN->UseAcet UsePBB Use p-Bromobenzoic Acid (Stable, Aromatic) BranchBr->UsePBB UsePut Use 1,4-Diaminobutane 2HBr (Aliphatic, High Br) BranchDual->UsePut PreTreat Pre-treatment: Vacuum Dry @ 60°C (4h) UsePut->PreTreat Weigh Microbalance Weighing (Minimize Air Exposure) PreTreat->Weigh Analyze Combustion Analysis Weigh->Analyze Validate Validation Check: Theory ± 0.3% Analyze->Validate

Figure 1: Decision logic and handling workflow for selecting 1,4-Diaminobutane Dihydrobromide as an analytical standard.

Part 4: Data Interpretation & Troubleshooting

When using 1,4-Diaminobutane 2HBr, deviations from theoretical values provide diagnostic insights into the system's health.

Table 3: Diagnostic Interpretation
ObservationLikely CauseCorrective Action
High Hydrogen (> 5.9%) Moisture absorption (Hygroscopicity).Re-dry standard under vacuum. Check desiccant.
Low Bromine (< 63.6%) Incomplete combustion or volatilization loss.Increase combustion temperature; add

oxidant.
High Nitrogen Overlapping peak integration (if using GC separation).Adjust TCD integration parameters or column temperature.
Drifting Results Sample inhomogeneity or moisture uptake during weighing.Use larger sample mass (> 2 mg) to minimize weighing error relative to surface moisture.
Validation Criteria

For a valid calibration, the "Found" values must align with the "Calculated" values within the instrument's specified tolerance.

  • Acceptance Range (Br):

    
    
    
  • Acceptance Range (N):

    
    
    

References

  • National Institute of Standards and Technology (NIST). (2025).[1] Certificate of Analysis - Standard Reference Material® 141e: Acetanilide. Retrieved from [Link]

  • American Society for Testing and Materials (ASTM). (2018). ASTM D1159-07: Standard Test Method for Bromine Numbers of Petroleum Distillates. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]

Sources

Comparative Guide: 1,4-Diaminobutane Dihydrobromide vs. Butylammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Domain: Perovskite Optoelectronics & Materials Science Focus: Structural Spacers for 2D/3D Heterostructures

Executive Summary

This guide benchmarks 1,4-Diaminobutane Dihydrobromide (DABr₂) against the industry-standard Butylammonium Iodide (BAI) . While both reagents serve as organic spacers to stabilize halide perovskites, they drive fundamentally different crystallographic phases.[1]

  • BAI is a monoammonium spacer that induces Ruddlesden-Popper (RP) phases, prioritizing moisture resistance via hydrophobic shielding.

  • DABr₂ is a diammonium spacer that induces Dion-Jacobson (DJ) phases, prioritizing structural rigidity, thermal stability, and superior vertical charge transport.

Verdict: Choose BAI for environmental moisture protection in high-humidity operation. Choose DABr₂ for high-temperature thermal stability and devices requiring minimized series resistance.

Molecular & Structural Mechanics

The core divergence lies in the molecular tethering mechanism. This dictates the thermodynamic stability of the resulting film.

The Monoammonium vs. Diammonium Divide
  • Butylammonium Iodide (BAI):

    • Structure:

      
      
      
    • Mechanism: The ammonium head anchors to the inorganic perovskite slab. The hydrophobic butyl tail faces outward. To form a 2D lattice, two BAI layers must face each other tail-to-tail, held together only by weak Van der Waals (VdW) forces.

    • Result: The "Bilayer" RP Phase (

      
      ).[2] The VdW gap is a structural weak point, susceptible to thermal delamination.
      
  • 1,4-Diaminobutane Dihydrobromide (DABr₂):

    • Structure:

      
      
      
    • Mechanism: Both ends of the carbon chain possess ammonium groups. This molecule spans the gap between inorganic slabs, anchoring to both simultaneously via strong hydrogen bonds.

    • Result: The "Monolayer" DJ Phase (

      
      ). The VdW gap is eliminated. The structure is mechanically rigid and the interlayer distance is shortened, facilitating charge hopping.
      
Visualization of Phase Formation

The following diagram illustrates the structural assembly difference between the two spacers.

G cluster_0 Ruddlesden-Popper (RP) Phase Driven by BAI cluster_1 Dion-Jacobson (DJ) Phase Driven by DABr2 BAI Butylammonium Iodide (BAI) (Monoammonium) VdW Van der Waals Gap (Weak Interaction) BAI->VdW Tail-to-Tail Packing Slab1 Perovskite Slab VdW->Slab1 Susceptible to Thermal Drift DABr2 1,4-Diaminobutane 2HBr (DABr2) (Diammonium) H_Bond Direct Hydrogen Bonding (Strong Interaction) DABr2->H_Bond Crosslinking Slab2 Perovskite Slab H_Bond->Slab2 Eliminates VdW Gap

Figure 1: Mechanistic comparison of RP (bilayer) vs. DJ (monolayer) spacer insertion.

Performance Benchmarking Data

The following data aggregates typical performance metrics from high-efficiency n-i-p perovskite solar cells using these spacers for surface passivation.

FeatureButylammonium Iodide (BAI)1,4-Diaminobutane 2HBr (DABr₂)
Phase Type Ruddlesden-Popper (RP)Dion-Jacobson (DJ)
Spacer Configuration Bilayer (

)
Monolayer (

)
Interlayer Interaction Van der Waals (Weak)Hydrogen Bonding (Strong)
Thermal Stability (85°C) Moderate (Degrades >500 hrs)High (Retains >90% PCE >1000 hrs)
Moisture Resistance Excellent (Hydrophobic Tail)Moderate (Hydrophilic Amine ends)
Charge Transport Tunneling limited (Wide Gap)Enhanced (Shortened I...I distance)
PCE Impact (Typical) +1.5% to +2.0% absolute gain+1.0% to +1.8% (often stabilizes

)
Anion Effect Iodide (Matches bulk)Bromide (Widens surface bandgap)
Critical Analysis of the "Dihydrobromide" Advantage

While BAI is usually supplied as an Iodide to match the bulk perovskite (MAPbI₃ or FAPbI₃), using 1,4-Diaminobutane as a Dihydrobromide (DABr₂) offers a secondary advantage:

  • Band Alignment: The Bromide (

    
    ) incorporation at the surface widens the bandgap more effectively than Iodide. This creates a stronger "Type I" band alignment, effectively blocking electron back-scattering at the interface and reducing non-radiative recombination.
    

Experimental Protocols (Self-Validating Systems)

Reagent Preparation & Validation

Trustworthiness Check: Before device fabrication, validate the purity of your spacer solution.

  • BAI Solution: Dissolve BAI in Isopropanol (IPA). Solution must be perfectly clear. Any turbidity indicates moisture contamination or degradation.

  • DABr₂ Solution: Dissolve in IPA or DMF. Note: DABr₂ is less soluble in pure IPA than BAI. Mild heating (60°C) or adding a co-solvent (DMF) may be required.

    • Validation: If precipitates form upon cooling, the concentration is too high for a stable passivation layer. Dilute until stable at room temperature.

Surface Passivation Workflow

This protocol describes the "Post-Treatment" method, where the spacer is spin-coated on top of a crystallized 3D perovskite film.

Workflow Step1 3D Perovskite Deposition Step2 Spacer Solution (BAI or DABr2) Step1->Step2 Cool to RT Step3 Dynamic Spin (4000 rpm) Step2->Step3 Apply 50µL Step4 Thermal Anneal (100°C, 10 min) Step3->Step4 Solvent Evap Check Validation: PL Lifetime Measurement Step4->Check Verify Passivation

Figure 2: Step-by-step surface passivation workflow.

Detailed Steps:

  • Substrate Prep: Prepare standard 3D perovskite (e.g.,

    
    ) on ETL.
    
  • Spacer Application:

    • BAI: 2 mg/mL in IPA.

    • DABr₂: 1 mg/mL in IPA:DMF (9:1). Lower concentration is required for DABr₂ because diammonium salts are more reactive and can etch the underlying perovskite if too concentrated.

  • Deposition: Dynamically spin coat at 4000 rpm for 20s.

  • Annealing: Place on a hotplate at 100°C for 10 minutes.

    • Observation: The film should not change color drastically. A slight whitening indicates excessive 2D phase formation (insulating barrier).

  • Validation: Measure Photoluminescence (PL). A successful passivation will show a 2-3x increase in PL lifetime compared to the control.

Strategic Recommendation

When to use Butylammonium Iodide (BAI):
  • Target: High Humidity Environments.

  • Reasoning: If your encapsulation is imperfect or the device will be subjected to damp heat tests (

    
    ), the hydrophobic butyl tails of the RP phase provide a critical moisture barrier that DABr₂ cannot match.
    
  • Application: Commercial modules where shelf-life is the primary KPI.

When to use 1,4-Diaminobutane Dihydrobromide (DABr₂):
  • Target: High Thermal Stress / High Efficiency.

  • Reasoning: For devices operating under continuous 1-sun illumination (which heats the cell), the DJ phase prevents layer decoupling. The Bromide anion also provides better surface trap passivation, often yielding higher

    
    .
    
  • Application: Automotive photovoltaics or concentrated PV (CPV) where thermal stability is paramount.

References

  • Dion-Jacobson vs.

    • Insight on the Stability of Thick Layers in 2D Ruddlesden–Popper and Dion–Jacobson Lead Iodide Perovskites. Journal of the American Chemical Society.[3]

  • BAI in Perovskite Solar Cells

    • Effect of Cation Composition on the Mechanical Stability of Perovskite Solar Cells. Advanced Energy Materials.[3][4]

  • Diammonium Spacers (DABr2/BDA)

    • Butanediammonium Salt Additives for Increasing Functional and Operando Stability of Light-Harvesting Materials in Perovskite Solar Cells.
  • General Properties of 1,4-Diaminobutane (Putrescine)

    • 1,4-Diaminobutane dihydrochloride/bromide properties and applic

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.